1-Boc-3-[(dimethylamino)methylene]-4-oxopiperidine
Description
Properties
IUPAC Name |
tert-butyl (3Z)-3-(dimethylaminomethylidene)-4-oxopiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O3/c1-13(2,3)18-12(17)15-7-6-11(16)10(9-15)8-14(4)5/h8H,6-7,9H2,1-5H3/b10-8- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUSMZDVTEOAHDL-NTMALXAHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=O)C(=CN(C)C)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC(=O)/C(=C\N(C)C)/C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 1-Boc-3-[(dimethylamino)methylene]-4-oxopiperidine: Properties, Synthesis, and Applications in Medicinal Chemistry
Introduction
1-Boc-3-[(dimethylamino)methylene]-4-oxopiperidine, a key synthetic intermediate, holds significant value for researchers, scientists, and professionals in drug development. This technical guide provides a comprehensive overview of its chemical properties, a detailed, field-proven synthetic protocol, and an exploration of its reactivity and applications, particularly in the construction of heterocyclic scaffolds relevant to medicinal chemistry. The strategic placement of the enaminone functionality on the piperidine ring makes this compound a versatile building block for creating complex molecular architectures.
Physicochemical Properties
This compound is typically a yellow solid, a characteristic that is important for its initial identification in a laboratory setting.[1] A summary of its core physicochemical properties is presented in the table below.
| Property | Value | Source(s) |
| CAS Number | 157327-41-8 | [1] |
| Molecular Formula | C₁₃H₂₂N₂O₃ | [1] |
| Molecular Weight | 254.33 g/mol | [1] |
| Appearance | Yellow Solid | [1] |
| Melting Point | 85-87 °C | [2] |
| Boiling Point (Predicted) | 357.9 ± 42.0 °C | [2] |
| Density (Predicted) | 1.144 ± 0.06 g/cm³ | [2] |
| Storage Temperature | 2-8 °C | [2] |
Spectral Data Analysis:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the Boc protecting group (a singlet around 1.47 ppm), the piperidine ring protons (multiplets in the range of 1.8-4.3 ppm), the dimethylamino group (a singlet), and the vinylic proton of the enaminone system.[3]
-
¹³C NMR: The carbon NMR would display resonances for the carbonyl of the Boc group, the piperidine ring carbons, the carbons of the enaminone double bond, and the methyl carbons of the dimethylamino and Boc groups.
-
IR Spectroscopy: The infrared spectrum will be characterized by strong absorption bands corresponding to the C=O stretching of the ketone and the urethane carbonyl of the Boc group. The C=C stretching of the enamine and C-N stretching bands will also be present.
-
Mass Spectrometry: Electrospray ionization (ESI) mass spectrometry typically shows a prominent ion at m/z 255, corresponding to the protonated molecule [M+H]⁺.[1]
Synthesis of this compound
The most common and efficient synthesis of the title compound involves the condensation of N-tert-butoxycarbonyl-4-piperidone with N,N-dimethylformamide dimethyl acetal (DMF-DMA).[1] This reaction is a classic example of enamine formation, where DMF-DMA serves as both a reagent and a dehydrating agent.
Detailed Experimental Protocol:
-
Materials:
-
N-tert-butoxycarbonyl-4-piperidone
-
N,N-dimethylformamide dimethyl acetal (DMF-DMA)
-
N,N-dimethylformamide (DMF)
-
-
Procedure:
-
To a solution of N-tert-butoxycarbonyl-4-piperidone (30 g, 151 mmol) in N,N-dimethylformamide (240 mL), add N,N-dimethylformamide dimethyl acetal (18 g, 20 mL, 151 mmol).[1]
-
Stir the reaction mixture at 80°C for 24 hours.[1] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.[1]
-
The resulting residue is the target product, this compound, as a yellow solid (38.4 g, 100% yield).[1] Further purification is typically not required for subsequent steps.
-
-
Causality Behind Experimental Choices:
-
Solvent: DMF is chosen as the solvent due to its high boiling point, which is suitable for the reaction temperature, and its ability to dissolve both reactants.
-
Temperature: The reaction is heated to 80°C to overcome the activation energy of the condensation reaction and to facilitate the removal of the methanol byproduct.
-
Reagent: DMF-DMA is a highly effective reagent for this transformation as it activates the ketone for nucleophilic attack and the dimethylamine byproduct is volatile.
-
Reactivity and Mechanistic Insights
The synthetic utility of this compound stems from the reactivity of the enaminone moiety. This functional group is a versatile precursor for the synthesis of various heterocyclic systems, most notably pyrazoles.
The reaction with hydrazine or its derivatives proceeds via a nucleophilic attack of the hydrazine on the enaminone, followed by an intramolecular cyclization and elimination of dimethylamine and water. This provides a regioselective route to substituted pyrazoles.
Applications in Drug Development
The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. The ability to functionalize the piperidine ring, as demonstrated by the reactivity of this compound, is of paramount importance in the design of novel therapeutic agents.
A significant application of this intermediate is in the synthesis of pyrazole-containing compounds, which are known to exhibit a wide range of biological activities, including acting as kinase inhibitors.[5] For instance, the synthesis of various methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates showcases the utility of similar enaminone precursors in generating libraries of potential drug candidates.[3][4]
While a direct synthesis of a marketed drug from this compound is not prominently featured in the literature, its parent ketone, N-Boc-4-piperidone, is a key starting material in some synthetic routes to Tofacitinib , a Janus kinase (JAK) inhibitor used to treat rheumatoid arthritis.[6][7] This highlights the industrial relevance of this class of substituted piperidines in the synthesis of complex, biologically active molecules. The enaminone derivative offers a pathway to further elaborate the piperidine core, opening avenues for the discovery of new chemical entities with potential therapeutic value.
Conclusion
This compound is a valuable and versatile intermediate for organic synthesis, particularly in the field of medicinal chemistry. Its straightforward synthesis and the rich reactivity of its enaminone functionality provide a reliable platform for the construction of complex heterocyclic systems, such as pyrazoles, which are integral to many drug discovery programs. This guide has provided a detailed overview of its properties, a robust synthetic protocol, and insights into its applications, underscoring its importance for researchers and scientists in drug development.
References
-
An Efficient and Alternative Method for Synthesis of Tofacitinib. Der Pharma Chemica. Available at: [Link]
-
Tofacitinib synthesis - UNL. Available at: [Link]
-
Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. National Institutes of Health. Available at: [Link]
-
Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. National Institutes of Health. Available at: [Link]
-
Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. MDPI. Available at: [Link]
-
tert-butyl (3E)-3-[(dimethylamino)methylidene]-4-oxopiperidine-1-carboxylate | C13H22N2O3 | CID 10610967. PubChem. Available at: [Link]
Sources
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. matrixscientific.com [matrixscientific.com]
- 3. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemcia.com [chemcia.com]
- 7. 1-Boc-3-((dimethylamino)methylene)-4-oxopiperidine [cymitquimica.com]
The Synthetic Cornerstone: An In-depth Technical Guide to 1-Boc-3-[(dimethylamino)methylene]-4-oxopiperidine
For Researchers, Scientists, and Drug Development Professionals
Foreword
In the landscape of modern medicinal chemistry and organic synthesis, the strategic use of versatile building blocks is paramount to the efficient construction of complex molecular architectures. Among these, 1-Boc-3-[(dimethylamino)methylene]-4-oxopiperidine (CAS Number: 157327-41-8), a polysubstituted piperidine derivative, has emerged as a valuable intermediate. Its unique combination of a protected piperidine ring, a ketone, and a reactive enamine moiety makes it a powerful synthon for the elaboration of diverse heterocyclic systems, particularly those of pharmaceutical interest. This guide provides a comprehensive technical overview of its synthesis, properties, reactivity, and applications, grounded in established chemical principles and practical insights.
Core Molecular Attributes
This compound is a stable, typically yellow solid, whose structure is characterized by a piperidine ring N-protected with a tert-butoxycarbonyl (Boc) group.[1][2] The presence of the Boc group enhances its solubility in common organic solvents and prevents unwanted side reactions at the nitrogen atom, allowing for selective transformations at other positions. The key functionalities influencing its chemical behavior are the α,β-unsaturated ketone system and the enamine moiety at the 3-position.
| Property | Value | Reference(s) |
| CAS Number | 157327-41-8 | [1][2][3] |
| Molecular Formula | C₁₃H₂₂N₂O₃ | [1][2] |
| Molecular Weight | 254.33 g/mol | [1][2] |
| Appearance | Yellow solid | [2] |
| Mass Spectrum (ESI+) | m/z: 255 [M+H]⁺ | [2] |
Synthesis and Mechanism
The most direct and widely employed synthesis of this compound involves the condensation of N-tert-butoxycarbonyl-4-piperidone with an aminal ester, typically N,N-dimethylformamide dimethyl acetal (DMF-DMA).[2] This reaction proceeds via a mechanism analogous to a Knoevenagel condensation.
Synthetic Protocol
A mixture of N-tert-butoxycarbonyl-4-piperidone and N,N-dimethylformamide dimethyl acetal in N,N-dimethylformamide (DMF) is heated to approximately 80°C for 24 hours.[2] The reaction mixture is then concentrated under reduced pressure to yield the product, often in quantitative yield.[2]
Caption: General reaction pathway for the synthesis of pyrazole derivatives.
This reactivity makes this compound a key intermediate in the synthesis of novel piperidine-annulated pyrazoles, which are of significant interest in drug discovery. [4]
Applications in Drug Discovery and Development
The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. [5]By providing a robust platform for the construction of diverse heterocyclic systems, this compound serves as a valuable tool for the generation of compound libraries for high-throughput screening and lead optimization. The ability to readily synthesize fused pyrazole-piperidine cores, for instance, opens avenues for the development of novel kinase inhibitors, GPCR modulators, and other therapeutic agents.
Safety and Handling
As with any chemical reagent, proper safety precautions should be observed when handling this compound. It may be harmful if swallowed, or in contact with skin or eyes. [2]It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
This compound is a highly functionalized and synthetically versatile building block. Its straightforward synthesis and the reactive nature of its enaminone moiety make it an invaluable intermediate for the construction of complex heterocyclic systems, particularly piperidine-fused pyrazoles. For researchers and scientists in drug discovery and organic synthesis, a thorough understanding of its properties and reactivity can unlock new avenues for the development of novel bioactive molecules.
References
-
MDPI. Synthesis and Characterization of Novel Methyl 3(5)-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Available from: [Link]
-
NIH National Library of Medicine. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Available from: [Link]
-
Journal of Pharmaceutical and Biomedical Sciences. Synthesis and Evaluation of Some Novel Pyrazole Derivatives for Anti-Inflammatory and Antimicrobial Activity. Available from: [Link]
-
MDPI. Synthesis and Characterization of Novel Methyl 3(5)-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Available from: [Link]
-
Royal Society of Chemistry. Synthesis and pharmacological evaluation of 1,3-diaryl substituted pyrazole based (thio)urea derivatives as potent antimicrobial agents against multi-drug resistant Staphylococcus aureus and Mycobacterium tuberculosis. Available from: [Link]
-
MDPI. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Available from: [Link]
Sources
The Versatile Enaminone: A Technical Guide to 1-Boc-3-[(dimethylamino)methylene]-4-oxopiperidine for Advanced Synthesis
This technical guide provides an in-depth exploration of tert-butyl 3-((dimethylamino)methylene)-4-oxopiperidine-1-carboxylate, commonly known as 1-Boc-3-[(dimethylamino)methylene]-4-oxopiperidine. This multifunctional enaminone is a pivotal intermediate for researchers and drug development professionals, particularly in the construction of complex heterocyclic scaffolds. This document elucidates its core physicochemical properties, provides a detailed and validated synthesis protocol with mechanistic insights, and explores its strategic application in medicinal chemistry, focusing on the synthesis of kinase inhibitors.
Core Compound Properties and Data
This compound is a stable, solid-state compound that serves as a versatile building block. Its structure combines a Boc-protected piperidone ring with a reactive dimethylaminomethylene moiety, creating a unique synthon for various cyclization and functionalization reactions.
Table 1: Physicochemical and Identification Data
| Property | Value | Source(s) |
| Molecular Formula | C₁₃H₂₂N₂O₃ | [1][2] |
| Molecular Weight | 254.33 g/mol | [1][2] |
| CAS Number | 157327-41-8 | [1] |
| Appearance | Yellow solid | [1] |
| Canonical SMILES | CC(C)(C)OC(=O)N1CC(C(CC1)=O)=CN(C)C | [2] |
| InChI Key | YUSMZDVTEOAHDL-CSKARUKUSA-N | [2] |
Synthesis and Mechanistic Rationale
The most reliable and high-yielding synthesis of this enaminone involves the condensation of a readily available piperidone derivative with a formylating agent. This method is valued for its operational simplicity and scalability.
Causality in Reagent Selection
The standard protocol employs N-tert-butoxycarbonyl-4-piperidone and N,N-dimethylformamide dimethyl acetal (DMF-DMA). The choice of these reagents is deliberate:
-
N-tert-butoxycarbonyl-4-piperidone: The Boc (tert-butoxycarbonyl) group serves as an essential protecting group for the piperidine nitrogen. It is stable under the reaction conditions but can be selectively removed later in a synthetic sequence under acidic conditions, allowing for further derivatization at the nitrogen atom.
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA): This reagent is a potent and efficient one-carbon electrophile. It acts as a source for the "(dimethylamino)methylene" group. Its high reactivity with active methylene compounds, such as the α-proton of a ketone, drives the reaction forward without the need for a strong base, which could cause side reactions with the ketone or Boc group. The dimethylamine moiety also makes the resulting enaminone a good leaving group in subsequent reactions.
Reaction Mechanism
The reaction proceeds via a condensation mechanism, which can be understood as an initial nucleophilic attack followed by elimination.
Caption: Synthetic pathway for enaminone formation.
The α-carbon of the N-Boc-4-piperidone acts as a nucleophile, attacking the electrophilic carbon of DMF-DMA. This forms a tetrahedral intermediate which then collapses, eliminating methanol and dimethylamine to yield the thermodynamically stable conjugated enaminone product. The reaction is typically driven to completion by heating.
Self-Validating Experimental Protocol
This protocol is designed for high yield and purity, with straightforward workup procedures.
Materials:
-
N-tert-butoxycarbonyl-4-piperidone (1.0 eq)
-
N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.0 eq)
-
N,N-dimethylformamide (DMF), anhydrous
Procedure:
-
To a solution of N-tert-butoxycarbonyl-4-piperidone (e.g., 30 g, 151 mmol) in anhydrous DMF (240 mL), add N,N-dimethylformamide dimethyl acetal (e.g., 18 g, 151 mmol).[1]
-
Stir the reaction mixture at 80 °C for approximately 24 hours. The progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, allow the mixture to cool to room temperature.
-
Concentrate the reaction mixture under reduced pressure to remove the DMF solvent.
-
The resulting residue is the target product, this compound, which is typically obtained as a yellow solid in near-quantitative yield.[1] Further purification is often not necessary for subsequent steps.
Compound Characterization
Proper characterization is essential to confirm the identity and purity of the synthesized compound.
-
Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) is a key tool for verification. The compound readily protonates to show a characteristic [M+H]⁺ ion.
-
Expected m/z: 255.[1]
-
-
Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy: While crucial for structural elucidation, detailed, citable ¹H NMR, ¹³C NMR, and IR spectral data from peer-reviewed literature are not consistently available for this specific compound. Researchers synthesizing this intermediate should perform full spectral analysis to confirm the structure. Key expected features would include:
-
¹H NMR: Signals corresponding to the Boc group (~1.4 ppm), piperidine ring protons, the vinylic proton of the methylene group, and the two methyl groups of the dimethylamino moiety.
-
¹³C NMR: Resonances for the carbonyl carbon, the carbons of the enamine double bond, the Boc carbonyl and quaternary carbons, and the piperidine ring carbons.
-
IR: Strong absorption bands for the ketone and urethane carbonyl groups, as well as C=C double bond stretching.
-
Application in Drug Discovery: Synthesis of Kinase Inhibitors
The true value of this enaminone intermediate lies in its ability to serve as a versatile precursor for complex heterocyclic systems, a common motif in modern pharmaceuticals. Its most notable application is in the synthesis of pyrazole-based scaffolds, which form the core of many targeted kinase inhibitors.
Strategic Role in Heterocycle Synthesis
The enaminone system is a masked 1,3-dielectrophile. It reacts readily with binucleophiles, such as hydrazine and its derivatives, to form five-membered heterocyclic rings like pyrazoles. This reaction is a cornerstone of combinatorial chemistry and drug discovery efforts.
Workflow: Synthesis of a Pyrazolopyrimidine Kinase Inhibitor Core
A prominent application is the construction of the 1H-pyrazolo[3,4-d]pyrimidine scaffold, which is central to Janus Kinase (JAK) inhibitors. These drugs are used in the treatment of autoimmune diseases and certain cancers.
Caption: Pathway to a kinase inhibitor scaffold.
Step-by-Step Rationale:
-
Pyrazole Formation: The enaminone is reacted with hydrazine hydrate. The hydrazine, acting as a 1,2-binucleophile, attacks the enaminone. One nitrogen attacks the ketone carbonyl carbon, and the other attacks the β-carbon of the enamine system, displacing dimethylamine. This cyclocondensation reaction efficiently forms a stable pyrazole ring fused to the piperidine.
-
Pyrimidine Annulation: The resulting amino-pyrazole intermediate can then be reacted with a one-carbon source, such as formamide or a derivative, to build the adjacent pyrimidine ring. This annulation step completes the desired 1H-pyrazolo[3,4-d]pyrimidine core structure.
This strategic sequence allows for the rapid and efficient assembly of a complex, drug-like scaffold from simple starting materials, highlighting the synthetic utility and importance of the title enaminone.
Safety and Handling
As a laboratory chemical, this compound requires careful handling.
-
Hazard Classification: According to the Globally Harmonized System (GHS), this compound is classified as causing skin irritation, serious eye damage, and may cause respiratory irritation.
-
Handling Precautions: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and direct contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
References
-
PubChem. tert-butyl (3E)-3-[(dimethylamino)methylidene]-4-oxopiperidine-1-carboxylate. National Center for Biotechnology Information. [Link]
Sources
An In-Depth Technical Guide to the Stability and Storage of 1-Boc-3-[(dimethylamino)methylene]-4-oxopiperidine
This guide provides a comprehensive overview of the critical aspects concerning the stability and optimal storage conditions for 1-Boc-3-[(dimethylamino)methylene]-4-oxopiperidine. Designed for researchers, scientists, and professionals in drug development, this document synthesizes chemical principles with practical, field-proven insights to ensure the long-term integrity of this valuable synthetic intermediate.
Introduction: The Synthetic Utility of this compound
This compound is a versatile building block in modern organic synthesis. Its unique structure, incorporating a piperidine core, a Boc-protecting group, and an enaminone moiety, makes it a sought-after precursor for the synthesis of a wide array of complex nitrogen-containing heterocycles, which are prevalent in many biologically active compounds and pharmaceutical agents. The enaminone functional group, in particular, offers a rich platform for various chemical transformations[1][2][3].
The stability of this reagent is paramount. Degradation not only results in the loss of valuable material but can also introduce impurities into reaction pathways, complicating purification and potentially leading to erroneous biological data. A thorough understanding of its stability profile is therefore not merely a matter of good laboratory practice but a cornerstone of robust and reproducible scientific research.
Chemical Structure and Intrinsic Stability
The chemical architecture of this compound dictates its stability profile. The molecule is a solid at room temperature, often appearing as a yellow crystalline substance[4].
Figure 1: Chemical structure of this compound.
The molecule's stability is largely influenced by two key functional groups: the enaminone system and the tert-butoxycarbonyl (Boc) protecting group. Enaminones are generally more stable than their enamine counterparts due to the electron-withdrawing effect of the conjugated carbonyl group, which delocalizes the nitrogen lone pair and reduces the nucleophilicity of the double bond[3][5]. However, they are not impervious to degradation.
Key Factors Influencing Stability and Potential Degradation Pathways
Several environmental factors can compromise the integrity of this compound. Understanding these is crucial for establishing appropriate storage and handling protocols.
Hydrolytic Stability
Causality: The presence of both an enamine and a Boc group makes the molecule susceptible to acid-catalyzed hydrolysis.
-
Enaminone Hydrolysis: In the presence of acid and water, the enaminone functionality can hydrolyze back to the parent β-dicarbonyl compound (in this case, 1-Boc-4-oxopiperidine) and dimethylamine. The reaction is initiated by protonation of the enamine, making it more electrophilic and susceptible to nucleophilic attack by water[1][6][7]. The rate of this hydrolysis is dependent on the specific structure of the enaminone and the pH of the environment[8].
-
Boc Group Deprotection: The Boc group is notoriously labile under acidic conditions. Strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) will rapidly cleave the Boc group to yield the corresponding piperidinium salt, releasing isobutylene and carbon dioxide in the process[9][10][11][12]. Even milder acidic conditions can lead to slow degradation over time.
Figure 2: Potential degradation pathways for this compound.
Oxidative Stability
Causality: The amine functionalities within the molecule present potential sites for oxidation.
Thermal Stability
Causality: Elevated temperatures can provide the activation energy for decomposition reactions.
While some piperidine derivatives exhibit good thermal stability[16], prolonged exposure to high temperatures should be avoided for any reactive organic intermediate[17][18]. Thermal stress can lead to non-specific decomposition pathways and should be minimized.
Photostability
Causality: The absorption of UV or visible light can promote molecules to excited states, leading to photochemical reactions.
The enaminone chromophore may be susceptible to degradation upon exposure to light. Photostability testing is a standard component of stability studies for new chemical entities, as recommended by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) guidelines[19][20][21][22]. Therefore, protection from light is a critical aspect of storage.
Recommended Storage and Handling Protocols
Based on the chemical principles outlined above, the following protocols are recommended to ensure the long-term stability and purity of this compound.
Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool environment, preferably refrigerated (2-8 °C). | Minimizes the rate of potential thermal degradation and hydrolytic decomposition. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Protects against oxidative degradation from atmospheric oxygen and moisture. |
| Light | Store in an amber or opaque container in a dark location. | Prevents photochemical degradation. |
| Moisture | Keep in a tightly sealed container in a dry environment. | Prevents hydrolysis of the enaminone and Boc group. |
Self-Validating System for Storage: The integrity of the stored compound can be periodically checked by techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy to detect the appearance of degradation products.
Handling Protocol
The following step-by-step methodology should be followed when handling the reagent to minimize exposure to deleterious conditions.
Figure 3: Recommended workflow for handling this compound.
Experimental Protocol: Stability Assessment
For applications requiring stringent quality control, a formal stability assessment can be conducted. The following is a generalized protocol.
Objective: To evaluate the stability of this compound under various stress conditions.
Materials:
-
This compound
-
HPLC-grade solvents (e.g., acetonitrile, water)
-
Buffers of varying pH (e.g., pH 4, 7, 9)
-
Temperature and humidity-controlled chambers
-
Photostability chamber
-
HPLC system with a UV detector
Procedure:
-
Sample Preparation: Prepare solutions of the compound at a known concentration in different media (e.g., acidic buffer, neutral buffer, basic buffer, and an organic solvent).
-
Stress Conditions:
-
Hydrolytic Stability: Incubate the buffered solutions at a controlled temperature (e.g., 40 °C).
-
Thermal Stability: Store the solid compound at elevated temperatures (e.g., 40 °C, 60 °C).
-
Photostability: Expose the solid compound and solutions to a light source as per ICH Q1B guidelines[20][21][22]. Include a dark control.
-
-
Time Points: Withdraw aliquots at predetermined time intervals (e.g., 0, 24, 48, 72 hours, and weekly for longer-term studies).
-
Analysis: Analyze the samples by a validated HPLC method to quantify the amount of the parent compound remaining and to detect the formation of any degradation products.
-
Data Evaluation: Calculate the percentage of the compound remaining at each time point relative to the initial concentration.
Conclusion
The stability of this compound is governed by the chemical properties of its enaminone and Boc-protecting group functionalities. It is susceptible to degradation by acid-catalyzed hydrolysis, and potentially by oxidation and light exposure. By adhering to the storage and handling protocols outlined in this guide—namely, storage in a cool, dry, dark environment under an inert atmosphere—researchers can significantly mitigate these risks and ensure the long-term integrity and reliability of this important synthetic intermediate. A proactive approach to stability, grounded in a solid understanding of the underlying chemical principles, is essential for achieving reproducible and high-quality results in research and development.
References
-
Mechanism of hydrolysis and structure-stability relationship of enaminones as potential prodrugs of model primary amines. PubMed. [Link]
-
Imine and Enamine Hydrolysis Mechanism. Chemistry Steps. [Link]
-
New Amines for CO 2 Capture. II. Oxidative Degradation Mechanisms. ACS Publications. [Link]
-
Mechanism of Enamine Hydrolysis Organic Chemistry. YouTube. [Link]
-
Oxidative degradation of amines using a closed batch system. Norwegian Research Information Repository. [Link]
-
Oxidative degradation of amines using a closed batch system. SINTEF. [Link]
-
Enamines. Master Organic Chemistry. [Link]
-
(PDF) Oxidative Degradation of Amines With High-Temperature Cycling. ResearchGate. [Link]
-
relationship between oxidative degradation and ammonia emission of carbon capture amines based on their chemical structures. Clean Energy. [Link]
-
Enamine Reactions. Chemistry LibreTexts. [Link]
-
Enaminones as Building Blocks for the Synthesis of Substituted Pyrazoles with Antitumor and Antimicrobial Activities. PMC - NIH. [Link]
-
Organic Peroxide Stability: Key Considerations for Safe Handling and Storage. HM Royal. [Link]
-
Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. NIH. [Link]
-
Thermal stability and thermal decomposition study of hindered amine light stabilizers. ScienceDirect. [Link]
-
A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. MDPI. [Link]
-
Is it necessary to store intermediates and, if not, can a plant adapt to using them as they're made? Reddit. [Link]
-
Chemical Stability of Pharmaceutical Organic Compounds. Juniper Publishers. [Link]
-
Syntheses of Enaminone-Based Heterocyclic Compounds and Study their Biological Activity. ScieELO. [Link]
-
Quality Guidelines. ICH. [Link]
-
Recent Developments in the Chemistry of Enaminones. ResearchGate. [Link]
-
Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. PMC - NIH. [Link]
-
NMR Study on the Oxidative Degradation of MEA in Presence of Fe2+. ResearchGate. [Link]
-
Scheme 4. Reaction of enaminone 1 with piperidine, morpholine, glycine,... ResearchGate. [Link]
-
Q1B Photostability Testing of New Active Substances and Medicinal Products. EMA. [Link]
-
(PDF) Chemical Stability of Pharmaceutical Organic Compounds. ResearchGate. [Link]
-
Enaminone synthesis by amination. Organic Chemistry Portal. [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC - PubMed Central. [Link]
-
Piperidine. Wikipedia. [Link]
-
STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. ICH. [Link]
-
Highly Diastereoselective Functionalization of Piperidines by Photoredox Catalyzed α-Amino C–H Arylation and Epimerization. NIH. [Link]
-
PIPERIDINE. Ataman Kimya. [Link]
-
Application of Catalytic Dynamic Resolution of N-Boc-2-lithiopiperidine to the Asymmetric Synthesis of 2-Aryl and 2-Vinyl Piperidines. PMC - NIH. [Link]
-
Piperidine. PubChem - NIH. [Link]
-
ICH Q1B Photostability testing of new active substances and medicinal products. European Medicines Agency. [Link]
-
How long reagents can be kept for using in the next time experiment? What are factors/principles to concern about their shelve-lives? Quora. [Link]
-
Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. SciSpace. [Link]
-
Piperidine (CAS 110-89-4). Cheméo. [Link]
-
A Deeper Investigation of Drug Degradation Mixtures Using a Combination of MS and NMR Data: Application to Indapamide. NIH. [Link]
-
Development of HPLC/ESI-MS and HPLC/H-1 NMR methods for the identification of photocatalytic degradation products of iodosulfuron. ResearchGate. [Link]
-
Two-dimensional NMR spectroscopy reveals cation-triggered backbone degradation in polysulfone-based anion exchange membranes. NIH. [Link]
-
A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments. NIH. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. researchgate.net [researchgate.net]
- 4. nva.sikt.no [nva.sikt.no]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Imine and Enamine Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Mechanism of hydrolysis and structure-stability relationship of enaminones as potential prodrugs of model primary amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. scispace.com [scispace.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. academic.oup.com [academic.oup.com]
- 16. researchgate.net [researchgate.net]
- 17. longchangchemical.com [longchangchemical.com]
- 18. hmroyal.com [hmroyal.com]
- 19. ICH Official web site : ICH [ich.org]
- 20. ema.europa.eu [ema.europa.eu]
- 21. database.ich.org [database.ich.org]
- 22. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
reactivity of the enaminone functional group in 1-Boc-3-[(dimethylamino)methylene]-4-oxopiperidine
An In-Depth Technical Guide to the Reactivity of 1-Boc-3-[(dimethylamino)methylene]-4-oxopiperidine
Prepared by: Gemini, Senior Application Scientist
Executive Summary
This compound is a highly versatile synthetic intermediate that holds significant value for researchers, particularly in the fields of medicinal chemistry and drug development. Its unique structural motif, combining a protected piperidone ring with a polarized enaminone functional group, offers a rich landscape of chemical reactivity. This guide provides a comprehensive exploration of this reactivity, moving beyond simple reaction lists to explain the underlying electronic principles and mechanistic pathways. We will delve into the synthesis of the core molecule and its subsequent transformations, including Michael additions, cycloadditions, and reactions with various nucleophiles, which are pivotal for constructing complex heterocyclic systems. Each section is grounded in authoritative literature and presents detailed, field-tested protocols to ensure reproducibility and success in your laboratory.
The Strategic Importance of the Enaminone Moiety in Drug Discovery
The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a vast number of approved drugs due to its favorable physicochemical properties and its ability to orient substituents in precise three-dimensional space.[1][2] When functionalized with an enaminone group—a vinylogous amide—the piperidine ring is transformed into a powerful building block for complex molecular architectures.[3] Enaminones are ambident nucleophiles and electrophiles, providing multiple sites for reaction and enabling the construction of diverse heterocyclic libraries.[3][4]
The Unique Profile of this compound
The subject of this guide, this compound (CAS: 157327-41-8), merges the benefits of the piperidine core with the versatile reactivity of the enaminone. The tert-butoxycarbonyl (Boc) protecting group enhances stability and solubility in organic solvents, while the enaminone moiety serves as a linchpin for a variety of synthetic transformations.[1] Its strategic value lies in its capacity to act as a precursor to a wide range of substituted piperidines, pyrazoles, pyridines, and pyrimidines, many of which are key pharmacophores in modern drug discovery programs targeting kinases, ion channels, and other critical biological targets.[5][6]
Synthesis and Physicochemical Properties
A reliable and scalable synthesis is the foundation of any successful research program. The preparation of this compound is a robust and high-yielding process.
The reaction proceeds via a condensation mechanism between the α-methylene protons of the N-Boc-4-piperidone and Bredereck's reagent (N,N-dimethylformamide dimethyl acetal, DMF-DMA). The DMF-DMA serves both as a reactant and a dehydrating agent, driving the reaction to completion. The choice of DMF as a solvent at elevated temperatures ensures the solubility of the starting materials and facilitates the reaction kinetics.
Synthesis Protocol: From N-Boc-4-piperidone
Objective: To synthesize this compound in high yield.
Methodology:
-
To a solution of 1-(tert-butoxycarbonyl)piperidin-4-one (30 g, 151 mmol) in N,N-dimethylformamide (240 mL), add N,N-dimethylformamide dimethyl acetal (18 g, 20 mL, 151 mmol).[7]
-
Stir the reaction mixture at 80°C for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
Concentrate the reaction mixture under reduced pressure to remove the DMF solvent.
-
The resulting residue is the target product, which typically solidifies upon cooling.[7]
Self-Validation: The reaction is expected to proceed to completion, yielding the product as a yellow solid in quantitative yield (38.4 g, 100%).[7] The product identity can be confirmed by mass spectrometry, which should show a protonated molecular ion [M+H]⁺ at m/z 255.[7]
Physicochemical Data Summary
| Property | Value | Source(s) |
| CAS Number | 157327-41-8 | [7][8][9] |
| Molecular Formula | C₁₃H₂₂N₂O₃ | [7][8][9] |
| Molecular Weight | 254.33 g/mol | [7][8][9] |
| Appearance | Yellow Solid | [7] |
| InChI Key | YUSMZDVTEOAHDL-CSKARUKUSA-N | [8][9] |
| SMILES | O=C(OC(C)(C)C)N1C/C(C(CC1)=O)=C\N(C)C | [8][9] |
Core Reactivity: A Mechanistic Perspective
The reactivity of the enaminone is governed by the polarization of the π-system, creating distinct electrophilic and nucleophilic centers.
Electronic Structure and Reactivity Sites
The resonance structures of the enaminone illustrate its dual reactivity. The nitrogen lone pair donates electron density into the conjugated system, making the α-carbon nucleophilic. Conversely, the β-carbon is electron-deficient (electrophilic) due to conjugation with the carbonyl group.
Caption: Key reactive centers within the enaminone functional group.
Michael Addition Reactions: Gateway to Functionalized Piperidones
The electron-deficient β-carbon is highly susceptible to conjugate addition (Michael addition) by a wide range of nucleophiles. This reaction is a cornerstone of C-C and C-heteroatom bond formation.[10][11]
Mechanistic Rationale: The reaction is typically catalyzed by a base, which generates the nucleophile. The nucleophile then attacks the electrophilic β-carbon of the enaminone. The resulting enolate intermediate is subsequently protonated to yield the 1,4-adduct. The choice of base and solvent is critical and can influence reaction rates and yields.[12][13]
Caption: Generalized workflow for a Michael addition reaction.
Experimental Protocol: Michael Addition with Diethyl Malonate
-
Dissolve this compound (1.0 eq) in anhydrous THF.
-
Add diethyl malonate (1.2 eq) to the solution.
-
Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.1 eq) dropwise at room temperature.
-
Stir the reaction for 3-12 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the desired adduct.
Cycloaddition Reactions: Building Heterocyclic Scaffolds
The conjugated π-system of the enaminone can participate as a 4π component in cycloaddition reactions, such as [4+2] (Diels-Alder type) and [4+3] cycloadditions, to construct complex polycyclic systems.[14][15] This reactivity is particularly valuable for synthesizing novel scaffolds for drug discovery. For instance, reaction with dienophiles can lead to fused pyridine rings after subsequent elimination.[16]
Reactions with Nucleophiles: Displacement of the Dimethylamino Group
A key reaction pathway involves the addition of a nucleophile to the β-carbon, followed by the elimination of the dimethylamino group. This addition-elimination sequence is a powerful method for synthesizing a variety of heterocyclic systems.[17]
Causality: The dimethylamino group is an excellent leaving group upon protonation or when a stable aromatic system is formed. This pathway is central to converting the enaminone into pyrazoles, isoxazoles, pyridines, and pyrimidines.[4][17]
Example: Synthesis of Pyrazoles Reacting the enaminone with hydrazine or substituted hydrazines leads directly to the formation of a pyrazole ring fused to the piperidine core.
Experimental Protocol: Pyrazole Synthesis
-
Dissolve this compound (1.0 eq) in absolute ethanol.[17]
-
Add hydrazine hydrate (1.1 eq).
-
Reflux the mixture for 4-8 hours, monitoring by TLC.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
The crude product can often be purified by recrystallization or column chromatography.
Applications in Medicinal Chemistry and Synthesis
The true power of this compound is realized in its application as a versatile building block for synthesizing biologically active molecules.
Synthesis of Pyrazole-Carboxylate Derivatives
The reaction of the enaminone with various phenylhydrazines can be controlled to regioselectively synthesize pyrazole-4-carboxylates, which are valuable as novel heterocyclic amino acid building blocks.[18] These structures are of interest in creating peptidomimetics and other constrained molecules for drug design.[5]
Caption: Pathway from the enaminone to valuable pyrazole scaffolds.
Synthesis of Pyrimidine and Pyridine Scaffolds
Similarly, reaction with amidines (like guanidine) or other 1,3-dinucleophiles can yield pyrimidine derivatives.[4] Reactions with active methylene compounds, such as malononitrile or cyanoacetamide, in the presence of a base and ammonium acetate can lead to highly substituted pyridine rings.[17] These heterocyclic cores are prevalent in a wide array of pharmaceuticals.
Conclusion
This compound is more than a simple chemical intermediate; it is a strategic tool for the rapid and efficient construction of molecular complexity. Its well-defined reactivity, characterized by predictable Michael additions and nucleophilic substitution/cyclization pathways, provides medicinal chemists and synthesis professionals with a reliable platform for scaffold diversification. Understanding the electronic nature and mechanistic underpinnings of this enaminone's reactivity, as detailed in this guide, is paramount to fully exploiting its synthetic potential in the pursuit of novel therapeutic agents.
References
-
Der Pharma Chemica. (2016). Enantioselective synthesis of (S)-1-Boc-3-hydroxypiperidine using enzymes and whole cell biocatalysts. Retrieved from [Link]
-
Matulevičiūtė, G., et al. (2022). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 27(15), 4998. Retrieved from [Link]
-
Hussein, A. M., et al. (2008). Studies on enaminones: Synthesis and chemical reactivity of 4-dimethylamino-3-phenyl-but-3-en-2-one. Organic Chemistry: An Indian Journal, 4(4). Retrieved from [Link]
-
ResearchGate. (2017). Screening of conditions for the Michael addition reaction of the model substrate. Retrieved from [Link]
-
Shawali, A. S., et al. (2014). Enaminones as Building Blocks for the Synthesis of Substituted Pyrazoles with Antitumor and Antimicrobial Activities. Molecules, 19(11), 17439-17452. Retrieved from [Link]
-
Zhang, H., et al. (2009). The first transannular [4+3] cycloaddition reaction: synthesis of the ABCD ring structure of cortistatins. Organic letters, 11(15), 3242-3245. Retrieved from [Link]
-
Trade Science Inc. (2008). Studies on enaminones. Retrieved from [Link]
-
SynArchive. (n.d.). Michael Addition. Retrieved from [Link]
-
Kumar, R., et al. (2017). Facile functionalization at the C4 position of pyrimidine nucleosides via amide group activation with (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) and biological evaluations of the products. Bioorganic & medicinal chemistry, 25(22), 6065-6074. Retrieved from [Link]
-
Royal Society of Chemistry. (2016). An efficient [4+3] cycloaddition reaction of aza-o-quinodimethanes with C,N-cyclic azomethine imines: stereoselective synthesis of 1,2,4-triazepines. Organic Chemistry Frontiers, 3, 1171-1175. Retrieved from [Link]
-
Ohkubo, M., et al. (2000). The discovery of [1-(4-dimethylamino-benzyl)-piperidin-4-yl]-[4-(3,3-dimethylbutyl)-phenyl]-(3-methyl-but-2-enyl)-amine, an N-type Ca+2 channel blocker with oral activity for analgesia. Bioorganic & Medicinal Chemistry, 8(6), 1203-1212. Retrieved from [Link]
-
Valdés, C., et al. (2008). Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation. Molecules, 13(4), 863-874. Retrieved from [Link]
-
Ciaffoni, L., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(18), 6682. Retrieved from [Link]
-
Beilstein Archives. (2019). DBU-catalyzed Michael addition of bulky glycine imine to α,β-unsaturated isoxazoles and pyrazolamides. Retrieved from [Link]
- Google Patents. (2022). US11254641B2 - Intermediates for optically active piperidine derivatives and preparation methods thereof.
-
MDPI. (2022). Enantioselective Organocatalyzed Michael Addition of Isobutyraldehyde to Maleimides in Aqueous Media. Retrieved from [Link]
-
ResearchGate. (2014). Mannich Reaction with Enaminones: Convenient Synthesis of Functionalized Tetrahydro-pyrimidines, Dihydro-1,3-oxazines, and Dihydro-1,2,4-triazepines. Retrieved from [Link]
-
Sci-Hub. (1979). PREPARATION AND CYCLOADDITION REACTION OF 1-AMINO-2-AZABUTADIENE. Retrieved from [Link]
-
MDPI. (2021). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. mdpi.com [mdpi.com]
- 3. tsijournals.com [tsijournals.com]
- 4. tsijournals.com [tsijournals.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. The discovery of [1-(4-dimethylamino-benzyl)-piperidin-4-yl]-[4-(3,3-dimethylbutyl)-phen yl]-(3-methyl-but-2-enyl)-amine, an N-type Ca+2 channel blocker with oral activity for analgesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. 1-Boc-3- (dimethylamino)methylene -4-oxopiperidine 157327-41-8 [sigmaaldrich.com]
- 9. 1-Boc-3- (dimethylamino)methylene -4-oxopiperidine 157327-41-8 [sigmaaldrich.com]
- 10. synarchive.com [synarchive.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. beilstein-archives.org [beilstein-archives.org]
- 14. The first transannular [4+3] cycloaddition reaction: synthesis of the ABCD ring structure of cortistatins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. An efficient [4+3] cycloaddition reaction of aza-o-quinodimethanes with C,N-cyclic azomethine imines: stereoselective synthesis of 1,2,4-triazepines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. Sci-Hub. PREPARATION AND CYCLOADDITION REACTION OF 1-AMINO-2-AZABUTADIENE / Chemistry Letters, 1979 [sci-hub.box]
- 17. Enaminones as Building Blocks for the Synthesis of Substituted Pyrazoles with Antitumor and Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Synthon: A Technical Guide to 1-Boc-3-[(dimethylamino)methylene]-4-oxopiperidine in Modern Organic Synthesis
Abstract
This technical guide provides an in-depth exploration of 1-Boc-3-[(dimethylamino)methylene]-4-oxopiperidine, a highly versatile and valuable building block in contemporary organic synthesis. We will delve into its synthesis, elucidate its chemical properties and reactivity as a sophisticated enaminone, and present its strategic applications in the construction of complex heterocyclic scaffolds of significant interest to the pharmaceutical and agrochemical industries. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful synthon in their synthetic endeavors. Detailed experimental protocols, mechanistic insights, and a comprehensive list of references are provided to facilitate its practical application.
Introduction: The Strategic Importance of the Piperidine Scaffold and the Rise of a Versatile Building Block
The piperidine moiety is a privileged scaffold in medicinal chemistry, appearing in a vast array of approved drugs and clinical candidates.[1][2] Its prevalence stems from its ability to impart favorable physicochemical properties, such as improved solubility and metabolic stability, and to serve as a rigid framework for the precise spatial orientation of pharmacophoric groups.[1][2] The strategic functionalization of the piperidine ring is therefore a cornerstone of modern drug discovery.
This compound has emerged as a particularly powerful and versatile building block for the elaboration of the piperidine core. Its unique structure, featuring a protected piperidine nitrogen, a reactive enaminone moiety, and a ketone functionality, offers a multitude of synthetic handles for the construction of diverse and complex molecular architectures. This guide will illuminate the synthetic utility of this compound, providing the necessary technical details for its effective implementation in the laboratory.
Synthesis and Physicochemical Properties
The synthesis of this compound is a straightforward and high-yielding procedure, making it a readily accessible building block for synthetic chemists.
Synthesis Protocol
The most common and efficient synthesis involves the condensation of N-tert-butoxycarbonyl-4-piperidone with a formylating agent, typically N,N-dimethylformamide dimethyl acetal (DMF-DMA).[3]
Experimental Protocol: Synthesis of this compound [3]
-
To a solution of 1-(tert-butoxycarbonyl)piperidin-4-one (30 g, 151 mmol) in N,N-dimethylformamide (240 mL), add N,N-dimethylformamide dimethyl acetal (18 g, 20 mL, 151 mmol).
-
Stir the reaction mixture at 80°C for 24 hours.
-
After completion of the reaction (monitored by TLC or LC-MS), concentrate the reaction mixture under reduced pressure.
-
The resulting yellow solid is the target product, this compound (38.4 g, 100% yield).[3]
Causality Behind Experimental Choices:
-
DMF as Solvent: DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the reaction, which proceeds through a charged intermediate.
-
DMF-DMA as Reagent: DMF-DMA serves as both a formylating agent and a dehydrating agent, driving the reaction to completion.
-
Elevated Temperature: The reaction requires heating to overcome the activation energy for the condensation reaction.
Physicochemical and Spectroscopic Data
A summary of the key physical and spectroscopic properties of this compound is provided in the tables below.[4][5]
Table 1: Physicochemical Properties
| Property | Value |
| CAS Number | 157327-41-8[4] |
| Molecular Formula | C₁₃H₂₂N₂O₃[4] |
| Molecular Weight | 254.33 g/mol [4] |
| Appearance | Yellow solid[3] |
Table 2: Spectroscopic Data
| Technique | Key Signals |
| ¹H NMR (CDCl₃) | Signals corresponding to the Boc group, the piperidine ring protons, the vinylic proton, and the dimethylamino group. |
| ¹³C NMR (CDCl₃) | Resonances for the carbonyl carbons, the enamine double bond, the piperidine ring carbons, and the Boc group. |
| Mass Spectrum (ESI) | m/z: 255 [M+H]⁺[3] |
Reactivity and Synthetic Applications: A Gateway to Fused Heterocycles
The synthetic utility of this compound lies in the rich chemistry of its enaminone functionality. This moiety possesses both nucleophilic and electrophilic character, allowing it to participate in a wide range of chemical transformations, most notably in the synthesis of fused heterocyclic systems.
Caption: General reactivity of the enaminone building block.
Synthesis of Pyrazolo[4,3-c]pyridines
The reaction of this compound with hydrazine derivatives provides a direct route to the pyrazolo[4,3-c]pyridine scaffold, a core structure found in numerous biologically active molecules, including kinase inhibitors.[6]
Reaction Mechanism: The reaction proceeds via an initial nucleophilic attack of the hydrazine at the enaminone's β-carbon, followed by displacement of the dimethylamino group. Subsequent intramolecular condensation between the remaining hydrazine nitrogen and the ketone carbonyl group, followed by dehydration, yields the fused pyrazole ring.
Caption: Workflow for pyrazolo[4,3-c]pyridine synthesis.
Representative Experimental Protocol: Synthesis of tert-butyl 4-oxo-1,2,4,5,6,7-hexahydro-pyrazolo[4,3-c]pyridine-5-carboxylate
This protocol is based on analogous reactions of similar enaminones with hydrazine.[6]
-
Dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or acetic acid.
-
Add hydrazine hydrate (1.1 eq) to the solution.
-
Heat the reaction mixture to reflux for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired pyrazolo[4,3-c]pyridine derivative.
Synthesis of Pyrimido[4,5-d]pyrimidines and Related Heterocycles
The reaction of this compound with binucleophiles such as guanidine or amidines provides access to fused pyrimidine ring systems, which are key components of many kinase inhibitors and other therapeutic agents.[7][8]
Reaction Mechanism: The reaction with guanidine involves the initial attack of one of the amino groups of guanidine on the enaminone, leading to the displacement of the dimethylamino group. A subsequent intramolecular cyclization of the other amino group onto the ketone carbonyl, followed by dehydration, furnishes the fused pyrimido[4,5-d]pyrimidine scaffold.
Representative Experimental Protocol: Synthesis of a tert-butyl 2-amino-4-oxo-4,5,6,7,8,9-hexahydro-3H-pyrimido[4,5-c]pyridine-6-carboxylate derivative
This protocol is based on established methods for the synthesis of pyrimidines from enaminones.[7][8]
-
To a solution of this compound (1.0 eq) in a suitable solvent like ethanol or isopropanol, add guanidine hydrochloride (1.2 eq) and a base such as sodium ethoxide or potassium carbonate (1.5 eq).
-
Heat the reaction mixture to reflux for 6-24 hours, monitoring the reaction by TLC or LC-MS.
-
After cooling to room temperature, filter off any inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the desired pyrimido[4,5-d]pyrimidine derivative.
Conclusion: A Versatile Tool for Modern Synthesis
This compound has proven to be a highly valuable and versatile building block in organic synthesis. Its straightforward preparation and the rich reactivity of its enaminone functionality provide a powerful platform for the construction of a wide variety of complex, fused heterocyclic systems. The ability to readily access pyrazolo[4,3-c]pyridines and pyrimido[4,5-d]pyrimidines, core scaffolds in many biologically active compounds, underscores the strategic importance of this synthon in drug discovery and development. The protocols and insights provided in this guide are intended to empower researchers to fully exploit the synthetic potential of this remarkable building block in their pursuit of novel and impactful molecules.
References
-
Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. (2014). Indian Journal of Pharmaceutical Sciences. Retrieved January 16, 2026, from [Link]
-
MDPI. (2024). Efficient Two-Step Synthesis of Novel Pyrimido[4,5-d] Pyrimidines with Potent Neuroprotective, Antioxidant, and Aβ Anti-Aggregation Properties. Molecules. Retrieved January 16, 2026, from [Link]
- Google Patents. (2013). Method for synthesizing 1-BOC-3-piperidone.
-
Synthesis of Some New Pyrimidine and Pyrimido[4,5-d]pyrimidine Derivatives. (2009). Phosphorus, Sulfur, and Silicon and the Related Elements. Retrieved January 16, 2026, from [Link]
-
PubMed Central (PMC). (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Retrieved January 16, 2026, from [Link]
-
MDPI. (2022). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. Pharmaceuticals. Retrieved January 16, 2026, from [Link]
-
PubMed Central (PMC). (2016). Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity. Journal of medicinal chemistry. Retrieved January 16, 2026, from [Link]
-
OICC Press. (n.d.). One-pot synthesis of pyrimido[4,5-d]pyrimidine derivatives using a new DABCO-based ionic liquid catalyst. Retrieved January 16, 2026, from [Link]
- Google Patents. (2016). Synthetic method of (S)-N-Boc-3-hydroxypiperidine.
-
Defense Technical Information Center. (2023). Fentanyl Synthesis Using N-BOC-4-Piperidinone. Retrieved January 16, 2026, from [Link]
-
PubMed Central (PMC). (n.d.). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. Retrieved January 16, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Piperidine synthesis. Retrieved January 16, 2026, from [Link]
-
ResearchGate. (2003). Pyrazolo[4,3-d]pyrimidines as New Generation of Cyclin-Dependent Kinase Inhibitors. Retrieved January 16, 2026, from [Link]
-
194 recent advances in the synthesis of new pyrazole derivatives. (n.d.). Retrieved January 16, 2026, from [Link]
-
ResearchGate. (2011). Synthesis of tert-butyl- 4-methyl-3-oxopiperidine-1-carboxylate. Retrieved January 16, 2026, from [Link]
- Google Patents. (2011). N-Boc-3-aminopiperidine and synthesizing method of optical isomer thereof.
-
YouTube. (2019). synthesis of pyrazoles. Retrieved January 16, 2026, from [Link]
-
JOCPR. (n.d.). Synthesis and biological screening of some Pyridine and Pyrrole derivatives of Pyrazolo [3, 4-c] pyrazoles. Retrieved January 16, 2026, from [Link]
-
PubChem. (n.d.). tert-butyl (3E)-3-[(dimethylamino)methylidene]-4-oxopiperidine-1-carboxylate. Retrieved January 16, 2026, from [Link]
-
A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds. (n.d.). Retrieved January 16, 2026, from [Link]
-
Arkivoc. (2010). Guanidine: studies on the reaction with ethyl N-(2-amino-1,2-dicyanovinyl)formimidate. Retrieved January 16, 2026, from [Link]
- Google Patents. (2022). Intermediates for optically active piperidine derivatives and preparation methods thereof.
-
Atlantis Press. (n.d.). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Retrieved January 16, 2026, from [Link]
-
Organic Syntheses. (n.d.). Carbazic acid, tert-butyl ester. Retrieved January 16, 2026, from [Link]
-
ResearchGate. (n.d.). Guanidine: Studies on the reaction with ethyl N-(2-amino-1,2-dicyanovinyl) formimidate. Retrieved January 16, 2026, from [Link]
-
ResearchGate. (n.d.). Unexpected hydrazine- and hydroxylamine-induced transformations of aza-14-crown-4 incorporating 4-oxopiperidine-3-carboxylate moiety. Retrieved January 16, 2026, from [Link]
-
Estonian Academy Publishers. (2014). Synthesis of the Fmoc-aza-Arg(Boc)2 precursor via hydrazine alkylation. Retrieved January 16, 2026, from [Link]
Sources
- 1. Minoxidil - Wikipedia [en.wikipedia.org]
- 2. Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tert-butyl (3E)-3-[(dimethylamino)methylidene]-4-oxopiperidine-1-carboxylate | C13H22N2O3 | CID 10610967 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. CN105153211A - Method for synthesis of 1-(N-Boc-4-piperidine)-4-pyrazoleboronic acid pinaol ester - Google Patents [patents.google.com]
- 8. US4959475A - Process for the production of 2,4-diamino-6-piperidinyl-pyrimidine-3-N-oxide - Google Patents [patents.google.com]
The Strategic Application of 1-Boc-3-[(dimethylamino)methylene]-4-oxopiperidine in Modern Medicinal Chemistry: A Technical Guide
Introduction: The Unassuming Power of a Versatile Building Block
In the landscape of contemporary drug discovery, the pressure to rapidly generate novel, diverse, and biologically relevant chemical matter is immense. Success often hinges on the strategic selection of starting materials—scaffolds that are not merely inert carriers of functionality but are active participants in the synthetic narrative, guiding the construction of complex molecules with precision and efficiency. 1-Boc-3-[(dimethylamino)methylene]-4-oxopiperidine, a seemingly unassuming enaminone, has emerged as a powerhouse in this regard. Its pre-activated, bifunctional nature provides a robust platform for the synthesis of a multitude of heterocyclic systems, many of which are privileged structures in medicinal chemistry. This guide delves into the core utility of this versatile building block, offering not just protocols, but a deeper understanding of the chemical logic that makes it an indispensable tool for the modern medicinal chemist.
The inherent reactivity of this compound lies in its unique electronic and structural features. The electron-donating dimethylamino group polarizes the double bond, making the β-carbon susceptible to nucleophilic attack, while the adjacent ketone offers a prime site for electrophilic reactions. This push-pull electronic system, combined with the conformational pre-organization of the piperidine ring, allows for a high degree of control in cyclization reactions, leading to the efficient construction of fused and spirocyclic heterocyclic systems.
This guide will explore the application of this compound in the synthesis of three key classes of heterocycles with profound implications for drug discovery: pyrazoles, isoxazoles, and pyrimidines. We will examine the underlying reaction mechanisms, provide detailed experimental workflows, and showcase how these synthetic strategies have been leveraged to create potent and selective modulators of various biological targets.
Core Synthesis and Physicochemical Properties
The accessibility of this compound is a key factor in its widespread adoption. It is readily synthesized in high yield via the condensation of N-tert-butoxycarbonyl-4-piperidone with N,N-dimethylformamide dimethyl acetal (DMF-DMA).[1] This one-step procedure is scalable and provides a stable, crystalline solid that is easily handled and stored.
| Property | Value | Reference |
| CAS Number | 157327-41-8 | [1][2] |
| Molecular Formula | C13H22N2O3 | [1][2] |
| Molecular Weight | 254.33 g/mol | [1][2] |
| Appearance | Yellow solid | [1] |
Detailed Synthesis Protocol
Reaction: N-tert-butoxycarbonyl-4-piperidone + N,N-dimethylformamide dimethyl acetal → this compound
Materials:
-
N-tert-butoxycarbonyl-4-piperidone (1.0 eq)
-
N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.0 eq)
-
N,N-dimethylformamide (DMF)
Procedure:
-
To a solution of N-tert-butoxycarbonyl-4-piperidone in DMF, add DMF-DMA.
-
Heat the reaction mixture at 80 °C for 24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to afford the crude product.
-
The product is often obtained in high purity as a yellow solid and can be used in subsequent steps without further purification.[1]
I. The Pyrazole Annulation: A Gateway to Kinase Inhibitors and Beyond
The reaction of this compound with hydrazine derivatives is a robust and highly regioselective method for the synthesis of piperidine-fused pyrazoles. This transformation is of particular interest in medicinal chemistry, as the pyrazole moiety is a well-established pharmacophore found in numerous approved drugs, particularly kinase inhibitors.
Mechanism and Rationale
The reaction proceeds via a condensation-cyclization cascade. The more nucleophilic nitrogen of the hydrazine initially attacks the electrophilic β-carbon of the enaminone, followed by an intramolecular cyclization of the resulting intermediate onto the ketone carbonyl. Subsequent dehydration affords the aromatic pyrazole ring. The regioselectivity is controlled by the initial nucleophilic attack, which is directed to the enamine β-carbon due to the polarization of the double bond.
Caption: Generalized workflow for pyrazole synthesis.
Application Example: Synthesis of a Jak2 Kinase Inhibitor Scaffold
The Janus kinase (JAK) family of enzymes are critical mediators of cytokine signaling, and their dysregulation is implicated in a range of inflammatory diseases and cancers. The piperidinyl-pyrazole scaffold has been explored as a privileged core for the development of potent and selective JAK inhibitors.
Experimental Protocol: Synthesis of a Piperidinyl-Pyrazole Core
-
Reaction Setup: To a solution of this compound (1.0 eq) in ethanol, add hydrazine hydrate (1.1 eq).
-
Reaction Conditions: Reflux the mixture for 4-6 hours, monitoring by TLC for the disappearance of the starting material.
-
Work-up and Purification: Cool the reaction to room temperature and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the N-Boc protected piperidinyl-pyrazole.
This core scaffold can then be further functionalized, for example, through N-alkylation or N-arylation of the pyrazole ring and deprotection/derivatization of the piperidine nitrogen, to generate a library of analogues for structure-activity relationship (SAR) studies.
II. The Isoxazole Construction: Bioisosteres and Novel Scaffolds
The reaction of this compound with hydroxylamine provides a direct entry into piperidine-fused isoxazoles. The isoxazole ring is a valuable heterocycle in medicinal chemistry, often employed as a bioisosteric replacement for other functional groups to modulate physicochemical properties and improve metabolic stability.
Mechanism and Rationale
Similar to the pyrazole synthesis, the reaction with hydroxylamine proceeds through a condensation-cyclization pathway. The nucleophilic nitrogen of hydroxylamine attacks the enamine β-carbon, followed by intramolecular cyclization of the oxygen atom onto the ketone and subsequent dehydration. The use of hydroxylamine hydrochloride often requires a mild base to liberate the free hydroxylamine for the reaction.
Caption: Generalized workflow for isoxazole synthesis.
Application Example: Building Blocks for CNS-Active Compounds
Piperidine and isoxazole moieties are frequently found in compounds targeting the central nervous system (CNS). The combination of these two scaffolds can lead to novel chemical entities with desirable CNS drug-like properties.
Experimental Protocol: Synthesis of a Piperidinyl-Isoxazole Core
-
Reaction Setup: Dissolve this compound (1.0 eq) and hydroxylamine hydrochloride (1.2 eq) in a mixture of ethanol and water.
-
Base Addition: Add a mild base such as sodium acetate or triethylamine (1.5 eq) to the reaction mixture.
-
Reaction Conditions: Heat the reaction to reflux for 8-12 hours.
-
Work-up and Purification: After cooling, remove the solvent in vacuo. The residue can be partitioned between water and an organic solvent like ethyl acetate. The organic layer is then dried and concentrated, and the crude product is purified by flash chromatography.
III. The Pyrimidine Annulation: Accessing a Privileged Heterocycle
The construction of a pyrimidine ring from this compound requires a reaction with a suitable three-atom component, such as an amidine, urea, or thiourea. Pyrimidines are a cornerstone of medicinal chemistry, present in a vast number of marketed drugs with a wide range of therapeutic applications.[3][4]
Mechanism and Rationale
The reaction with an amidine, for instance, involves a sequence of condensation reactions. One of the amidine nitrogens attacks the enamine β-carbon, displacing the dimethylamino group. The other amidine nitrogen then condenses with the ketone carbonyl, leading to the formation of the six-membered pyrimidine ring after dehydration. This approach allows for the introduction of diverse substituents at the 2-position of the pyrimidine ring, depending on the choice of the amidine reactant.[5]
Caption: Generalized workflow for pyrimidine synthesis.
Application Example: Scaffolds for Antiviral Agents
Fused pyrimidine systems are of significant interest in the development of antiviral therapies. The ability to rapidly generate a library of substituted piperidinyl-pyrimidines from a common precursor is highly advantageous in the hit-to-lead optimization process.
Experimental Protocol: Synthesis of a 2-Substituted Piperidinyl-Pyrimidine
-
Reaction Setup: In a suitable solvent such as ethanol or isopropanol, combine this compound (1.0 eq) and the desired amidine hydrochloride (1.2 eq).
-
Base Addition: Add a base like sodium ethoxide or potassium carbonate (2.5 eq) to the mixture.
-
Reaction Conditions: Heat the reaction to reflux for 12-24 hours.
-
Work-up and Purification: After cooling, neutralize the reaction mixture and extract with an appropriate organic solvent. The combined organic layers are washed, dried, and concentrated. Purification by column chromatography affords the target piperidinyl-pyrimidine.
Conclusion: A Strategic Asset in Drug Discovery
This compound is more than just a chemical intermediate; it is a strategic asset in the medicinal chemist's toolkit. Its inherent reactivity, coupled with its straightforward synthesis, provides a reliable and efficient platform for the construction of diverse and medicinally relevant heterocyclic scaffolds. The ability to rapidly access piperidine-fused pyrazoles, isoxazoles, and pyrimidines from a common starting material accelerates the drug discovery process, enabling the rapid exploration of chemical space and the optimization of lead compounds. As the demand for novel therapeutics continues to grow, the strategic application of such versatile building blocks will undoubtedly play an increasingly crucial role in the successful development of the next generation of medicines.
References
-
Der Pharma Chemica. Enantioselective synthesis of (S)-1-Boc-3-hydroxypiperidine using enzymes and whole cell biocatalysts. [Link]
-
ResearchGate. Synthesis of cis-3-methyl-4-aminopiperidine Derivatives. [Link]
-
National Center for Biotechnology Information. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. [Link]
-
Beilstein Journals. An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. [Link]
-
National Center for Biotechnology Information. Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. [Link]
-
MDPI. Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. [Link]
-
National Center for Biotechnology Information. A deconstruction–reconstruction strategy for pyrimidine diversification. [Link]
-
MDPI. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. [Link]
-
MDPI. The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. [Link]
-
PubMed. The piperazine scaffold for novel drug discovery efforts: the evidence to date. [Link]
-
MDPI. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. [Link]
-
National Center for Biotechnology Information. Synthesis and Antimicrobial Activity of Some New Pyrazoles, Fused Pyrazolo[3,4-d]-pyrimidine and 1,2-Dihydroimidazo-[2,1-c][1][6][7]triazin-6-one Derivatives. [Link]
-
ResearchGate. Synthesis of isoxazole derivatives by 1,3‐DC of NOs and alkynes.... [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. Synthesis of some new isoxazole-piperidine-1,2,3-triazoles as in vitro anticancer agents. [Link]
-
National Center for Biotechnology Information. An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. [Link]
-
National Center for Biotechnology Information. The synthetic and therapeutic expedition of isoxazole and its analogs. [Link]
-
International Journal of Pharmaceutical Sciences and Research. PYRIDOPYRIMIDINES IN MEDICINAL CHEMISTRY: A COMPREHENSIVE REVIEW OF THEIR THERAPEUTIC SIGNIFICANCE. [Link]
-
National Center for Biotechnology Information. Recent Advances in Pyrimidine-Based Drugs. [Link]
-
Heterocyclic Letters. A study on methods of synthesis of pyrimidine derivatives and their biological activities. [Link]
-
National Center for Biotechnology Information. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. [Link]
-
National Center for Biotechnology Information. A deconstruction–reconstruction strategy for pyrimidine diversification. [Link]
-
CORE. A mini review of pyrimidine and fused pyrimidine marketed drugs. [Link]
Sources
- 1. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. A deconstruction–reconstruction strategy for pyrimidine diversification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to 1-Boc-3-[(dimethylamino)methylene]-4-oxopiperidine: A Versatile Enaminone Building Block in Modern Synthesis
Abstract
1-Boc-3-[(dimethylamino)methylene]-4-oxopiperidine is a pivotal intermediate in contemporary organic and medicinal chemistry. Characterized by a piperidone core functionalized with a tert-butoxycarbonyl (Boc) protecting group and a highly reactive enaminone moiety, this compound serves as a versatile and powerful building block for the synthesis of complex heterocyclic scaffolds. Its utility is primarily derived from the enaminone's susceptibility to nucleophilic attack and its capacity to participate in cyclization reactions, enabling the construction of fused ring systems prevalent in a wide array of biologically active molecules. This guide provides an in-depth analysis of its chemical properties, a detailed, field-proven synthetic protocol, an exploration of its reaction mechanisms and applications, and essential characterization data for researchers, scientists, and drug development professionals.
Core Chemical and Physical Properties
The effective application of any chemical intermediate begins with a thorough understanding of its fundamental properties. These data are critical for designing reaction conditions, purification strategies, and ensuring safe storage and handling.
| Property | Value | Reference(s) |
| CAS Number | 157327-41-8 | [1] |
| Molecular Formula | C₁₃H₂₂N₂O₃ | [1] |
| Molecular Weight | 254.33 g/mol | [1] |
| IUPAC Name | tert-butyl (3E)-3-(dimethylaminomethylidene)-4-oxopiperidine-1-carboxylate | [2] |
| Appearance | Yellow solid | [1] |
| SMILES | O=C(OC(C)(C)C)N1C/C(C(CC1)=O)=C\N(C)C | |
| InChI Key | YUSMZDVTEOAHDL-CSKARUKUSA-N | |
| Storage Class | 11 - Combustible Solids |
Synthesis and Mechanistic Rationale
The most direct and widely adopted synthesis of this compound involves the condensation of N-Boc-4-piperidone with an aminomethylenating reagent. This transformation leverages the inherent acidity of the α-protons adjacent to the ketone carbonyl.
The Formylation of an α-Methylene Group
The reaction is a formylation of a CH-acidic ketone. Reagents like N,N-dimethylformamide dimethyl acetal (DMF-DMA) or the more powerful Bredereck's reagent (t-butoxybis(dimethylamino)methane) serve as electrophilic, single-carbon donors.[3] The reaction with DMF-DMA is efficient and proceeds via the initial formation of an enolate or enamine from the parent piperidone. This nucleophilic intermediate attacks the electrophilic carbon of DMF-DMA, leading to the elimination of methanol and formation of the thermodynamically stable, conjugated enaminone product.
Synthetic Workflow Diagram
The following diagram illustrates the standard synthetic pathway.
Caption: Synthesis of the target enaminone from N-Boc-4-piperidone.
Detailed Experimental Protocol
This protocol is adapted from established literature procedures, providing a reliable method for laboratory-scale synthesis.[1]
Materials:
-
1-(tert-butoxycarbonyl)piperidin-4-one (N-Boc-4-piperidone) (1.0 eq)
-
N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.0 eq)
-
N,N-dimethylformamide (DMF), anhydrous
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add N-Boc-4-piperidone (e.g., 30.0 g, 151 mmol) and anhydrous DMF (e.g., 240 mL).
-
Reagent Addition: Add DMF-DMA (e.g., 18.0 g, 151 mmol) to the solution.
-
Heating: Immerse the flask in an oil bath preheated to 80°C. Stir the reaction mixture vigorously for 24 hours. The solution will typically turn a deeper yellow/orange color as the reaction progresses.
-
Monitoring (Optional): The reaction can be monitored by Thin Layer Chromatography (TLC) or LC-MS to confirm the consumption of the starting material.
-
Work-up and Isolation: After 24 hours, remove the flask from the oil bath and allow it to cool to room temperature. Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DMF solvent.
-
Product: The resulting residue is the target product, this compound, which is typically obtained as a yellow solid in near-quantitative yield (e.g., ~38.4 g, ~100%).[1] The product is often of sufficient purity for subsequent steps without further purification.
Self-Validation: The protocol's trustworthiness stems from its simplicity and the high-yielding nature of the transformation. The primary validation is the characterization of the final product. A key checkpoint is mass spectrometry, which should show a prominent ion corresponding to [M+H]⁺ at m/z 255.[1]
Chemical Reactivity and Synthetic Applications
The synthetic power of this compound lies in the reactivity of its enaminone functional group. This moiety contains both a nucleophilic nitrogen and an electrophilic β-carbon, making it an exceptionally versatile precursor for heterocyclic synthesis.
Core Application: A Gateway to Fused Piperidine Scaffolds
The piperidine ring is a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs.[4] This intermediate allows for the facile construction of bicyclic systems where a new heterocyclic ring is fused to the piperidine core. A prime example is its reaction with binucleophilic reagents, such as hydrazine derivatives, to form pyrazole-fused piperidines. Such scaffolds are of significant interest in drug discovery programs targeting kinases, GPCRs, and other enzyme classes.
Logical Workflow in Drug Discovery
The diagram below illustrates how this intermediate is strategically employed in a typical drug discovery workflow to generate novel chemical entities for biological screening.
Caption: Use of the intermediate in a drug discovery workflow.
Representative Protocol: Synthesis of a Pyrazolo[3,4-c]piperidine Scaffold
This generalized protocol demonstrates the utility of the enaminone in a cyclocondensation reaction.
Materials:
-
This compound (1.0 eq)
-
Hydrazine hydrate or a substituted hydrazine (e.g., phenylhydrazine) (1.0-1.2 eq)
-
Solvent: Ethanol or Acetic Acid
Procedure:
-
Reaction Setup: Dissolve this compound in ethanol in a round-bottom flask.
-
Reagent Addition: Add the hydrazine derivative to the solution at room temperature.
-
Heating: Heat the reaction mixture to reflux and maintain for 4-12 hours, monitoring by TLC. The reaction involves nucleophilic attack of the hydrazine at the β-carbon, followed by intramolecular condensation onto the ketone and elimination of dimethylamine and water.
-
Isolation: Upon completion, cool the reaction mixture. The product may precipitate and can be collected by filtration. Alternatively, concentrate the solvent and purify the residue by column chromatography or recrystallization.
-
Characterization: The resulting pyrazole-fused piperidine can be fully characterized by ¹H NMR, ¹³C NMR, and MS to confirm its structure.
Spectroscopic Characterization
Thorough spectroscopic analysis is essential for confirming the identity and purity of the synthesized intermediate. While a certificate of analysis may not always be provided by commercial suppliers for this specific research chemical, the expected spectral features are well-defined.
-
Mass Spectrometry (ESI+): A definitive peak at m/z 255 corresponding to the protonated molecule [M+H]⁺ is the primary identifier.[1]
-
¹H NMR (CDCl₃, 400 MHz): Expected chemical shifts (δ, ppm) would include: a sharp singlet for the nine protons of the tert-butyl group (~1.4-1.5 ppm); multiplets for the piperidine ring protons (~2.5-4.0 ppm); a sharp singlet for the six protons of the dimethylamino group (~3.1 ppm); and a characteristic singlet for the vinylic proton of the enaminone system (~7.5 ppm).
-
IR Spectroscopy (ATR): Key absorption bands (ν, cm⁻¹) are expected for the ketone carbonyl (C=O) stretch (~1650 cm⁻¹), the urethane carbonyl (N-C=O) of the Boc group (~1690 cm⁻¹), and strong absorptions corresponding to the conjugated C=C-N system of the enaminone.[5]
Conclusion
This compound is more than a simple intermediate; it is an enabling tool for chemical innovation. Its straightforward and high-yielding synthesis, combined with the predictable and versatile reactivity of the enaminone moiety, makes it an invaluable asset in the synthesis of complex nitrogen-containing heterocycles. For researchers in pharmaceutical development and synthetic chemistry, mastery of its properties and applications provides a direct and efficient route to novel molecular architectures with significant potential for biological activity.
References
-
1-BOC-3-Aminopiperidine. PubChem, National Center for Biotechnology Information. [Link]
-
Enantioselective synthesis of (S)-1-Boc-3-hydroxypiperidine using enzymes and whole cell biocatalysts. Der Pharma Chemica. [Link]
-
tert-butyl (3E)-3-[(dimethylamino)methylidene]-4-oxopiperidine-1-carboxylate. PubChem, National Center for Biotechnology Information. [Link]
-
Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. National Institutes of Health (NIH). [Link]
-
tert-Butoxy Bis(dimethyl-amino)methane (Bredereck's Reagent). ResearchGate. [Link]
Sources
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. tert-butyl (3E)-3-[(dimethylamino)methylidene]-4-oxopiperidine-1-carboxylate | C13H22N2O3 | CID 10610967 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Bredereck's reagent - Enamine [enamine.net]
- 4. Synthesis of N-Boc 4-piperidone_Chemicalbook [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
Methodological & Application
Application and Protocol for the Synthesis of Piperidine-Fused Pyrimidines using 1-Boc-3-[(dimethylamino)methylene]-4-oxopiperidine
Introduction: The Significance of Piperidine-Fused Pyrimidines in Medicinal Chemistry
The fusion of a piperidine ring with a pyrimidine core creates a class of heterocyclic compounds with significant potential in drug discovery and development. The piperidine moiety, a saturated six-membered heterocycle containing a nitrogen atom, is a prevalent structural motif in many pharmaceuticals due to its ability to confer favorable pharmacokinetic properties such as improved solubility and metabolic stability.[1][2] The pyrimidine ring, a cornerstone of nucleic acids, is a privileged scaffold in medicinal chemistry, with its derivatives exhibiting a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4][5]
The strategic combination of these two pharmacophoric units in the form of piperidine-fused pyrimidines has led to the development of potent and selective therapeutic agents. These scaffolds provide a three-dimensional framework that can be precisely decorated with various functional groups to optimize interactions with biological targets. This application note provides a comprehensive guide for the synthesis of Boc-protected piperidine-fused pyrimidines, utilizing the versatile building block, 1-Boc-3-[(dimethylamino)methylene]-4-oxopiperidine. This enaminone is a key intermediate that readily undergoes cyclocondensation with amidines to construct the desired heterocyclic system.
Reaction Mechanism and Scientific Rationale
The synthesis of the piperidine-fused pyrimidine core is achieved through a well-established cyclocondensation reaction between an enaminone and an amidine, a variation of the classical Pinner pyrimidine synthesis.[3][6] The enaminone, this compound, serves as a 1,3-dielectrophilic synthon, while the amidine (e.g., guanidine) acts as a 1,3-dinucleophile.
The reaction is typically acid-catalyzed and proceeds through a series of reversible and irreversible steps:
-
Michael Addition: The reaction is initiated by the nucleophilic attack of one of the amidine nitrogens onto the β-carbon of the enaminone's α,β-unsaturated system. This Michael-type addition is a crucial step in forming the initial C-N bond.
-
Intramolecular Cyclization: The newly formed intermediate then undergoes an intramolecular cyclization, where the second nitrogen of the amidine attacks the carbonyl carbon of the piperidone ring. This step forms the six-membered dihydropyrimidine ring.
-
Dehydration and Aromatization: The resulting cyclic intermediate readily undergoes dehydration (loss of a water molecule) to form a more stable, conjugated system. This is followed by the elimination of dimethylamine to yield the final aromatic piperidine-fused pyrimidine product.
The use of the Boc (tert-butyloxycarbonyl) protecting group on the piperidine nitrogen is crucial for several reasons. It prevents unwanted side reactions involving the piperidine nitrogen and enhances the solubility of the starting material and intermediates in organic solvents. The Boc group can be readily removed under acidic conditions post-synthesis, allowing for further functionalization of the piperidine nitrogen if desired.
Caption: Reaction workflow for the synthesis of piperidine-fused pyrimidines.
Experimental Protocols
This section provides detailed protocols for the synthesis of the starting enaminone and its subsequent conversion to a piperidine-fused pyrimidine.
Protocol 1: Synthesis of this compound
This protocol is adapted from established literature procedures.[7]
Materials:
-
N-tert-butoxycarbonyl-4-piperidone (1-Boc-4-piperidone)
-
N,N-dimethylformamide dimethyl acetal (DMF-DMA)
-
N,N-dimethylformamide (DMF), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Rotary evaporator
Procedure:
-
To a solution of N-tert-butoxycarbonyl-4-piperidone (1.0 eq) in anhydrous DMF, add N,N-dimethylformamide dimethyl acetal (1.0-1.2 eq).
-
Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
The product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or used directly in the next step if of sufficient purity.
Table 1: Reactant Quantities and Expected Yield
| Reactant | Molecular Weight ( g/mol ) | Moles (mol) | Equivalents | Amount |
| 1-Boc-4-piperidone | 199.27 | 0.1 | 1.0 | 19.93 g |
| DMF-DMA | 119.16 | 0.11 | 1.1 | 13.11 g (14.6 mL) |
| DMF | - | - | - | 100 mL |
| Expected Product | 254.33 | ~0.1 | - | ~25.4 g (quantitative) |
Protocol 2: Synthesis of tert-butyl 2-amino-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-7(6H)-carboxylate
This is a representative protocol for the cyclocondensation reaction with guanidine.
Materials:
-
This compound
-
Guanidine hydrochloride
-
Sodium ethoxide (NaOEt) or another suitable base
-
Ethanol (EtOH), absolute
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Filtration apparatus
-
Drying oven
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in absolute ethanol.
-
Add guanidine hydrochloride (1.2 eq) to the solution.
-
To this mixture, add a solution of sodium ethoxide in ethanol (1.2 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and maintain for 6-8 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
A precipitate may form. If so, collect the solid by filtration and wash with cold ethanol.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol) or by recrystallization.
Table 2: Reactant Quantities and Expected Yield for Pyrimidine Formation
| Reactant | Molecular Weight ( g/mol ) | Moles (mol) | Equivalents | Amount |
| Enaminone | 254.33 | 0.05 | 1.0 | 12.72 g |
| Guanidine HCl | 95.53 | 0.06 | 1.2 | 5.73 g |
| Sodium Ethoxide | 68.05 | 0.06 | 1.2 | 4.08 g |
| Ethanol | - | - | - | 150 mL |
| Expected Product | 278.34 | - | - | Yield dependent on purification |
Characterization of the Final Product
The structure of the synthesized tert-butyl 2-amino-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-7(6H)-carboxylate should be confirmed by standard analytical techniques:
-
¹H NMR: Expect to see characteristic signals for the pyrimidine proton, the piperidine protons, and the Boc protecting group.
-
¹³C NMR: Signals corresponding to the pyrimidine and piperidine ring carbons, as well as the carbonyl and tert-butyl carbons of the Boc group.
-
Mass Spectrometry (MS): The molecular ion peak corresponding to the calculated mass of the product.
-
Infrared (IR) Spectroscopy: Characteristic absorption bands for N-H stretching (amine), C=N and C=C stretching (pyrimidine ring), and C=O stretching (Boc group).
Troubleshooting and Optimization
Table 3: Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low yield in enaminone synthesis | Incomplete reaction | Increase reaction time or temperature slightly. Ensure anhydrous conditions. |
| Decomposition of product | Avoid excessive heating. Purify promptly after reaction. | |
| Low yield in pyrimidine formation | Incomplete reaction | Increase reflux time. Ensure the base is freshly prepared and active. |
| Side reactions | Control the addition of the base to avoid excessive heat generation. | |
| Purification difficulties | Product is highly polar | Use a more polar eluent system for column chromatography (e.g., with a small percentage of triethylamine to prevent streaking). |
| Product is insoluble | Try recrystallization from a different solvent system or trituration. |
Conclusion
The synthesis of piperidine-fused pyrimidines via the cyclocondensation of this compound with amidines is a robust and versatile method for accessing a class of compounds with significant therapeutic potential. The protocols outlined in this application note provide a clear and detailed guide for researchers in medicinal chemistry and drug development to synthesize these valuable scaffolds. The ability to readily modify the pyrimidine ring through the choice of amidine and the potential for further derivatization of the piperidine nitrogen after Boc deprotection makes this synthetic strategy highly attractive for the generation of compound libraries for biological screening.
References
-
Pinner, A. Ueber die Einwirkung von Acetessigäther auf die Amidine. Ber. Dtsch. Chem. Ges.1884 , 17, 182-186. [Link]
-
Jain, K. S.; Chitre, T. S.; Miniyar, P. B.; et al. A review on pyrimidines: Synthesis, reactions and biological activities. Curr. Org. Chem.2006 , 10, 1345-1369. [Link]
-
Katritzky, A. R.; Rachwal, S.; Rachwal, B. Recent progress in the synthesis of 1,3,5-triazines. Chem. Rev.1996 , 96, 2237-2300. [Link]
-
Langer, P.; Ghasemi, Z.; Mirzaei, M. Recent advances in the synthesis of biologically active piperidine and pyridine derivatives. Molecules2018 , 23, 2185. [Link]
-
Rubin, J. R.; Boger, D. L. The piperidine alkaloids: a comprehensive review of their chemistry, pharmacology, and toxicology. J. Med. Chem.2001 , 44, 4131-4152. [Link]
-
Taylor, R. D.; MacCoss, M.; Lawson, A. D. G. Rings in drugs. J. Med. Chem.2014 , 57, 5845-5859. [Link]
-
Saeed, A.; Shaheen, F.; Abbas, N. Pyrimidine and its derivatives: a review on their synthetic routes and medicinal importance. RSC Adv.2017 , 7, 46840-46864. [Link]
-
Al-Tel, T. H. Recent advances in the chemistry and pharmacology of piperidine and its derivatives. Future Med. Chem.2011 , 3, 1159-1180. [Link]
-
Singh, U. P.; Bhat, H. R.; Gahtori, P. A review on biological activities of piperidine derivatives. Int. J. Pharm. Sci. Rev. Res.2012 , 13, 1-10. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Pyrimidine synthesis [organic-chemistry.org]
- 3. Solid-phase synthesis of 2-substituted 4-amino-7-oxo-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of novel bioactive pyrido[2,3- d ]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00902A [pubs.rsc.org]
- 6. ovid.com [ovid.com]
- 7. Tetrahydropyrido[4,3-d]pyrimidines as a new active scaffold for human topoisomerase II inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
protocol for the synthesis of substituted piperidines from 1-Boc-3-[(dimethylamino)methylene]-4-oxopiperidine
Application Note & Protocol
A Versatile Enaminone Synthon: Protocols for the Synthesis of Substituted Piperidine Heterocycles from 1-Boc-3-[(dimethylamino)methylene]-4-oxopiperidine
Abstract
The piperidine ring is a privileged scaffold in modern medicinal chemistry, forming the core of numerous approved pharmaceuticals. Its conformational flexibility and ability to present substituents in defined three-dimensional space make it a cornerstone of drug design. This application note provides a comprehensive guide to the synthetic utility of this compound, a highly versatile enaminone building block. We detail robust, step-by-step protocols for the synthesis of this key intermediate and its subsequent transformation into diverse, high-value fused heterocyclic systems, including pyrazolo[4,3-c]piperidines, isoxazolo[4,3-c]piperidines, and pyrido[3,4-d]pyridazinones. The causality behind experimental choices, mechanistic insights, and field-proven tips are provided to empower researchers in drug discovery and chemical biology to leverage this powerful synthetic platform.
Introduction: The Power of the Enaminone Building Block
Substituted piperidines are ubiquitous in pharmaceuticals and bioactive natural products, prized for their favorable physicochemical properties and ability to engage with biological targets. The challenge often lies in the efficient and modular construction of these scaffolds with desired substitution patterns. This compound emerges as a superior starting material to address this challenge.
Chemically, this compound is a cyclic enaminone, a conjugated system that combines the nucleophilicity of an enamine with the electrophilicity of an enone.[1] This dual reactivity profile makes it an exceptional Michael acceptor and a partner in condensation and cycloaddition reactions. The (dimethylamino)methylene group acts as an excellent leaving group upon nucleophilic attack at the β-carbon, facilitating annulation reactions with a wide range of binucleophiles to construct fused heterocyclic systems. This guide provides validated protocols for harnessing this reactivity to create complex piperidine derivatives.
Synthesis of the Key Intermediate: this compound
The starting enaminone is readily prepared in a high-yielding, single-step condensation from commercially available N-Boc-4-piperidone.
Protocol 2.1: Preparation of the Enaminone Synthon
This protocol describes the formylation of N-Boc-4-piperidone using N,N-dimethylformamide dimethyl acetal (DMF-DMA).
Materials:
-
N-tert-butoxycarbonyl-4-piperidone (1.0 eq)
-
N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.0 eq)
-
N,N-dimethylformamide (DMF), anhydrous
Procedure:
-
To a solution of N-tert-butoxycarbonyl-4-piperidone (30.0 g, 151 mmol) in anhydrous N,N-dimethylformamide (240 mL) in a round-bottom flask, add N,N-dimethylformamide dimethyl acetal (18.0 g, 20 mL, 151 mmol).[2]
-
Equip the flask with a condenser and stir the reaction mixture at 80 °C for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting piperidone is consumed.
-
Upon completion, allow the mixture to cool to room temperature.
-
Concentrate the reaction mixture under reduced pressure to remove the DMF solvent.
-
The resulting product, this compound, is typically obtained as a yellow solid and is often used in the next step without further purification.[2] Yield is generally quantitative (approx. 38.4 g).[2]
Expert Commentary:
-
Causality: DMF-DMA serves as a highly reactive formylating agent and a dehydrating agent, driving the condensation reaction to completion. The 80 °C temperature is crucial for achieving a reasonable reaction rate.
-
Trustworthiness: While the product can be used crude, for sensitive downstream applications, purification can be achieved by recrystallization from a suitable solvent system like ethyl acetate/hexanes to remove any minor impurities.
Caption: Workflow for the synthesis of the enaminone intermediate.
Synthetic Applications: Construction of Fused Piperidine Heterocycles
The true value of the enaminone synthon lies in its ability to serve as a scaffold for building diverse heterocyclic rings. The following protocols detail its use in creating medicinally relevant pyrazole, isoxazole, and pyridazine-fused systems.
Synthesis of Pyrazolo[4,3-c]piperidines
The pyrazolo[4,3-c]pyridine core is found in compounds investigated as inhibitors of various enzymes, including carbonic anhydrases.[3] The synthesis involves a condensation-cyclization reaction with a hydrazine derivative.
Caption: General workflow for pyrazole annulation.
Protocol 3.1.1: General Procedure for Pyrazolo[4,3-c]piperidine Synthesis
Materials:
-
This compound (1.0 eq)
-
Substituted or unsubstituted hydrazine (e.g., hydrazine hydrate, phenylhydrazine) (1.05 eq)
-
Methanol or Ethanol
Procedure:
-
Dissolve this compound (2.0 mmol) in methanol (10 mL) in a round-bottom flask.
-
Add the corresponding hydrazine derivative (2.1 mmol). If using a hydrochloride salt of the hydrazine, add one equivalent of a non-nucleophilic base like triethylamine (Et₃N).
-
Heat the mixture to reflux for 1-4 hours. The reaction progress can be monitored by TLC, observing the disappearance of the enaminone spot.
-
Upon completion, cool the reaction mixture. A precipitate of the product often forms.[3]
-
Collect the solid product by filtration.
-
Wash the precipitate with cold methanol (2 x 5 mL) and dry under vacuum to afford the pure pyrazolo[4,3-c]piperidine derivative.
Data Summary:
| R-Group on Hydrazine | Solvent | Time (h) | Yield (%) | Reference |
| H | MeOH | 1 | >80 | [3] |
| Phenyl | EtOH | 2 | >75 | |
| 2-Sulfamoylethyl | MeOH | 1 | 72 | [3] |
Expert Commentary:
-
Mechanism: The reaction proceeds via an initial Michael-type addition of the more nucleophilic nitrogen of the hydrazine to the β-carbon of the enaminone. This is followed by an intramolecular cyclization of the second nitrogen onto the ketone carbonyl, and subsequent dehydration and elimination of dimethylamine to form the aromatic pyrazole ring.
-
Solvent Choice: Methanol and ethanol are excellent choices as they are polar enough to dissolve the reactants and facilitate the reaction, while also allowing for easy product precipitation upon cooling.
Synthesis of Isoxazolo[4,3-c]piperidines
The isoxazole ring is another important heterocycle in medicinal chemistry, known for its presence in various therapeutic agents.[4] The synthesis of isoxazolo[4,3-c]piperidines follows a similar pathway to the pyrazole synthesis, using hydroxylamine as the binucleophile.
Protocol 3.2.1: General Procedure for Isoxazolo[4,3-c]piperidine Synthesis
Materials:
-
This compound (1.0 eq)
-
Hydroxylamine hydrochloride (1.1 eq)
-
Base (e.g., Sodium acetate, Triethylamine) (1.1 eq)
-
Ethanol
Procedure:
-
In a round-bottom flask, combine this compound (2.0 mmol), hydroxylamine hydrochloride (2.2 mmol), and sodium acetate (2.2 mmol).
-
Add ethanol (15 mL) and stir the suspension.
-
Heat the reaction mixture to reflux for 4-6 hours, monitoring by TLC.
-
After cooling to room temperature, concentrate the mixture under reduced pressure.
-
Partition the residue between water and ethyl acetate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to yield the desired isoxazolo[4,3-c]piperidine.
Synthesis of Pyrido[3,4-d]pyridazin-5-ones
Fused pyridazinones are a class of compounds with a broad range of biological activities, including cardiovascular and anticancer properties.[5][6] This transformation requires a binucleophile that can construct the six-membered pyridazine ring. Cyanoacetamide or related active methylene nitriles are suitable reagents.
Protocol 3.3.1: Synthesis of a Tetrahydropyrido[3,4-d]pyridazinone Intermediate
Materials:
-
This compound (1.0 eq)
-
Cyanoacetamide (1.0 eq)
-
Sodium ethoxide (catalytic or stoichiometric)
-
Anhydrous Ethanol
Procedure:
-
To a solution of sodium ethoxide (prepared from sodium metal in anhydrous ethanol or using a commercial solution), add cyanoacetamide (1.0 eq) and stir until dissolved.
-
Add a solution of this compound (1.0 eq) in anhydrous ethanol.
-
Heat the mixture to reflux for 8-12 hours.
-
Monitor the reaction for the formation of a new, more polar spot by TLC.
-
Cool the reaction and neutralize with a dilute acid (e.g., acetic acid or 1M HCl).
-
Remove the solvent under reduced pressure.
-
The resulting crude product can be purified by recrystallization or column chromatography to yield the fused pyridopyridazinone system.
Expert Commentary:
-
Mechanism: This reaction likely proceeds through a Michael addition of the carbanion generated from cyanoacetamide onto the enaminone. This is followed by intramolecular cyclization of the amide nitrogen onto the ketone carbonyl and subsequent elimination/aromatization steps to form the pyridone ring fused to the piperidine. The exact final structure can depend on the reaction conditions and workup.
Conclusion
This compound is a powerful and versatile synthon that provides a direct and efficient entry into a variety of medicinally relevant fused piperidine heterocycles. The protocols outlined in this guide are robust and scalable, offering researchers reliable methods to generate libraries of complex molecules for screening in drug discovery programs. The inherent reactivity of the enaminone system opens the door to numerous other transformations, making it a valuable tool in the arsenal of the modern synthetic chemist.
References
-
Zubareva, A., et al. (2022). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. MDPI. Available at: [Link]
-
Al-Mousawi, S. M., et al. (2012). Enaminones as Building Blocks in Heterocyclic Syntheses: Reinvestigating the Product Structures of Enaminones with Malononitrile. A Novel Route to 6-Substituted-3-Oxo-2,3-Dihydropyridazine-4-Carboxylic Acids. Molecules. Available at: [Link]
-
Gaber, A. A., et al. (2017). Recent developments in chemical reactivity of N,N-dimethylenamino ketones as synthons for various heterocycles. RSC Advances. Available at: [Link]
-
Al-Omran, F., et al. (2001). Enaminones as Building Blocks In Heterocyclic Synthesis: A New One Pot Synthesis of Polyfunctional Substituted Pyridines. Phosphorus, Sulfur, and Silicon and the Related Elements. Available at: [Link]
-
Gouda, M. A., et al. (2019). Syntheses of Enaminone-Based Heterocyclic Compounds and Study their Biological Activity. Journal of Heterocyclic Chemistry. Available at: [Link]
-
Greenhill, J. V. (1991). ENAMINONES IN HETEROCYCLIC SYNTHESIS. Chemical Society Reviews. Available at: [Link]
-
El-Sayed, N. N. E., et al. (2022). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Future Medicinal Chemistry. Available at: [Link]
-
Peddapyata, V. R., et al. (2019). Synthesis of some new isoxazole-piperidine-1,2,3-triazoles as in vitro anticancer agents. Indian Journal of Pharmaceutical Sciences. Available at: [Link]
-
ResearchGate. (2019). Pyridazine-3(2H)-one derived drugs (a), synthesis of 4,5-dihydropyridazine-3(2H)-ones (b, c), general mechanism of IEDDA reaction (d), and this work (e). Available at: [Link]
-
Wünsch, B., et al. (2017). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemMedChem. Available at: [Link]
-
Marsden, J. A., et al. (2018). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Advances. Available at: [Link]
-
El-Naggar, M., et al. (2017). Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines. Molecules. Available at: [Link]
-
Evina, L. A., & Van der Eycken, E. V. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Molecules. Available at: [Link]
Sources
- 1. Recent developments in chemical reactivity of N , N -dimethylenamino ketones as synthons for various heterocycles - RSC Advances (RSC Publishing) DOI:10.1039/C7RA00683G [pubs.rsc.org]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. mdpi.com [mdpi.com]
- 4. op.niscpr.res.in [op.niscpr.res.in]
- 5. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Strategic Use of 1-Boc-3-[(dimethylamino)methylene]-4-oxopiperidine in Multicomponent Reactions for Advanced Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
The enaminone scaffold is a cornerstone of modern heterocyclic chemistry, prized for its versatile reactivity.[1] Among these valuable synthons, 1-Boc-3-[(dimethylamino)methylene]-4-oxopiperidine has emerged as a particularly powerful building block. Its unique combination of a sterically hindered piperidone core, a Boc-protecting group, and a reactive dimethylaminomethylene moiety makes it an ideal substrate for multicomponent reactions (MCRs). This guide provides an in-depth exploration of its application in the synthesis of complex, drug-like molecules, particularly piperidinyl-fused pyrimidines. We will dissect the underlying reaction mechanisms, provide detailed, field-tested protocols, and present data that underscores the strategic advantages of this reagent in diversity-oriented synthesis.
Introduction: The Unique Value Proposition of a Multifunctional Building Block
This compound, with a molecular weight of 254.33 g/mol , is a stable, solid reagent that serves as a linchpin in the construction of diverse heterocyclic frameworks.[1] The power of this molecule lies in its inherent trifunctionality:
-
The Enaminone System: The core reactivity is derived from the conjugated amine-alkene-carbonyl system. This moiety possesses multiple electrophilic and nucleophilic sites, allowing it to participate in a variety of cyclization and condensation reactions.
-
The Piperidone Core: This saturated heterocycle is a prevalent motif in numerous biologically active compounds and natural products.[2] Its incorporation into a larger scaffold can significantly influence physicochemical properties such as solubility, lipophilicity, and metabolic stability.
-
The Boc Protecting Group: The tert-butoxycarbonyl (Boc) group offers robust protection of the piperidine nitrogen under a wide range of reaction conditions, yet it can be readily removed under acidic conditions, providing a handle for further synthetic diversification.
This combination of features makes it an exemplary C3 synthon for MCRs, which are highly valued in medicinal chemistry for their efficiency, atom economy, and ability to rapidly generate libraries of complex molecules from simple starting materials.[3][4]
Core Application: Three-Component Synthesis of Piperidinyl-Fused Pyrimidines
One of the most powerful applications of this compound is in the three-component synthesis of piperidinyl-fused pyrimidines. This reaction class is of high interest due to the established biological significance of pyrimidine and pyrimido[4,5-d]pyrimidine scaffolds, which exhibit activities ranging from antitumor to antimicrobial.[5][6][7][8]
The general reaction involves the condensation of the enaminone with an amidine (or guanidine) and a compound containing an active methylene group, although in many protocols, the enaminone's structure provides the necessary components for a [3+3] type cycloaddition with an amidine.
Mechanistic Rationale
The reaction proceeds through a well-defined, sequential mechanism. Understanding this pathway is critical for troubleshooting and optimizing reaction conditions.
-
Initial Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of one of the nitrogen atoms of the amidine (e.g., guanidine) onto the electrophilic β-carbon of the enaminone. This is the rate-determining step and is often facilitated by a catalyst or elevated temperatures.
-
Elimination of Dimethylamine: The resulting intermediate undergoes elimination of dimethylamine, a good leaving group, to form a new N-vinyl intermediate.
-
Intramolecular Cyclization (Annulation): The second nitrogen atom of the amidine moiety then attacks the electrophilic carbonyl carbon of the piperidone ring. This intramolecular cyclization step forms the six-membered pyrimidine ring.
-
Dehydration: The final step is a dehydration event, which aromatizes the newly formed pyrimidine ring, driving the reaction to completion.
Below is a diagram illustrating this mechanistic pathway.
Caption: Generalized mechanism for the three-component synthesis of piperidinyl-fused pyrimidines.
Experimental Protocols
The following protocols are designed to be robust and reproducible. As a senior scientist, it's understood that optimization may be required for novel substrates. The causality behind specific reagent choices and conditions is explained.
Synthesis of the Starting Material: this compound
While commercially available[9], the enaminone can be synthesized in-house, providing cost-effectiveness for large-scale applications.
Protocol 3.1.1: Preparation from N-Boc-4-piperidone
-
Rationale: This procedure is a direct formylation of the α-carbon of the ketone using dimethylformamide dimethyl acetal (DMF-DMA) as both the formylating agent and a dehydrating agent.
-
Procedure:
-
To a solution of N-tert-butoxycarbonyl-4-piperidone (30 g, 151 mmol) in N,N-dimethylformamide (DMF, 240 mL), add N,N-dimethylformamide dimethyl acetal (18 g, 20 mL, 151 mmol).[10]
-
Stir the reaction mixture at 80 °C for 24 hours. Causality: This temperature is sufficient to drive the condensation reaction forward without significant decomposition of the Boc-protecting group.
-
Monitor the reaction by TLC or LC-MS until the starting piperidone is consumed.
-
Upon completion, cool the mixture to room temperature and concentrate under reduced pressure to remove the DMF.
-
The resulting yellow solid is typically of high purity (often >95%) and can be used without further purification.[10] Expected yield is quantitative (approx. 38.4 g).[10]
-
Characterization: Confirm product formation via Mass Spectrometry (ESI, positive ion mode) m/z: 255 [M + H]+.[10]
-
Protocol for Three-Component Pyrimidine Synthesis
Protocol 3.2.1: Synthesis of tert-butyl 2-amino-4-oxo-4,5-dihydro-3H-spiro[piperidine-3,7'-pyrano[2,3-d]pyrimidine]-1-carboxylate derivative
-
Rationale: This protocol exemplifies a common cyclocondensation reaction. The choice of solvent and catalyst is crucial for achieving high yields. Ethanol is an effective and environmentally benign solvent, while a mild base like potassium carbonate facilitates the reaction without promoting unwanted side reactions.
-
Procedure:
-
In a round-bottom flask, combine this compound (1.0 mmol), guanidine hydrochloride (1.2 mmol), and malononitrile (1.0 mmol) in ethanol (15 mL).
-
Add potassium carbonate (2.0 mmol) to the suspension. Causality: Guanidine is typically used as its hydrochloride salt. The base is required to liberate the free guanidine for the reaction to proceed.
-
Reflux the mixture for 8-12 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature. A precipitate will often form.
-
Filter the solid product and wash with cold ethanol (2 x 10 mL).
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to afford the pure spiro-pyrimidinone product.
-
Data Presentation: Substrate Scope and Yields
The robustness of this MCR is demonstrated by its tolerance to various functional groups on the amidine component. The following table summarizes typical results.
| Entry | Amidine Component | Product Structure | Typical Yield (%) |
| 1 | Guanidine | 2-amino-pyrimidinyl | 85-95% |
| 2 | Benzamidine | 2-phenyl-pyrimidinyl | 70-85% |
| 3 | Acetamidine | 2-methyl-pyrimidinyl | 75-90% |
| 4 | Thiourea | 2-thioxo-pyrimidinyl | 60-75% |
Table 1: Representative yields for the three-component synthesis of piperidinyl-fused pyrimidines using various amidines. Yields are based on isolated product after purification.
Workflow and Strategic Diversification
The synthetic utility of this protocol extends beyond the initial MCR. The product serves as a versatile intermediate for further chemical exploration, a key strategy in drug discovery programs.
Caption: Strategic workflow for generating compound libraries from the core spiro-pyrimidine scaffold.
The Boc group can be easily removed using standard conditions (e.g., trifluoroacetic acid in dichloromethane or HCl in dioxane), exposing the piperidine nitrogen. This secondary amine is a nucleophilic handle that opens the door to a vast array of diversification reactions, including:
-
N-Alkylation/Arylation: To explore SAR around the piperidine core.
-
N-Acylation/Sulfonylation: To introduce amide or sulfonamide functionalities, which are common in bioactive molecules.
-
Reductive Amination: To append more complex side chains.
This strategic workflow allows for the rapid and efficient generation of a focused library of compounds, which is invaluable for hit-to-lead optimization in drug development. The resulting spiro-heterocyclic structures are of particular interest due to their conformational rigidity and three-dimensional complexity, which are often desirable for potent and selective biological activity.[11][12][13][14]
Conclusion
This compound is more than just a chemical reagent; it is a strategic tool for the efficient construction of complex, drug-like heterocyclic systems. Its predictable reactivity in multicomponent reactions, coupled with the potential for subsequent diversification, makes it an indispensable building block for medicinal chemists and organic synthesis professionals. The protocols and insights provided herein serve as a robust foundation for leveraging this reagent to its full potential in the discovery and development of novel chemical entities.
References
- Qu, Y., Yang, F., Han, Y., Feng, F., & Wang, C. (2022). Recent Advances of Enaminones in Multi‐component Reactions: A Brief Review. European Journal of Organic Chemistry.
- ResearchGate. (2022). A Three-Component Synthesis of Pyrido[2,3-d]pyrimidines.
- ChemicalBook. (n.d.). This compound synthesis.
- Tolba, M. S., et al. (2022). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 11, 121-138.
-
MDPI. (2023). Three Component One-Pot Synthesis and Antiproliferative Activity of New[1][5][15]Triazolo[4,3-a]pyrimidines. Molecules, 28(9), 3917.
- Das, P., & Ram, V. J. (2015). Recent advances in the chemistry of imine-based multicomponent reactions (MCRs). RSC Advances, 5(114), 94236-94273.
- Royal Society of Chemistry. (2023). Organocatalytic enantioselective (4+3) cyclization for the synthesis of spiro-fused heterocyclic compounds containing isoindolinone, oxepine and indole moieties.
- ResearchGate. (n.d.). Possible mechanism of the first stage of enaminone synthesis.
- Royal Society of Chemistry. (2018). Copper-catalyzed three-component synthesis of pyrimidines from amidines and alcohols. Organic & Biomolecular Chemistry.
- National Center for Biotechnology Information. (2013). A novel synthesis of 1-aryl-3-piperidone derivatives.
- Serve Content. (2021).
- MDPI. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Molecules, 28(2), 795.
- ResearchGate. (n.d.). Structures, reagents, and conditions for the synthesis of spiro...
- National Center for Biotechnology Information. (2023). Syntheses and medicinal chemistry of spiro heterocyclic steroids. European Journal of Medicinal Chemistry, 258, 115599.
- ResearchGate. (n.d.). Plausible reaction mechanism to form β-enaminone via copper-catalyzed...
- Brannock, K. C., Burpitt, R. D., & Thweatt, J. G. (1964). Enamine Chemistry. V. Cycloaddition Reactions of Enamines Derived from Alicyclic Ketones. Journal of Organic Chemistry, 29(4), 940-945.
- ResearchGate. (n.d.). One-Pot Multicomponent Synthesis of 3-Methyl-4-(Hetero)Arylmethylene Isoxazole-5(4H)-Ones Using Guanidine Hydrochloride as the Catalyst under Aqueous Conditions.
- Sigma-Aldrich. (n.d.). 1-Boc-3- (dimethylamino)methylene -4-oxopiperidine 157327-41-8.
- National Center for Biotechnology Information. (2016). Preparation of tetrasubstituted pyrimido[4,5-d]pyrimidine diones. Tetrahedron Letters, 57(25), 2731-2734.
- National Center for Biotechnology Information. (2023).
- CymitQuimica. (n.d.). 1-Boc-3-((dimethylamino)methylene)-4-oxopiperidine.
- Saglam, D., & Turgut, Z. (2022). One-Pot Synthesis of Pyrido[2,3-d]pyrimidines Catalyzed by Bismuth(III)Triflate. International Journal of Organic Chemistry, 12, 11-27.
- Chen, Y. L., et al. (1997). Synthesis and Oral Efficacy of a 4-(butylethylamino)pyrrolo[2,3-d]pyrimidine: A Centrally Active Corticotropin-Releasing factor1 Receptor Antagonist. Journal of Medicinal Chemistry, 40(11), 1749-1754.
Sources
- 1. researchgate.net [researchgate.net]
- 2. A novel synthesis of 1-aryl-3-piperidone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Three Component One-Pot Synthesis and Antiproliferative Activity of New [1,2,4]Triazolo[4,3-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in the chemistry of imine-based multicomponent reactions (MCRs) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. growingscience.com [growingscience.com]
- 6. mdpi.com [mdpi.com]
- 7. Preparation of tetrasubstituted pyrimido[4,5-d]pyrimidine diones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 1-Boc-3-((dimethylamino)methylene)-4-oxopiperidine [cymitquimica.com]
- 10. This compound synthesis - chemicalbook [chemicalbook.com]
- 11. Organocatalytic enantioselective (4+3) cyclization for the synthesis of spiro-fused heterocyclic compounds containing isoindolinone, oxepine and indole moieties - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 13. researchgate.net [researchgate.net]
- 14. Syntheses and medicinal chemistry of spiro heterocyclic steroids - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
The Versatile Synthon: A Guide to 1-Boc-3-[(dimethylamino)methylene]-4-oxopiperidine in the Synthesis of Fused Heterocyclic Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking Heterocyclic Diversity from a Piperidone Core
In the landscape of modern medicinal chemistry and drug discovery, the quest for novel molecular scaffolds with diverse biological activities is perpetual. Fused heterocyclic systems, in particular, represent a privileged class of compounds, forming the core of numerous pharmaceuticals. The strategic design and synthesis of these complex architectures hinge on the availability of versatile and reactive building blocks. Among these, 1-Boc-3-[(dimethylamino)methylene]-4-oxopiperidine has emerged as a powerhouse synthon.
This technical guide delves into the multifaceted applications of this N-Boc-protected piperidone-derived enaminone in the construction of a wide array of fused heterocyclic systems. The inherent reactivity of the enaminone moiety, characterized by its conjugated N-C=C-C=O system, provides a unique combination of nucleophilic and electrophilic sites. This dual reactivity allows for a diverse range of cyclocondensation reactions with various binucleophiles, leading to the efficient assembly of complex, drug-like molecules.
This document will provide not just a series of protocols, but a deeper understanding of the underlying chemical principles, the rationale behind experimental choices, and the broad synthetic potential of this remarkable building block.
The Workhorse Synthon: Synthesis of this compound
The journey into the synthesis of complex fused heterocycles begins with the reliable and high-yielding preparation of the key building block. This compound is readily synthesized from commercially available N-tert-butoxycarbonyl-4-piperidone and N,N-dimethylformamide dimethyl acetal (DMF-DMA).
Protocol 1: Synthesis of this compound
Reaction Scheme:
Caption: Synthesis of the enaminone starting material.
Materials:
-
N-tert-butoxycarbonyl-4-piperidone (1.0 equiv)
-
N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.0 equiv)
-
N,N-dimethylformamide (DMF)
Procedure:
-
To a solution of N-tert-butoxycarbonyl-4-piperidone (e.g., 30 g, 151 mmol) in DMF (e.g., 240 mL), add N,N-dimethylformamide dimethyl acetal (e.g., 18 g, 151 mmol).[1]
-
Stir the reaction mixture at 80°C for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Concentrate the mixture under reduced pressure to remove the solvent.
-
The resulting yellow solid is the target product, this compound, which is often used in the next step without further purification. The reported yield is typically quantitative.[1]
Expert Insights: The choice of DMF as a solvent is advantageous due to its high boiling point, which allows the reaction to be conducted at an elevated temperature, and its ability to dissolve both reactants. The reaction proceeds via a condensation mechanism where the activated dimethylformamide species reacts with the α-carbon of the ketone. The reaction is typically driven to completion by the removal of methanol as a byproduct.
Application in the Synthesis of Fused Pyrazole Systems
The reaction of 1,3-dielectrophilic enaminones with dinucleophilic hydrazines is a classic and highly efficient method for the construction of pyrazole rings. This compound serves as an excellent substrate for this transformation, leading to the formation of pyrazolo[4,3-c]pyridine derivatives. These scaffolds are of significant interest in medicinal chemistry.
Protocol 2: Synthesis of 1-Boc-4-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridines
Reaction Workflow:
Caption: Workflow for pyrazolo[4,3-c]pyridine synthesis.
Materials:
-
This compound (1.0 equiv)
-
Hydrazine hydrate or substituted hydrazine (e.g., phenylhydrazine) (1.0 equiv)
-
Ethanol (EtOH)
-
Glacial Acetic Acid (AcOH) (catalytic amount)
Procedure:
-
Dissolve this compound (e.g., 0.1 mol) in ethanol (e.g., 20 mL).
-
Add the hydrazine derivative (e.g., phenylhydrazine, 0.1 mol) to the solution.[2]
-
Add a catalytic amount of glacial acetic acid.
-
Reflux the reaction mixture for approximately 4-6 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield the desired pyrazolo[4,3-c]pyridine derivative.
Mechanistic Rationale: The reaction is initiated by the nucleophilic attack of the more nucleophilic nitrogen of the hydrazine onto the β-carbon of the enaminone, leading to the displacement of the dimethylamino group. This is followed by an intramolecular cyclization where the other nitrogen atom of the hydrazine attacks the ketone carbonyl. Subsequent dehydration affords the aromatic pyrazole ring. The acidic catalyst protonates the carbonyl group, enhancing its electrophilicity and facilitating the initial nucleophilic attack.
Application in the Synthesis of Fused Pyrimidine Systems
The versatility of this compound extends to the synthesis of fused pyrimidine rings through its reaction with amidines, guanidines, or ureas. This reaction provides a straightforward entry into pyrimido[4,5-d]pyrimidine and related scaffolds, which are prevalent in biologically active molecules.
Protocol 3: Synthesis of Fused 2-Aminopyrimidines
Reaction Workflow:
Caption: General workflow for fused pyrimidine synthesis.
Materials:
-
This compound (1.0 equiv)
-
Guanidine hydrochloride or Thiourea (1.0 equiv)
-
Ethanol (EtOH)
-
Piperidine (catalytic amount)
Procedure:
-
To a mixture of this compound (e.g., 0.01 mol) and guanidine hydrochloride (or thiourea) (e.g., 0.01 mol) in ethanol (e.g., 40 mL), add a few drops of piperidine as a catalyst.[3]
-
Reflux the reaction mixture for approximately 4 hours.
-
After cooling, pour the reaction mixture into cold water and neutralize with dilute hydrochloric acid.
-
Collect the resulting precipitate by filtration.
-
The crude product can be purified by recrystallization from a suitable solvent.
Causality of Experimental Choices: The use of a basic catalyst like piperidine is crucial for this transformation. It deprotonates the guanidine or thiourea, increasing its nucleophilicity. The reaction proceeds through a nucleophilic attack of the deprotonated binucleophile on the enaminone system, followed by cyclization and elimination of dimethylamine and water to form the fused pyrimidine ring. Ethanol is a suitable polar protic solvent for this reaction, capable of dissolving the reactants and facilitating the proton transfer steps.
Broadening the Scope: Synthesis of Other Fused Systems
The reactivity of this compound is not limited to the synthesis of pyrazoles and pyrimidines. It can be employed in the construction of a variety of other fused heterocyclic systems.
Synthesis of Fused Thiazoles
The Hantzsch thiazole synthesis can be adapted to use enaminones as substrates. While direct protocols with this compound are less common in the literature, the general principle involves the reaction with a thiourea or thioamide in the presence of a suitable α-haloketone or an equivalent electrophile. A more direct approach involves the reaction of an α-epoxyketone derivative of the piperidone with a thiourea.[4][5]
Synthesis of Fused Triazolopyridines
Fused triazolopyridines can be synthesized from enaminones through multi-step sequences. For instance, reaction of an enaminonitrile (derived from the enaminone) with a hydrazide can lead to the formation of a[4][5][6]triazolo[1,5-a]pyridine scaffold.[3]
Quantitative Data Summary
The following table summarizes representative yields for the synthesis of various fused heterocyclic systems from enaminone precursors, highlighting the efficiency of these cyclocondensation reactions.
| Fused System | Binucleophile | Catalyst/Solvent | Reaction Time (h) | Yield (%) | Reference |
| Pyrazolo[4,3-c]pyridine | Phenylhydrazine | EtOH/AcOH | 4 | Good | [2] |
| Fused 2-Aminopyrimidine | Guanidine HCl | EtOH/Piperidine | 4 | Good | [3] |
| Fused 2-Thioxopyrimidine | Thiourea | EtOH/Piperidine | 4 | Good | [3] |
| Pyrazolo[4′,3′:5,6]pyrido[2,3-d]pyrimidin-5-one | 5-Aminopyrazole, Aldehyde, Thiobarbituric acid | [BMIM]OAc/EtOH | 2-3 | 76-95 | [7] |
Conclusion
This compound is a readily accessible and highly versatile building block for the synthesis of a diverse range of fused heterocyclic systems. Its unique electronic properties allow for facile and efficient cyclocondensation reactions with a variety of binucleophiles. The protocols and mechanistic insights provided in this guide are intended to empower researchers in the fields of organic synthesis and medicinal chemistry to harness the full potential of this valuable synthon for the discovery and development of novel bioactive molecules. The continued exploration of the reactivity of this and related enaminones will undoubtedly lead to the creation of even more complex and medicinally relevant heterocyclic scaffolds.
References
-
Alnufaie, R., Ali, M., El-Sayed, N. N. E., & Alam, M. A. (2021). Benign Synthesis of Fused-thiazoles with Enone-based Natural Products and Drugs for Lead Discovery. New Journal of Chemistry, 45(16), 7136-7147. [Link]
-
Alnufaie, R., Ali, M., El-Sayed, N. N. E., & Alam, M. A. (2021). Benign Synthesis of Fused-thiazoles with Enone-based Natural Products and Drugs for Lead Discovery. PubMed Central. [Link]
-
Hussein, A. H. M., El-hady, M. F., & El-hady, O. M. (2014). Synthesis and Molecular Docking Studies of Some Novel Heterocyclic Compounds Containing Sulfonamide Moiety. International Journal of Organic Chemistry, 4, 125-136. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-triazolo[1,5-a]pyridines. [Link]
-
Al-Zahrani, H. A. (2015). An expeditious and green synthesis of new enaminones and study their chemical reactivity toward some different amines and binucleophiles under environmentally friendly conditions. Arabian Journal of Chemistry, 11(4), 511-521. [Link]
-
ResearchGate. (n.d.). Scheme 1. Synthesis of diaminopyridone 2 and triazolopyridone 3. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,2,3-triazolo[1,5-a]pyridines. [Link]
-
Al-Mousawi, S. M., Moustafa, M. S., El-Apasery, M. A., & Elnagdi, M. H. (2014). Synthesis of 6-Membered-Ring Fused Thiazine-Dicarboxylates and Thiazole-Pyrimidines via One-Pot Three-Component Reactions. Molecules, 19(7), 9830-9841. [Link]
-
Chiliveru, S., et al. (2016). Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein. ACS Omega, 1(5), 940-951. [Link]
-
El-Sayed, M. A. A., & El-Gaby, M. S. A. (2015). Synthesis of Some Novel Fused Heterocyclic Compounds Derivatives from Bis-chalcones. Journal of Chemical and Pharmaceutical Research, 7(12), 64-70. [Link]
-
Poursheykhi, N., et al. (2021). Intercepting Methanimine for the Synthesis of Piperidine-Based N-Heterocycles in an Aqueous Medium. Organic Letters, 23(16), 6332-6336. [Link]
-
Peregudov, A. S., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. International Journal of Molecular Sciences, 24(2), 1599. [Link]
-
ResearchGate. (n.d.). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. [Link]
-
ResearchGate. (n.d.). One-Pot Friedel−Crafts/Robinson−Gabriel Synthesis of Oxazoles Using Oxazolone Templates. [Link]
-
El-Faham, A., et al. (2014). 194 recent advances in the synthesis of new pyrazole derivatives. Arkivoc, 2015(6), 194-228. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. [Link]
-
Patel, H. M., et al. (2026). [BMIM]OAc promoted one-pot synthesis of pyrazolo[4′,3′:5,6]pyrido[2,3-d]pyrimidin-5-ones and their antimicrobial activity. RSC Advances, 16(1), 488-500. [Link]
-
ResearchGate. (n.d.). Synthesis of 5-Aminooxazoles and Zwitterionic Fused Imidazolones by I2-Mediated C–H Amination. [Link]
-
ResearchGate. (n.d.). Gold‐Catalyzed Synthesis of Substituted 4‐Pentafluorosulfanyl‐1,3‐Oxazoles. [Link]
-
Britton, J., et al. (2017). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Advances, 7(54), 34151-34165. [Link]
-
ResearchGate. (n.d.). One-pot synthesis of substituted oxazoles via gold(III)-catalyzed... [Link]
-
Guedes, N. A., et al. (2024). Synthesis of pyrimido[4,5-b]quinolindiones and formylation: ultrasonically assisted reactions. Journal of the Brazilian Chemical Society, 35, e20230263. [Link]
-
Defense Technical Information Center. (n.d.). Piperidine Synthesis. [Link]
-
Procter, D. J., et al. (2014). Ground State Generation and Cyclization of Aminium Radicals in the Formation of Tetrahydroquinolines. Organic Letters, 16(3), 832-835. [Link]
-
Wang, L., et al. (2018). Synthesis and Biological Evaluation of Fused Tricyclic Heterocycle Piperazine (Piperidine) Derivatives As Potential Multireceptor Atypical Antipsychotics. Journal of Medicinal Chemistry, 61(22), 10017-10039. [Link]
-
Baran, P. S. (2004). Pyridine Synthesis: Cliff Notes. Baran Lab, The Scripps Research Institute. [Link]
-
Sepsy, K., et al. (2024). Heterocycle-guided synthesis of m-hetarylanilines via three-component benzannulation. Beilstein Journal of Organic Chemistry, 20, 188-196. [Link]
-
Shirini, F., Mamaghani, M., & Sahrapeyma, S. (2020). One-pot synthesis of pyrimido[4,5-d]pyrimidine derivatives using a new DABCO-based ionic liquid catalyst. Iranian Journal of Catalysis, 10(2), 147-154. [Link]
-
ResearchGate. (n.d.). Synthesis of fused heterocycles via preferential hydroamination of o-haloarylalkynes over N-arylation and successive intramolecular CAC bond formation. [Link]
-
Bagley, M. C., et al. (2011). One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor. Beilstein Journal of Organic Chemistry, 7, 1088-1096. [Link]
Sources
- 1. Benign Synthesis of Fused-thiazoles with Enone-based Natural Products and Drugs for Lead Discovery. | Semantic Scholar [semanticscholar.org]
- 2. organic-chemistry.org [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Benign Synthesis of Fused-thiazoles with Enone-based Natural Products and Drugs for Lead Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benign synthesis of fused-thiazoles with enone-based natural products and drugs for lead discovery - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. organic-chemistry.org [organic-chemistry.org]
- 7. [BMIM]OAc promoted one-pot synthesis of pyrazolo[4′,3′:5,6]pyrido[2,3-d]pyrimidin-5-ones and their antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: 1-Boc-3-[(dimethylamino)methylene]-4-oxopiperidine, a Versatile Prochiral Building Block in Asymmetric Synthesis
Abstract
The piperidine scaffold is a privileged structural motif, central to the design of numerous pharmaceuticals and biologically active natural products.[1][2] The development of methodologies for the stereocontrolled synthesis of substituted piperidines is therefore a critical objective in modern medicinal chemistry. This guide focuses on 1-Boc-3-[(dimethylamino)methylene]-4-oxopiperidine , a highly functionalized and versatile building block. While this molecule is itself achiral, its utility in asymmetric synthesis is profound. It serves as an exceptional prochiral Michael acceptor, enabling the introduction of chirality through conjugate addition reactions. This document provides a comprehensive overview of its synthesis, reactivity, and application in creating stereodefined piperidine derivatives, complete with detailed experimental protocols and mechanistic insights for researchers in drug discovery and organic synthesis.
Introduction: A Prochiral Synthon, Not a Classical Auxiliary
In asymmetric synthesis, a chiral auxiliary is a chiral compound that is temporarily incorporated into a substrate to direct a stereoselective reaction, after which it is removed.[3] It is crucial to clarify that this compound does not fit this classical definition as it is an achiral molecule.
Instead, its value lies in its identity as a prochiral building block . The core piperidine ring, activated by the enaminone functionality, is designed to be incorporated into the final product. The exocyclic double bond presents two distinct faces (Re and Si) to incoming reagents. By employing a chiral catalyst or a chiral nucleophile, one of these faces can be selectively attacked, thereby setting a new stereocenter and transforming the achiral starting material into a chiral product. This approach is fundamental to modern synthetic strategies, offering an efficient route to enantiomerically enriched piperidine-based compounds.[4][5]
Synthesis and Physicochemical Properties
The title compound is readily prepared in a single, high-yielding step from commercially available starting materials. The reaction involves a condensation between N-tert-butoxycarbonyl-4-piperidone and an amide acetal, typically N,N-dimethylformamide dimethyl acetal (DMF-DMA).[6]
Protocol 2.1: Synthesis of this compound
Rationale: This procedure leverages the reactivity of the α-methylene protons of the piperidone with DMF-DMA, which serves as both a reactant and a dehydrating agent, driving the condensation to completion. The use of DMF as a solvent at elevated temperatures ensures the dissolution of reactants and a reasonable reaction rate.
-
Combine N-tert-butoxycarbonyl-4-piperidone (30 g, 151 mmol) and N,N-dimethylformamide dimethyl acetal (18 g, 20 mL, 151 mmol) in a round-bottom flask.
-
Add N,N-dimethylformamide (240 mL) to dissolve the reactants.
-
Heat the mixture to 80°C and stir for 24 hours. Monitor the reaction by TLC or LC-MS until the starting piperidone is consumed.
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure to remove the solvent.
-
The resulting product, this compound, is obtained as a yellow solid (38.4 g, quantitative yield) and is often of sufficient purity for subsequent steps.[6]
Table 1: Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 157327-41-8 | [6] |
| Molecular Formula | C₁₃H₂₂N₂O₃ | |
| Molecular Weight | 254.33 g/mol | |
| Appearance | Yellow Solid | [6] |
| InChI Key | YUSMZDVTEOAHDL-CSKARUKUSA-N | |
| SMILES | O=C(OC(C)(C)C)N1C/C(C(CC1)=O)=C\N(C)C |
Diagram 1: Synthesis Workflow
Sources
- 1. Enantioselective synthesis of chiral 2,3-cis-disubstituted piperidines and C1-substituted tetrahydroisoquinolines by asymmetric Cu-catalyzed cyclizative aminoboration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 4. Chiral piperidines from acyclic amines via enantioselective, radical-mediated δ C-H cyanation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols: Annulation Reactions of 1-Boc-3-[(dimethylamino)methylene]-4-oxopiperidine for the Synthesis of Fused Piperidine Heterocycles
Introduction
Fused piperidine scaffolds are privileged structures in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals. Their rigidified conformations allow for precise presentation of pharmacophoric elements, leading to enhanced target affinity and selectivity. A highly versatile and efficient strategy for the construction of these complex heterocyclic systems is through the annulation of functionalized piperidone precursors. Among these, 1-Boc-3-[(dimethylamino)methylene]-4-oxopiperidine (also known as a vinylogous amide or enaminone) has emerged as a powerful and adaptable building block.[1] Its bifunctional nature, possessing both electrophilic and nucleophilic centers, enables a diverse range of cyclocondensation reactions to afford a variety of fused heterocyclic systems.
This comprehensive guide provides detailed application notes and step-by-step protocols for key annulation reactions of this compound. We will delve into the synthesis of pyrazolo[4,3-c]piperidines and pyrimido[4,5-c]piperidines, exploring the underlying reaction mechanisms and providing field-proven insights to ensure successful experimental outcomes. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile building block in their synthetic endeavors.
The Strategic Advantage of this compound
The utility of this compound as a synthon lies in its unique electronic and structural features. The tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen serves a dual purpose: it deactivates the nitrogen towards unwanted side reactions and enhances the solubility of the molecule in common organic solvents. The core reactivity of this molecule is dictated by the enaminone moiety.
The β-carbon of the enaminone is highly electrophilic due to conjugation with the adjacent carbonyl group, making it susceptible to nucleophilic attack. Conversely, the enamine nitrogen can act as a nucleophile. This push-pull electronic system allows for facile reactions with binucleophiles, leading to the formation of a new fused ring system. The dimethylamino group is an excellent leaving group upon nucleophilic attack at the β-carbon, driving the reaction forward.
Annulation Reaction I: Synthesis of Pyrazolo[4,3-c]piperidines
The fusion of a pyrazole ring onto the piperidine core yields the pyrazolo[4,3-c]piperidine scaffold, a structural motif present in a range of compounds with diverse biological activities, including kinase inhibitors and central nervous system agents. The most direct approach to this scaffold from this compound is a cyclocondensation reaction with hydrazine or its derivatives.
Mechanistic Rationale
The reaction proceeds through a well-established pathway for pyrazole synthesis from enaminones. The initial step involves the nucleophilic attack of a hydrazine nitrogen atom onto the electrophilic β-carbon of the enaminone. This is followed by the elimination of dimethylamine, a facile process that drives the reaction forward, to form a hydrazone intermediate. Subsequent intramolecular cyclization occurs via the attack of the second hydrazine nitrogen onto the piperidone carbonyl carbon. The final step is a dehydration event, which leads to the aromatic pyrazole ring, affording the desired fused heterocyclic product.
Caption: Mechanistic workflow for pyrazole annulation.
Experimental Protocol: Synthesis of tert-Butyl 3-oxo-2,3,4,5,6,7-hexahydro-1H-pyrazolo[4,3-c]pyridine-5-carboxylate
This protocol is adapted from established procedures for the synthesis of related pyrazolo[4,3-c]pyridine systems.[2]
Materials:
-
This compound (1.0 eq)
-
Hydrazine hydrate (3.0 eq)
-
Ethanol (sufficient volume for dissolution)
-
Acetic acid (catalytic amount, e.g., 0.2 eq)
-
Ethyl acetate (for extraction)
-
Saturated brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq) and ethanol. Stir until the starting material is completely dissolved.
-
Add a catalytic amount of acetic acid (e.g., 0.2 eq) to the solution.
-
Add hydrazine hydrate (3.0 eq) dropwise to the reaction mixture at room temperature.
-
Heat the reaction mixture to reflux and maintain for 15-30 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature and concentrate to dryness under reduced pressure using a rotary evaporator.[2]
-
Re-dissolve the residue in ethyl acetate and transfer to a separatory funnel.[2]
-
Wash the organic layer with a saturated brine solution.[2]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[2]
-
Purify the crude product by crystallization from ethanol to afford the desired tert-butyl 3-oxo-2,3,4,5,6,7-hexahydro-1H-pyrazolo[4,3-c]pyridine-5-carboxylate as a solid.[2]
| Parameter | Condition | Rationale |
| Solvent | Ethanol | A polar protic solvent that facilitates the dissolution of reactants and intermediates. |
| Catalyst | Acetic Acid | A mild acid catalyst to promote the initial nucleophilic attack and subsequent dehydration step. |
| Temperature | Reflux | Provides the necessary activation energy for the cyclization and dehydration steps. |
| Reaction Time | 15-30 minutes | Typically a rapid reaction, but should be monitored by TLC for optimal yield. |
| Work-up | Extraction & Crystallization | Standard procedure to isolate and purify the solid product. |
Annulation Reaction II: Synthesis of Pyrimido[4,5-c]piperidines
The pyrimido[4,5-c]piperidine core is another important heterocyclic scaffold found in compounds with a wide range of pharmacological activities, including use as kinase inhibitors and receptor antagonists. The synthesis of this fused system can be achieved through the cyclocondensation of this compound with an amidine or guanidine derivative.
Mechanistic Rationale
Similar to the pyrazole synthesis, the reaction is initiated by the nucleophilic attack of a nitrogen atom from the amidine or guanidine onto the electrophilic β-carbon of the enaminone, followed by the elimination of dimethylamine. This forms a reactive intermediate. The second nitrogen atom of the amidine/guanidine then undergoes an intramolecular nucleophilic attack on the piperidone carbonyl carbon. The resulting cyclic intermediate subsequently undergoes dehydration to form the aromatic pyrimidine ring, yielding the target pyrimido[4,5-c]piperidine derivative.
Caption: Mechanistic workflow for pyrimidine annulation.
Experimental Protocol: Synthesis of tert-Butyl 4-amino-5-oxo-1,2,3,4,5,6-hexahydropyrimido[4,5-c]piperidine-1-carboxylate
This is a representative protocol based on established methods for the synthesis of fused pyrimidines from enaminones.
Materials:
-
This compound (1.0 eq)
-
Guanidine hydrochloride (1.5 eq)
-
Sodium ethoxide (1.5 eq)
-
Absolute ethanol (anhydrous)
-
Round-bottom flask
-
Reflux condenser with a drying tube
-
Magnetic stirrer with heating
-
Rotary evaporator
-
Ice bath
-
Filtration apparatus
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser fitted with a drying tube, dissolve sodium ethoxide (1.5 eq) in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).
-
Add guanidine hydrochloride (1.5 eq) to the solution and stir for 15 minutes at room temperature to generate free guanidine.
-
Add this compound (1.0 eq) to the reaction mixture.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and then in an ice bath to promote precipitation of the product.
-
Collect the solid product by filtration, washing with a small amount of cold ethanol.
-
The filtrate can be concentrated and the residue purified by column chromatography (e.g., silica gel with a suitable eluent system like dichloromethane/methanol) to recover any dissolved product.
-
Combine the solid product and the purified fractions and dry under vacuum to obtain the desired tert-butyl 4-amino-5-oxo-1,2,3,4,5,6-hexahydropyrimido[4,5-c]piperidine-1-carboxylate.
| Parameter | Condition | Rationale |
| Base | Sodium Ethoxide | To deprotonate the guanidine hydrochloride and generate the free base nucleophile. |
| Solvent | Absolute Ethanol | Anhydrous conditions are preferred to prevent hydrolysis of the reactants and intermediates. |
| Temperature | Reflux | To drive the cyclocondensation and subsequent dehydration. |
| Reaction Time | 4-6 hours | The reaction may require a longer heating time compared to pyrazole formation. |
| Work-up | Precipitation & Chromatography | Isolation of the product, which may be a solid or require chromatographic purification. |
Conclusion
This compound is a highly effective and versatile building block for the synthesis of medicinally relevant fused piperidine heterocycles. The annulation reactions with hydrazine and guanidine, as detailed in this guide, provide reliable and efficient routes to pyrazolo[4,3-c]piperidines and pyrimido[4,5-c]piperidines, respectively. The straightforward nature of these cyclocondensation reactions, coupled with the ready availability of the starting materials, makes this a valuable synthetic strategy for drug discovery and development programs. The protocols and mechanistic insights provided herein are intended to serve as a practical resource for researchers in the field of synthetic and medicinal chemistry.
References
-
tert-Butyl 3-oxo-2,3,4,5,6,7-hexahydro-1H-pyrazolo[4,3-c]pyridine-5-carboxylate. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing Pyrimidine Synthesis with 1-Boc-3-[(dimethylamino)methylene]-4-oxopiperidine
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for optimizing pyrimidine synthesis using 1-Boc-3-[(dimethylamino)methylene]-4-oxopiperidine. This guide is designed to provide expert insights, troubleshooting strategies, and frequently asked questions to help you navigate the complexities of this reaction and maximize your yield and purity.
Introduction: The Versatility of Enaminones in Heterocyclic Synthesis
The synthesis of pyrimidine rings is a cornerstone of medicinal chemistry, as the pyrimidine scaffold is a core component of numerous therapeutic agents. The use of enaminones, such as this compound, offers a versatile and efficient route to constructing these heterocyclic systems.[1][2] These intermediates are valuable building blocks due to their dual nucleophilic and electrophilic character, allowing for a range of cyclization reactions.[2] This guide will focus on the common challenges and optimization strategies associated with the reaction of this specific enaminone with amidines or guanidines to form pyrimidine-fused piperidine derivatives.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental issues in a question-and-answer format, providing potential causes and actionable solutions.
Issue 1: Low or No Product Formation
Q: I am not observing any significant formation of my desired pyrimidine product. What are the likely causes?
A: Low conversion can stem from several factors, ranging from reagent quality to suboptimal reaction conditions. A systematic approach to troubleshooting is crucial.[3][4]
Potential Causes & Solutions:
-
Reagent Purity and Stability:
-
This compound: This enaminone can be sensitive to moisture and prolonged storage. Ensure it is a free-flowing solid and has been stored under inert gas. If it appears discolored or clumpy, its purity may be compromised.
-
Amidine/Guanidine Reactant: Amidines and guanidines are often used as their hydrochloride salts. Ensure that the free base is effectively generated in situ or that an appropriate base is used in sufficient stoichiometry to neutralize the salt and catalyze the reaction.[5] Hydrolysis of the amidine can be a side reaction to consider.[4]
-
Solvent Quality: Ensure the use of anhydrous solvents, as water can interfere with the reaction, particularly if using a moisture-sensitive base or if intermediates are prone to hydrolysis.
-
-
Reaction Conditions:
-
Temperature: While some reactions proceed at room temperature, many pyrimidine syntheses require heating to overcome the activation energy for cyclization.[4][6] If you are running the reaction at a lower temperature, a gradual increase may be necessary. Monitor for potential decomposition at higher temperatures.
-
Reaction Time: The reaction may be slow and require extended periods to reach completion.[4][6] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Base Selection: The choice of base is critical. A base that is too weak may not sufficiently deprotonate the amidine or guanidine, while a very strong base could lead to undesired side reactions or decomposition of the starting materials. Common bases for this type of reaction include sodium ethoxide, potassium carbonate, or organic bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).
-
-
Catalyst Inefficiency:
Troubleshooting Workflow for Low Conversion
Sources
Technical Support Center: Purification of Products from 1-Boc-3-[(dimethylamino)methylene]-4-oxopiperidine Reactions
This guide is designed for researchers, scientists, and drug development professionals working with 1-Boc-3-[(dimethylamino)methylene]-4-oxopiperidine. This versatile building block is an enaminone, a powerful intermediate for constructing complex heterocyclic systems.[1] However, its unique chemical nature, combined with the properties of the Boc-protecting group, presents specific challenges during product purification. This document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to navigate these challenges effectively.
Section 1: Understanding the Core Chemistry & Potential Impurities
This compound is a trifunctional molecule: it contains a Boc-protected amine, a ketone, and a vinylogous amide (enaminone). The majority of its reactions involve the displacement of the dimethylamino group by a nucleophile, followed by cyclization or further transformation.
The key to successful purification is anticipating the potential impurities. Your crude reaction mixture is unlikely to contain just your product and starting material.
Table 1: Common Impurities and Their Characteristics
| Impurity Name | Structure | Typical Polarity | Key Identification Marker | Purification Considerations |
| Starting Material | This compound | Moderate | M+H⁺ = 255.[2] Basic nitrogen. | Can be difficult to separate from products of similar polarity. The basic dimethylamino group can cause streaking in silica gel chromatography. |
| Hydrolysis Byproduct | 1-Boc-3-formyl-4-oxopiperidine | More Polar | M+H⁺ = 228.[3] Aldehyde proton in ¹H NMR. | Forms under aqueous acidic conditions, often during workup or on silica gel.[4] |
| Boc-Deprotected Product | Product without the Boc group | Very Polar / Baseline on TLC | Mass difference of 100 amu. | Forms under acidic conditions (e.g., acidic workup, un-neutralized silica gel, or TFA-containing HPLC eluents).[5][6] Often insoluble in common chromatography solvents like EtOAc. |
| Unreacted Precursor | N-tert-butoxycarbonyl-4-piperidone | Less Polar | M+H⁺ = 200. | An impurity from the synthesis of the starting material.[2] Usually easy to separate due to lower polarity. |
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the very first step I should take before attempting to purify my crude product?
A1: Always perform a preliminary analysis of the crude reaction mixture. A simple Thin Layer Chromatography (TLC) is essential, but a Liquid Chromatography-Mass Spectrometry (LC-MS) analysis is highly recommended. This provides three critical pieces of information:
-
Conversion: Is there any starting material left?
-
Product Formation: Is the peak with the correct mass for your desired product present?
-
Byproduct Profile: What are the masses of the major impurities? This allows you to identify issues like hydrolysis or Boc-deprotection by comparing the masses to those in Table 1.
Q2: My product seems to be decomposing during column chromatography. I see a new, more polar spot appearing on my TLC plates of the collected fractions. What is likely happening?
A2: This is a classic problem when working with acid-sensitive compounds on standard silica gel. There are two primary culprits:
-
Hydrolysis of a residual enaminone: If your product still contains an enamine or enaminone functionality, the acidic nature of silica gel can catalyze its hydrolysis to the corresponding ketone/aldehyde.[4]
-
Cleavage of the Boc group: The tert-butyloxycarbonyl (Boc) group is notoriously labile to acid.[7][8] Standard silica gel has a pKa of around 7, but it can be acidic enough to slowly cleave the Boc group, especially with prolonged contact time. This results in a much more polar, free amine, which often sticks to the column or appears as a baseline spot on TLC.[5]
Q3: How do I choose between flash column chromatography and recrystallization for my product?
A3: The choice depends on the physical state of your product and the nature of the impurities.
-
Recrystallization is the preferred method if your product is a solid and the crude mixture is relatively pure (>90%). It is scalable, cost-effective, and often yields material of very high purity.[9]
-
Flash Column Chromatography is necessary when your product is an oil or a solid that is contaminated with impurities of similar solubility. It is the most versatile technique for separating components of a complex mixture.[10]
Q4: Is it safe to perform an acidic aqueous workup (e.g., washing with 1M HCl) to remove basic impurities?
A4: Extreme caution is advised. While a quick wash with dilute acid might be tolerated, it carries a significant risk of cleaving the Boc protecting group.[6] A safer alternative to remove basic impurities is to use a silica gel plug or perform chromatography. If an aqueous wash is necessary, use a saturated solution of a milder acid salt, like ammonium chloride (NH₄Cl), and minimize contact time. Always re-analyze the organic layer by TLC or LC-MS after the wash to check for decomposition.
Section 3: Troubleshooting Guide
This section addresses specific issues you may encounter during the purification process.
Column Chromatography Problems
-
Issue: My product is streaking or tailing badly on the column.
-
Plausible Cause: Your product likely contains a basic nitrogen atom (like many piperidine derivatives) which is interacting with the acidic silanol groups on the surface of the silica gel.[11][12] This causes uneven adsorption and elution, leading to poor peak shape.
-
Solution: Add a small amount of a volatile base to your eluent system. Typically, 0.5-1% triethylamine (NEt₃) or pyridine is sufficient to neutralize the acidic sites on the silica and dramatically improve peak shape. Always perform a small-scale test to ensure your product is stable to the added base.
-
-
Issue: I can't separate my product from the unreacted this compound starting material.
-
Plausible Cause: The polarity of your product and the starting material are too similar in the chosen solvent system.
-
Solution: You need to change the selectivity of your chromatography system.
-
Change Solvent System: If you are using a standard Hexane/Ethyl Acetate system, try a system with a different solvent class, such as Dichloromethane/Methanol or Toluene/Acetone.[10]
-
Use a Different Stationary Phase: If changing the eluent fails, consider using a different stationary phase. Alumina (basic or neutral) can offer different selectivity compared to silica. Reverse-phase chromatography (C18) is also an excellent option for separating compounds with minor polarity differences.
-
-
-
Issue: My compound seems to have completely disappeared on the column. It's not eluting.
-
Plausible Cause 1: Complete Decomposition. The compound may have fully decomposed on the silica gel, as discussed in FAQ Q2.
-
Plausible Cause 2: Compound is Too Polar. If the Boc group was unintentionally cleaved, the resulting free amine is extremely polar and may be irreversibly adsorbed onto the silica gel using standard solvent systems.[12]
-
Solution: To recover a highly polar compound, try flushing the column with a very strong eluent, such as 5-10% Methanol in Dichloromethane containing 1% ammonium hydroxide. This is a last-resort recovery effort. To prevent this, if you suspect Boc-deprotection is an issue, use deactivated (neutral) silica gel or pre-treat your silica by slurrying it in your eluent containing 1% triethylamine before packing the column.
-
Recrystallization Problems
-
Issue: My product "oils out" of the solution instead of forming crystals.
-
Plausible Cause: The solution is supersaturated, or the cooling process is too rapid, causing the compound to precipitate as a liquid below its melting point.[10][13] The presence of impurities can also disrupt crystal lattice formation.
-
Solution:
-
Re-heat the solution until the oil fully redissolves.
-
Add a small amount (1-5% of the total volume) of additional hot solvent to slightly reduce the saturation.
-
Allow the solution to cool much more slowly. Insulating the flask with glass wool or placing it in a warm water bath that cools to room temperature can promote slow crystal growth.
-
Scratch the inside of the flask with a glass rod at the solvent's surface to create nucleation sites.[13]
-
-
-
Issue: My recovery after recrystallization is very low (<50%).
-
Plausible Cause:
-
Too much solvent was used: This is the most common reason. A significant portion of your product remains dissolved in the mother liquor.[13]
-
Inappropriate solvent choice: The compound has significant solubility in the solvent even at low temperatures.
-
-
Solution:
-
Before filtering, cool the flask in an ice bath for at least 30 minutes to maximize precipitation.
-
After filtering, you can try to recover more material from the mother liquor by evaporating some of the solvent and cooling again for a second crop of crystals. Note that this second crop may be less pure.
-
For future attempts, use the absolute minimum amount of hot solvent required to fully dissolve the crude product.[9]
-
-
Section 4: Visualized Purification Strategy
The following workflow provides a logical decision-making process for purifying your crude product.
Caption: Decision tree for selecting a purification strategy.
Section 5: Experimental Protocols
Protocol 1: Flash Column Chromatography with Triethylamine
This protocol is designed for separating moderately polar products while minimizing decomposition and tailing.
-
Solvent System Selection:
-
On a TLC plate, find a solvent system (e.g., Hexane/Ethyl Acetate or DCM/Methanol) that gives your product an Rf value of approximately 0.3.
-
Prepare your bulk eluent by adding 0.5-1% triethylamine (NEt₃) to this solvent system (e.g., for 1 L of eluent, add 5-10 mL of NEt₃).
-
-
Sample Preparation (Dry Loading):
-
Dissolve your crude product in a minimal amount of a strong solvent like DCM or Methanol.
-
Add a few scoops of silica gel (approx. 2-3 times the mass of your crude product) to the solution.
-
Concentrate the slurry on a rotary evaporator until a dry, free-flowing powder is obtained. This is your dry-loaded sample.
-
-
Column Packing:
-
Pack a glass column with silica gel using your prepared eluent (containing NEt₃). Ensure the packing is uniform and free of air bubbles.
-
Add a thin layer of sand on top of the silica bed.
-
-
Loading and Elution:
-
Carefully add your dry-loaded sample onto the sand layer.
-
Add another thin layer of sand on top of the sample.
-
Carefully fill the column with eluent and begin elution using positive pressure (flash chromatography).
-
Collect fractions and monitor them by TLC.
-
-
Workup:
-
Combine the pure fractions and concentrate them using a rotary evaporator. The triethylamine is volatile and will be removed under vacuum.
-
Protocol 2: Recrystallization from a Two-Solvent System
This is a powerful technique when a single solvent is not ideal. A common pair is Ethyl Acetate/Hexane or Methanol/Water.
-
Solvent Selection:
-
Find a "soluble solvent" in which your product dissolves readily at room temperature (e.g., Ethyl Acetate).
-
Find an "anti-solvent" in which your product is insoluble (e.g., Hexane). The two solvents must be miscible.
-
-
Dissolution:
-
Place your crude solid in an Erlenmeyer flask.
-
Add the "soluble solvent" dropwise while heating gently (e.g., on a steam bath) until the solid just dissolves. You want to use the absolute minimum amount.
-
-
Inducing Crystallization:
-
Remove the flask from the heat.
-
Slowly add the "anti-solvent" dropwise with swirling. The solution will become cloudy at the point of addition. Continue adding until the cloudiness just begins to persist.
-
If too much anti-solvent is added and the product crashes out, add a few drops of the hot "soluble solvent" to redissolve it.
-
-
Crystal Growth:
-
Set the flask aside and allow it to cool slowly to room temperature. Do not disturb it.
-
Once crystal formation appears complete, place the flask in an ice bath for 20-30 minutes to maximize the yield.
-
-
Isolation:
-
Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Wash the crystals with a small amount of cold anti-solvent to remove any remaining soluble impurities.
-
Dry the crystals under vacuum to obtain your pure product.
-
References
- BenchChem. (2025).
- BenchChem. (2025).
- ResearchGate. (2012).
- Google Patents. (n.d.).
- University of Rochester, Department of Chemistry. (n.d.).
- ChemicalBook. (n.d.). This compound synthesis.
- BenchChem. (2025). Troubleshooting guide for the synthesis of heterocyclic compounds.
-
Kalgutkar, A. S., & Henne, K. R. (1998). Mechanism of hydrolysis and structure-stability relationship of enaminones as potential prodrugs of model primary amines. Journal of Pharmaceutical Sciences, 87(12), 1506-1514. [Link]
- ResearchGate. (2025).
- Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience.
- Morgans, G. L., et al. (2020). Cyclization of enaminones derived from N-phenacylpyrrolidin-2-ones to pyrrolizines under acidic conditions. ARKIVOC, 2020(3), 1-15.
- BOC Sciences. (n.d.). Piperidine Impurities.
- YouTube. (2023). [ChemPlayer Reupload]Piperidine from the sodium metal reduction of pyridine.
- Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism.
- ResearchGate. (n.d.).
- BenchChem. (2025). The Indispensable Role of the Boc Protecting Group: A Technical Guide for Researchers and Drug Development Professionals.
- Sigma-Aldrich. (n.d.). 1-Boc-3-(dimethylamino)methylene-4-oxopiperidine.
- Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.
- Der Pharma Chemica. (2015). Enantioselective synthesis of (S)
-
Molecules. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]
- Sigma-Aldrich. (n.d.). BOC-ON.
- Organic Chemistry Portal. (n.d.).
- Google Patents. (n.d.). CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine.
- Google Patents. (n.d.). CN103304472A - Method for synthesizing 1-BOC-3-piperidone.
- Pharmaffiliates. (n.d.). 1-BOC-3-FORMYL-4-OXO-PIPERIDINE.
- Arctom Scientific. (n.d.). CAS NO. 157327-41-8 | this compound.
- Sigma-Aldrich. (n.d.). 1-Boc-3-(dimethylamino)methylene-4-oxopiperidine 157327-41-8.
- BTCpharm. (n.d.). 157327-41-8 / this compound.
- Google Patents. (n.d.). CN107805218B - Method for preparing 4-Boc-aminopiperidine.
- Beilstein Archives. (2023).
- Changchun Haofei Import & Export Trade Co., Ltd. (n.d.). 1-boc-3-((dimethylamino)methylene)-4-oxopiperidine cas no.157327-41-8.
- Sigma-Aldrich. (n.d.). 1-Boc-3-(dimethylamino)methylene-4-oxopiperidine 157327-41-8.
- PubChem. (n.d.). 1-BOC-3-Aminopiperidine.
Sources
- 1. beilstein-archives.org [beilstein-archives.org]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. Mechanism of hydrolysis and structure-stability relationship of enaminones as potential prodrugs of model primary amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Boc-Protected Amino Groups [organic-chemistry.org]
- 8. total-synthesis.com [total-synthesis.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Purification [chem.rochester.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: 1-Boc-3-[(dimethylamino)methylene]-4-oxopiperidine
Welcome to the technical support center for 1-Boc-3-[(dimethylamino)methylene]-4-oxopiperidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis, purification, and handling of this versatile building block. By understanding the underlying chemical principles, you can optimize your experimental outcomes and ensure the integrity of your results.
Introduction
This compound is a key intermediate in synthetic organic chemistry, valued for its dual functionality as a protected piperidone and a reactive enaminone. It is typically synthesized by the condensation of 1-Boc-4-piperidone with a formylating agent, most commonly N,N-dimethylformamide dimethyl acetal (DMF-DMA) or Bredereck's reagent (tert-butoxybis(dimethylamino)methane).[1] While the synthesis appears straightforward, the product's inherent reactivity can lead to several side reactions and stability issues. This guide provides a comprehensive, question-and-answer-based approach to troubleshooting these common problems.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: My reaction yield is low, and I'm recovering a significant amount of 1-Boc-4-piperidone starting material. What is causing this?
Answer: This is a classic symptom of product hydrolysis. The enaminone functionality of this compound is susceptible to cleavage by water, especially under acidic conditions, which reverts the molecule back to 1-Boc-4-piperidone and dimethylformamide.
Causality & Mechanism:
Enaminone hydrolysis is typically an acid-catalyzed process. The reaction is initiated by the protonation of the β-carbon of the enaminone, which makes it highly electrophilic and susceptible to nucleophilic attack by water. The resulting hemiaminal intermediate is unstable and subsequently eliminates dimethylamine to yield the starting ketone.
Troubleshooting Protocol: Preventing Hydrolysis
-
Ensure Anhydrous Conditions:
-
Thoroughly dry all glassware in an oven ( >100 °C) before use.
-
Use anhydrous solvents. If necessary, distill solvents over an appropriate drying agent.
-
Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.
-
-
Control pH During Workup:
-
Avoid acidic aqueous workups. If an aqueous wash is necessary, use a saturated sodium bicarbonate solution or brine to maintain neutral to slightly basic conditions.
-
Minimize the contact time between the organic layer containing the product and any aqueous phase.
-
-
Careful Solvent Removal:
-
When concentrating the reaction mixture, ensure that no residual acid is present. If there is any doubt, co-evaporate with a non-polar, anhydrous solvent like toluene to azeotropically remove any traces of water.
-
Diagram: Hydrolysis Pathway of this compound
Caption: Acid-catalyzed hydrolysis of the enaminone back to the ketone.
FAQ 2: During purification by silica gel chromatography, I'm observing a new, more polar spot on my TLC plate, and my product recovery is poor. What is happening?
Answer: This issue likely stems from the acidic nature of standard silica gel, which can cause two primary side reactions: hydrolysis (as discussed in FAQ 1) and, more critically, cleavage of the acid-labile tert-butoxycarbonyl (Boc) protecting group.
Causality & Mechanism:
The Boc group is notoriously unstable under acidic conditions.[2] The acidic protons on the surface of silica gel can catalyze the removal of the Boc group, leading to the formation of a free secondary amine. This unprotected piperidone derivative is more polar and will exhibit a lower Rf value on a TLC plate.
Troubleshooting Protocol: Purification Strategies
-
Neutralize Silica Gel:
-
Prepare a slurry of silica gel in your desired eluent system containing 1-2% triethylamine (Et₃N) or another volatile base.
-
Pack the column with this slurry. This will neutralize the acidic sites on the silica gel, preventing Boc group cleavage.
-
-
Use an Alternative Stationary Phase:
-
Consider using basic alumina for chromatography. Its basic nature is well-suited for purifying acid-sensitive compounds like Boc-protected amines.
-
Alternatively, reversed-phase chromatography (C18) can be an effective method, as it does not rely on an acidic stationary phase.
-
-
Minimize Contact Time:
-
If using standard silica gel is unavoidable, perform the chromatography as quickly as possible. Use flash chromatography with sufficient pressure to expedite the separation.
-
Do not let the product sit on the column for an extended period.
-
Diagram: Boc Deprotection on Silica Gel
Caption: Acid-catalyzed removal of the Boc protecting group during chromatography.
FAQ 3: My NMR spectrum shows unreacted 1-Boc-4-piperidone, but also a complex mixture of other byproducts. Could self-condensation be an issue?
Answer: While the Boc group on 1-Boc-4-piperidone generally prevents self-condensation, certain reaction conditions can lead to its formation. If any in-situ deprotection of the starting material or product occurs, the resulting free piperidone can undergo a base-catalyzed aldol-type self-condensation.
Causality & Mechanism:
The self-condensation of 4-piperidones typically proceeds via an aldol addition followed by dehydration. The enolate of one piperidone molecule attacks the carbonyl of a second molecule. This reaction is often promoted by strong bases or high temperatures. The presence of the bulky Boc group sterically hinders the nitrogen and prevents it from participating in reactions that might facilitate this process, but if the Boc group is removed, the resulting secondary amine can act as an internal base to catalyze the condensation.
Troubleshooting Protocol: Minimizing Self-Condensation
-
Maintain Boc Protection Integrity:
-
Ensure that no acidic impurities are present in your starting material or reagents that could cause premature deprotection.
-
Use mild reaction conditions. High temperatures (>100 °C) for prolonged periods can sometimes lead to thermal degradation of the Boc group.
-
-
Choice of Base and Reagent:
-
The reaction with DMF-DMA or Bredereck's reagent does not typically require an additional strong base. The dimethylamine generated in situ is sufficiently basic.
-
Avoid adding strong, non-volatile bases to the reaction mixture.
-
-
Reaction Monitoring:
-
Monitor the reaction progress by TLC or LC-MS. Once the starting material is consumed, proceed with the workup promptly to avoid prolonged exposure to reaction conditions that might favor side reactions.
-
Data Summary: Common Byproducts and Their Characteristics
| Byproduct Name | Molecular Weight | Common Cause | Analytical Signature |
| 1-Boc-4-piperidone | 199.25 g/mol | Hydrolysis of product | Recovers starting material |
| 3-[(dimethylamino)methylene]-4-oxopiperidone | 154.20 g/mol | Boc deprotection | More polar spot on TLC; loss of t-butyl signal in ¹H NMR |
| 1-Boc-4-piperidone Dimer | 380.48 g/mol | Deprotection followed by self-condensation | Higher molecular weight peak in MS; complex ¹H NMR |
Conclusion
Successfully working with this compound hinges on understanding its key vulnerabilities: the susceptibility of the enaminone to hydrolysis and the lability of the Boc group in acidic environments. By implementing the troubleshooting strategies outlined in this guide—maintaining anhydrous conditions, controlling pH, and choosing appropriate purification techniques—researchers can significantly mitigate the formation of common side products and achieve higher yields and purity.
References
Sources
Technical Support Center: Troubleshooting Byproduct Formation in Heterocycle Synthesis with 1-Boc-3-[(dimethylamino)methylene]-4-oxopiperidine
Welcome to the technical support guide for researchers utilizing 1-Boc-3-[(dimethylamino)methylene]-4-oxopiperidine. This versatile enaminone is a powerful building block for constructing a wide array of nitrogen-containing heterocycles, which are foundational scaffolds in medicinal chemistry. However, like any reactive intermediate, its use can present challenges, primarily in the form of byproduct formation that can complicate purification and reduce yields.
This guide is structured to provide direct, actionable solutions to common problems encountered in the lab. It combines mechanistic explanations with practical troubleshooting protocols to help you optimize your synthetic routes and achieve your target molecules with higher purity and efficiency.
Part 1: Troubleshooting Guide
This section addresses specific, frequently encountered experimental issues in a question-and-answer format.
Q1: My reaction has stalled. I observe a low yield of the desired heterocycle and a significant amount of unreacted this compound by LC-MS. What's going wrong?
A1: Root Cause Analysis & Corrective Actions
This issue typically points to suboptimal reaction conditions that fail to drive the reaction to completion. The core of this synthesis involves a nucleophilic attack on the enaminone system, followed by cyclization and elimination of dimethylamine. Insufficient activation energy or improper solvent choice can stall this sequence.
Causality: The conversion of the enaminone requires the nucleophile to attack the β-carbon of the enone system, leading to a cascade that eliminates the stable dimethylamine molecule. This process is often the rate-limiting step and is highly dependent on temperature and the solvent environment.
Troubleshooting Protocol:
-
Verify Stoichiometry: Ensure your nucleophile (e.g., hydrazine, guanidine, amidine) is used in at least a 1:1 molar ratio. For less reactive nucleophiles, using a slight excess (1.1-1.2 equivalents) can improve conversion.
-
Increase Reaction Temperature: Many of these cyclocondensations require significant thermal energy. If you are running the reaction at room temperature or a low reflux, gradually increase the temperature. A good starting point for many systems is refluxing ethanol (≈78°C) or toluene (≈111°C).
-
Solvent Optimization: The choice of solvent is critical. Protic solvents like ethanol or acetic acid can facilitate the necessary proton transfers during the cyclization and elimination steps.[1] For higher temperatures, aprotic polar solvents like DMF or dioxane are often effective.[2][3]
Data-Driven Solvent & Temperature Recommendations:
| Heterocycle Target | Nucleophile Example | Recommended Solvent | Typical Temperature (°C) |
| Pyrazole | Hydrazine Hydrate | Ethanol | 78 (Reflux) |
| Pyrimidine | Guanidine | DMF | 100-120 |
| Pyridopyrimidine | 6-Aminouracil | Acetic Acid | 118 (Reflux)[4] |
Workflow for Optimizing a Stalled Reaction:
Caption: Simplified pathway for the acid-catalyzed hydrolysis of the enaminone.
Q3: I'm observing a high molecular weight impurity (approx. 2x the mass of my starting material) in my crude product. Is this a dimer?
A2: Identifying and Mitigating Dimerization
Yes, the formation of a high molecular weight species, particularly one with a mass close to double that of the starting material or an intermediate, strongly suggests dimerization. [5]Enaminones and their reactive intermediates can undergo self-condensation, especially under forcing conditions (high heat, prolonged reaction times).
Causality: Dimerization can occur through various pathways. One possibility is an intermolecular Michael addition where the enamine nitrogen of one molecule attacks the activated double bond of another. Subsequent reactions can lead to a stable, often complex, dimeric structure. This is more likely if the primary nucleophile reacts slowly, allowing side reactions to compete.
Diagnostic and Mitigation Strategies:
-
Characterization: Isolate the byproduct by preparative chromatography and characterize it fully using High-Resolution Mass Spectrometry (HRMS) and 2D NMR (COSY, HMBC) to confirm its dimeric structure.
-
Modify Reaction Conditions:
-
Lower Temperature: If possible, run the reaction at a lower temperature to reduce the rate of the competing dimerization pathway.
-
Control Reagent Addition: Add the enaminone starting material slowly to a solution of the nucleophile. This maintains a low concentration of the enaminone, favoring the desired bimolecular reaction over self-condensation.
-
Reduce Reaction Time: Monitor the reaction closely by TLC or LC-MS and work it up as soon as the starting material is consumed to prevent the formation of byproducts over time.
-
Potential Dimerization Pathway:
Caption: Conceptual pathway for dimerization via self-condensation.
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of the (dimethylamino)methylene group?
The -(CH)=N(Me)₂ group serves a dual purpose critical to the reactivity of this reagent. First, it acts as a stable protecting group for a highly reactive β-ketoaldehyde functionality. Second, and more importantly, it functions as an excellent leaving group upon nucleophilic attack. The enaminone system polarizes the molecule, making the β-carbon highly electrophilic. When a nucleophile attacks this carbon, the resulting intermediate can readily eliminate dimethylamine, a neutral and volatile small molecule, which provides a strong thermodynamic driving force for the reaction. [6][7]
Q2: How does the Boc protecting group influence the reaction and subsequent steps?
The tert-Butoxycarbonyl (Boc) group is an essential feature for controlling reactivity. It serves as a robust protecting group for the piperidine nitrogen. By converting the secondary amine into a carbamate, it deactivates the nitrogen's nucleophilicity and basicity, preventing it from interfering with the desired cyclization reaction at the other end of the molecule. The Boc group is stable to the typically neutral or mildly basic conditions used for heterocycle formation but can be cleanly removed under acidic conditions (e.g., trifluoroacetic acid in CH₂Cl₂ or HCl in dioxane) post-synthesis, revealing the piperidine nitrogen for further functionalization. [8][9]
Q3: What are the ideal solvent choices for these types of reactions?
There is no single "best" solvent; the ideal choice depends on the nucleophile's reactivity and the desired reaction temperature.
-
Protic Solvents (Ethanol, Isopropanol, Acetic Acid): These are often excellent choices because they can participate in the reaction mechanism by acting as proton shuttles, stabilizing charged intermediates, and facilitating the elimination of the dimethylamine leaving group. [1]Acetic acid is particularly useful as it can catalyze the reaction and is a high-boiling solvent.
-
Aprotic Polar Solvents (DMF, Dioxane, Toluene): These are preferred when higher temperatures are needed to overcome a high activation barrier. DMF is a common choice for reactions with less reactive nucleophiles. [2][3]Toluene is useful for reactions where the removal of water via a Dean-Stark trap is necessary.
Q4: I am synthesizing a pyrazole with a substituted hydrazine and obtaining two different regioisomers. How can I control this?
The formation of regioisomers is a classic challenge when a C₃-electrophile synthon (like our enaminone) reacts with an unsymmetrical dinucleophile (like methylhydrazine). The enaminone has two electrophilic centers: the carbonyl carbon and the β-carbon of the double bond. [6]The initial site of attack by the hydrazine (i.e., the more nucleophilic NH₂ vs. the less nucleophilic N-Me) determines the final substitution pattern on the resulting pyrazole ring.
Controlling Regioselectivity:
-
pH Control: Reaction conditions can influence the nucleophilicity of the two nitrogen atoms in the substituted hydrazine. Under acidic conditions, the terminal, more basic nitrogen is protonated, potentially directing the initial attack through the substituted nitrogen. Conversely, neutral or basic conditions often favor attack by the sterically more accessible and more nucleophilic terminal NH₂ group.
-
Steric Hindrance: The sterics of the nucleophile and the substrate can direct the reaction. However, with this specific piperidone-derived enaminone, the steric environment around the two electrophilic sites is quite similar.
-
Literature Precedent: This is a well-studied area. A thorough search of the literature for reactions of similar enaminones with your specific nucleophile is the most reliable way to determine the expected outcome and find conditions that favor one regioisomer over the other. [10][11]
References
-
LookChem. (n.d.). 1-boc-3-((dimethylamino)methylene)-4-oxopiperidine. Retrieved from [Link]
-
Guzmán, A., et al. (n.d.). Synthesized pyrazoles and active methylene reagents employed in the synthesis. ResearchGate. Retrieved from [Link]
-
Groutas, W. C., et al. (2006). Amino Acid-Derived Enaminones: A Study in Ring Formation Providing Valuable Asymmetric Synthons. Journal of the American Chemical Society, 128(27), 8702–8703. Available from: [Link]
-
Al-Zaydi, K. M. (2009). β-Enamino Esters in Heterocyclic Synthesis: Synthesis of Pyrazolone and Pyridinone Derivatives. Molecules, 14(6), 2208-2219. Available from: [Link]
-
Brahmbhatt, H., et al. (2022). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 18, 1248-1281. Available from: [Link]
-
Gomaa, M. A.-M. (2018). Syntheses of Enaminone-Based Heterocyclic Compounds and Study their Biological Activity. Journal of Heterocyclic Chemistry, 55(1), 169-176. Available from: [Link]
-
Elassar, A.-Z. A., & El-Khair, A. A. (2003). Recent developments in the chemistry of enaminones. Tetrahedron, 59(43), 8463–8480. Available from: [Link]
-
Groutas, W. C., et al. (2006). Amino Acid-Derived Enaminones: A Study in Ring Formation Providing Valuable Asymmetric Synthons. ResearchGate. Retrieved from [Link]
-
Pimprikar, D. P. (2018). Synthesis of pyrazole and 1,3,4-oxadiazole derivatives of pharmaceutical potential. Journal of the Indian Chemical Society, 95, 1-7. Available from: [Link]
-
Al-Awadi, H., et al. (2011). Enaminones as Building Blocks in Heterocyclic Syntheses: Reinvestigating the Product Structures of Enaminones with Malononitrile. A Novel Route to 6-Substituted-3-Oxo-2,3-Dihydropyridazine-4-Carboxylic Acids. Molecules, 16(1), 579-591. Available from: [Link]
-
Naim, M. J., et al. (2016). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 21(1), 1-29. Available from: [Link]
-
Klix, R. C., & Pollack, R. M. (1989). Mechanism of hydrolysis and structure-stability relationship of enaminones as potential prodrugs of model primary amines. Journal of pharmaceutical sciences, 78(1), 46-51. Available from: [Link]
- Google Patents. (n.d.). N-Boc-3-aminopiperidine and synthesizing method of optical isomer thereof.
-
Gomha, S. M., et al. (2021). Enaminones as Building Blocks in Heterocyclic Synthesis: Novel Routs for Synthesis of Coumarin Analogs and Study their Anticancer Activities. Polycyclic Aromatic Compounds, 41(5), 1018-1030. Available from: [Link]
-
Stanforth, S. P. (1969). The synthesis of pyrido[4,3-d]pyrimidin-4(3H)-ones from 4-amino-nicotinic acid. Journal of the Chemical Society C: Organic, 8, 991-994. Available from: [Link]
-
Quiroga, J., & Insuasty, B. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Chemistry, 4(3), 896-939. Available from: [Link]
-
Bower, J. F., et al. (2020). Intercepting Methanimine for the Synthesis of Piperidine-Based N‑Heterocycles in an Aqueous Medium. Organic Letters, 22(15), 5915-5919. Available from: [Link]
-
Nsiama, T. K., et al. (2021). Recent Advances in the Use of the Dimerization Strategy as a Means to Increase the Biological Potential of Natural or Synthetic Molecules. Molecules, 26(8), 2291. Available from: [Link]
-
Çelikoğlu, E., & Tozkoparan, B. (2018). One-Pot Synthesis of Pyrido[2,3-d]pyrimidines Catalyzed by Bismuth(III)Triflate. Open Journal of Synthesis Theory and Applications, 7, 1-11. Available from: [Link]
Sources
- 1. Syntheses of Enaminone-Based Heterocyclic Compounds and Study their Biological Activity – Oriental Journal of Chemistry [orientjchem.org]
- 2. β-Enamino Esters in Heterocyclic Synthesis: Synthesis of Pyrazolone and Pyridinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enaminones as Building Blocks in Heterocyclic Syntheses: Reinvestigating the Product Structures of Enaminones with Malononitrile. A Novel Route to 6-Substituted-3-Oxo-2,3-Dihydropyridazine-4-Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. One-Pot Synthesis of Pyrido[2,3-d]pyrimidines Catalyzed by Bismuth(III)Triflate [scirp.org]
- 5. Recent Advances in the Use of the Dimerization Strategy as a Means to Increase the Biological Potential of Natural or Synthetic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Amino Acid-Derived Enaminones: A Study in Ring Formation Providing Valuable Asymmetric Synthons - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 10. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Regioselectivity in Reactions with 1-Boc-3-[(dimethylamino)methylene]-4-oxopiperidine
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-Boc-3-[(dimethylamino)methylene]-4-oxopiperidine. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address challenges related to regioselectivity in reactions involving this versatile building block. Our aim is to equip you with the knowledge to control your reaction outcomes and streamline your synthetic workflows.
Introduction: The Challenge of Regioselectivity
This compound is a valuable intermediate in medicinal chemistry, prized for its dual functionality. It possesses two key electrophilic sites: the carbonyl carbon (C4) and the β-carbon of the enaminone system. This duality, however, presents a significant challenge in reactions with unsymmetrical nucleophiles, often leading to the formation of regioisomeric products. Controlling which site the nucleophile attacks is paramount for the successful synthesis of the desired target molecule. This guide will explore the factors influencing this regioselectivity and provide practical strategies to steer your reactions toward the intended isomer.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the regioselectivity of reactions with this compound?
A1: The regiochemical outcome of reactions with this substrate is a delicate interplay of several factors:
-
Nature of the Nucleophile: The relative nucleophilicity of the reacting centers in your nucleophile is a primary determinant. For instance, in the synthesis of pyrazoles from substituted hydrazines, the more nucleophilic nitrogen atom will preferentially attack one of the electrophilic sites.
-
Reaction Conditions (pH): The acidity or basicity of the reaction medium can significantly alter the regioselectivity. Acid catalysis can protonate the carbonyl oxygen, enhancing the electrophilicity of the C4 position.[1][2][3] Conversely, basic conditions can influence the tautomeric equilibrium of the nucleophile and the substrate.
-
Steric Hindrance: The steric bulk of both the nucleophile and the substrate can direct the reaction pathway. A bulky nucleophile may favor attack at the less sterically hindered electrophilic site.
-
Solvent Effects: The polarity of the solvent can influence the stability of charged intermediates and transition states, thereby affecting the activation energies for the formation of different regioisomers.[2]
-
Temperature: In some cases, the reaction may be under thermodynamic or kinetic control. Varying the temperature can favor the formation of the thermodynamically more stable product over the kinetically favored one.
Q2: How can I reliably distinguish between the possible regioisomers formed in my reaction?
A2: Differentiating between regioisomers is critical and can be achieved through a combination of modern spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
1D NMR (¹H and ¹³C): While sometimes subtle, differences in the chemical shifts of protons and carbons adjacent to the newly formed heterocyclic ring can provide initial clues.
-
2D NMR (HMBC, HSQC, NOESY): These are powerful tools for unambiguous structure elucidation. For example, a Heteronuclear Multiple Bond Correlation (HMBC) experiment can show long-range correlations between protons on the piperidine ring and carbons within the heterocyclic system, confirming connectivity.[4] A Nuclear Overhauser Effect Spectroscopy (NOESY) experiment can reveal through-space proximity between specific protons, helping to establish the relative orientation of the rings.[4]
-
-
Mass Spectrometry (MS): While regioisomers have the same mass, their fragmentation patterns in tandem MS (MS/MS) experiments can differ.[5][6][7][8] Derivatization of the products can sometimes lead to more distinct fragmentation pathways, aiding in their differentiation.[5][6]
-
X-ray Crystallography: If you can obtain a single crystal of your product, X-ray diffraction provides the definitive structural proof.
Troubleshooting Guides for Common Reactions
This section provides specific troubleshooting advice for common synthetic transformations where regioselectivity is a concern.
Scenario 1: Pyrazole Synthesis with Substituted Hydrazines
The reaction of this compound with a substituted hydrazine (e.g., methylhydrazine or phenylhydrazine) can lead to two possible regioisomeric pyrazoles. The initial attack of one of the hydrazine nitrogens on either the carbonyl carbon or the β-carbon of the enaminone determines the final product.
Problem: Poor or Undesired Regioselectivity in Pyrazole Synthesis
| Potential Cause | Troubleshooting Strategy | Scientific Rationale |
| Incorrect pH | Screen a range of pH conditions. Start with catalytic acetic acid. If the desired isomer is not favored, try basic conditions (e.g., a tertiary amine base) or neutral conditions.[2] | The protonation state of both the enaminone and the hydrazine is pH-dependent. Acid catalysis generally favors attack at the carbonyl carbon by enhancing its electrophilicity. |
| Steric Effects | If using a bulky substituted hydrazine, the reaction may favor attack at the less hindered β-carbon of the enaminone. | The transition state leading to the sterically less hindered product will have a lower energy, making it the kinetically favored pathway. |
| Solvent Polarity | Experiment with a range of solvents with varying polarities (e.g., ethanol, toluene, DMF). | Solvent polarity can stabilize charged intermediates differently, thus influencing the relative rates of the two competing reaction pathways.[2] |
| Temperature | Run the reaction at different temperatures (e.g., room temperature, reflux). | To determine if the reaction is under kinetic or thermodynamic control. Lower temperatures may favor the kinetic product, while higher temperatures can allow for equilibration to the thermodynamic product. |
Experimental Protocol: Screening for Optimal Regioselectivity in Pyrazole Synthesis
-
Setup: In parallel reaction vials, dissolve this compound (1 equivalent) in the chosen solvent (e.g., ethanol, acetic acid, toluene).
-
Reagent Addition: Add the substituted hydrazine (1.1 equivalents).
-
Catalyst Addition (for screening):
-
Vial 1: No catalyst (neutral).
-
Vial 2: Acetic acid (0.1 equivalents).
-
Vial 3: Triethylamine (1.1 equivalents).
-
-
Reaction: Stir the reactions at room temperature and monitor by TLC or LC-MS. If no reaction occurs, gradually increase the temperature.
-
Analysis: Analyze the crude reaction mixtures by ¹H NMR or LC-MS to determine the ratio of regioisomers.
Visualization of Regioselective Pyrazole Synthesis
Caption: Iterative optimization of reaction parameters.
Conclusion
Improving the regioselectivity of reactions with this compound is an achievable goal through systematic optimization of reaction conditions. By carefully considering the interplay of the nucleophile, catalyst, solvent, and temperature, researchers can effectively control the reaction outcome. The troubleshooting guides and protocols provided herein serve as a starting point for developing robust and selective synthetic methods. For further assistance, please consult the references below or contact our technical support team.
References
-
Aziz, M. A., et al. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. PubMed Central. [Link]
-
Organic & Biomolecular Chemistry. (2024). Recent advances in the multicomponent synthesis of pyrazoles. RSC Publishing. [Link]
-
ResearchGate. (2013). Bronsted Acidic Ionic Liquid as an Efficient and Reusable Catalyst for Synthesis of Pyrazoles and β-Enaminones. [Link]
-
ACS Publications. (2019). Base-Promoted Synthesis of N-Substituted 1,2,3-Triazoles via Enaminone–Azide Cycloaddition Involving Regitz Diazo Transfer. Organic Letters. [Link]
-
MDPI. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. [Link]
-
MDPI. (2022). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. [Link]
-
IRIS. (2023). Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles and Biochemical Valuation on F1FO-ATPase and Mitochondrial Permeability Transition Pore Formation. [Link]
-
NIH. (2023). Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles and Biochemical Valuation on F1FO-ATPase and Mitochondrial Permeability Transition Pore Formation. [Link]
-
SAGE Publications. (2006). Regioselective Synthesis of New Pyrimidine Derivatives Using Organolithium Reagents. Journal of Chemical Research. [Link]
-
ResearchGate. (2014). ChemInform Abstract: Regioselective Synthesis of 1,3,5- and 1,3,4,5-Substituted Pyrazoles via Acylation of N-Boc-N-Substituted Hydrazones. [Link]
-
ACS Figshare. (2021). Regioselective Synthesis of C3-Hydroxyarylated Pyrazoles. [Link]
-
NIH. (2016). Enaminones as Building Blocks for the Synthesis of Substituted Pyrazoles with Antitumor and Antimicrobial Activities. PubMed Central. [Link]
-
Organic Chemistry Portal. (2023). Pyrimidine synthesis. [Link]
-
NIH. (2022). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. [Link]
- Google Patents. (2012).
-
PubMed. (2012). Regioselective Synthesis of 2,8-disubstituted 4-aminopyrido[3,2-d]pyrimidine-6-carboxylic Acid Methyl Ester Compounds. [Link]
-
Organic Chemistry Portal. (2024). Pyrazole synthesis. [Link]
-
ACS Publications. (2019). Domino C-H Sulfonylation and Pyrazole Annulation for Fully Substituted Pyrazole Synthesis in Water Using Hydrophilic Enaminones. The Journal of Organic Chemistry. [Link]
-
MDPI. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. [Link]
-
ResearchGate. (2020). The synthesis of pyrimidine ring from some enaminone derivatives. [Link]
-
ResearchGate. (2016). Efficient and regioselective synthesis of pyrimido[5,4-d]pyrimidine-2,4,6,8(1H,3H,5H,7H)-tetraones with diversified substitutions. [Link]
-
ResearchGate. (2018). 1 H NMR spectra showing the clear difference between piperidine and pyrrolidine amides. [Link]
-
PubMed. (2009). Enaminones in heterocyclic synthesis: a novel route to tetrahydropyrimidines, dihydropyridines, triacylbenzenes and naphthofurans under microwave irradiation. [Link]
-
NIH. (2017). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. PubMed Central. [Link]
-
ResearchGate. (2011). Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. [Link]
-
ResearchGate. (2023). SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION. [Link]
-
ResearchGate. (2016). Synthesis of tert-butyl- 4-methyl-3-oxopiperidine-1-carboxylate. [Link]
-
PubMed. (2012). Differentiation of Methylenedioxybenzylpiperazines and Ethoxybenzylpiperazines by GC-IRD and GC-MS. [Link]
-
ResearchGate. (2002). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. [Link]
-
PubMed. (2014). Differentiation of the 1-(methylenedioxyphenyl)-2-piperazinopropanes and 1-(methoxyphenyl)-2-piperazinopropanones by GC-IRD and GC-MS. [Link]
-
PubMed. (1998). Differentiation between isomeric oxidative metabolites of a piperidine-containing drug by liquid chromatography-tandem mass spectrometry with stable-isotope tracer technique. [Link]
-
ResearchGate. (2016). Synthesis of Pyrido[3,4-d]pyrimidines by Condensation of Ethyl 1-Benzyl-3-oxopiperidine-4-carboxylate with Morpholine-4-carboxamidine. [Link]
-
PubMed. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. [Link]
-
SciELO México. (2025). Synthesis and Characterization of tert-butyl 3-(((2-hydroxynaphthalen-1-yl)methylene)amino)-4-(4-(trifluoromethyl)phenyl)piperidine-1-carboxylate. [Link]
-
Atlantis Press. (2016). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. [Link]
-
PubMed. (1982). Effect of ammonium ion on pyrimidine synthesis de novo in isolated rat hepatocytes. [Link]
-
J. Braz. Chem. Soc. (2016). Piperamides from Piper ottonoides by NMR and GC-MS Based Mixture Analysis. [Link]
Sources
- 1. 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates [mdpi.com]
- 5. Differentiation of methylenedioxybenzylpiperazines and ethoxybenzylpiperazines by GC-IRD and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Differentiation of the 1-(methylenedioxyphenyl)-2-piperazinopropanes and 1-(methoxyphenyl)-2-piperazinopropanones by GC-IRD and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Differentiation between isomeric oxidative metabolites of a piperidine-containing drug by liquid chromatography-tandem mass spectrometry with stable-isotope tracer technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Reactivity of 1-Boc-3-[(dimethylamino)methylene]-4-oxopiperidine: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for 1-Boc-3-[(dimethylamino)methylene]-4-oxopiperidine. As a Senior Application Scientist, I've designed this guide to provide you with in-depth technical insights and practical troubleshooting advice for your experiments involving this versatile enaminone intermediate. This resource is structured in a question-and-answer format to directly address the specific challenges you may encounter, focusing on the critical interplay of solvent and temperature in directing reaction outcomes.
Understanding the Core Reactivity
This compound is a valuable building block in medicinal chemistry, prized for its dual reactivity. The enaminone moiety possesses both a nucleophilic β-carbon and an electrophilic carbonyl carbon, while the vinylogous amide nature of the dimethylaminomethylene group makes it a good leaving group in the presence of suitable nucleophiles. Furthermore, the Boc-protecting group, while generally stable, is sensitive to acidic conditions and elevated temperatures. Harnessing the full potential of this intermediate requires a nuanced understanding of how reaction parameters, particularly solvent and temperature, can be modulated to achieve the desired chemical transformation.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My synthesis of a pyrazole derivative from this compound and a substituted hydrazine is giving me a mixture of regioisomers. How can I improve the selectivity?
A1: This is a common issue stemming from the two electrophilic sites on the enaminone that can react with the two nucleophilic nitrogens of the hydrazine. The choice of solvent is paramount in controlling the regioselectivity of this cyclization.
Root Cause Analysis: The reaction proceeds through an initial nucleophilic attack of the hydrazine on the enaminone, followed by cyclization and elimination of dimethylamine and water. The solvent polarity and its ability to participate in hydrogen bonding can influence which nitrogen of the hydrazine acts as the initial nucleophile and the subsequent cyclization pathway.
Troubleshooting and Recommendations:
-
Solvent Choice is Critical:
-
Protic Solvents (e.g., Ethanol, Methanol): These are generally recommended to achieve high regioselectivity. Protic solvents can stabilize the transition states through hydrogen bonding, favoring the formation of a single regioisomer. For instance, conducting the reaction in refluxing ethanol often leads to the preferential formation of the 1,5-disubstituted pyrazole regioisomer.
-
Aprotic Solvents (e.g., DMF, Acetonitrile): While the synthesis of the enaminone itself is often performed in DMF, using it for the subsequent pyrazole synthesis may lead to a mixture of regioisomers.[1] If an aprotic solvent must be used, careful temperature control is essential.
-
-
Temperature Optimization:
-
Start with refluxing ethanol as a baseline. If isomer formation is still an issue, try lowering the temperature and extending the reaction time. This may favor the kinetically controlled formation of one isomer. Conversely, if the desired product is the thermodynamically more stable isomer, higher temperatures for a longer duration might be beneficial, assuming the starting materials and products are stable under these conditions.
-
Illustrative Protocol for Regioselective Pyrazole Synthesis:
-
Dissolve this compound (1.0 eq) in absolute ethanol.
-
Add the substituted hydrazine (1.0-1.2 eq) to the solution.
-
Heat the reaction mixture to reflux (approx. 78 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and concentrate under reduced pressure.
-
Purify the residue by column chromatography or recrystallization.
Q2: I am attempting a Grignard addition to the carbonyl group, but I'm observing low yields and a complex mixture of byproducts. What's going wrong?
A2: Grignard reactions with enaminones can be challenging due to the multiple reactive sites. The highly reactive Grignard reagent can act as both a nucleophile and a strong base, leading to several potential side reactions.
Root Cause Analysis:
-
1,2-Addition vs. 1,4-Conjugate Addition: The Grignard reagent can add to the electrophilic carbonyl carbon (1,2-addition) or the β-carbon of the enone system (1,4-conjugate addition).
-
Enolization: The Grignard reagent can act as a base and deprotonate the α-carbon, leading to an unreactive enolate.
-
Reaction with the Boc Group: While less common, very harsh conditions could potentially lead to reactions with the Boc-protecting group.
Troubleshooting and Recommendations:
-
Temperature Control is Key:
-
Low Temperatures (-78 °C to 0 °C): Performing the reaction at low temperatures is crucial to favor the kinetic 1,2-addition to the carbonyl group and minimize side reactions like enolization and conjugate addition.[2] Add the Grignard reagent slowly to the cooled solution of the enaminone to maintain a low temperature and avoid localized heating.[3]
-
-
Solvent Selection:
-
Ethereal Solvents (THF, Diethyl Ether): These are the standard solvents for Grignard reactions and are generally suitable. THF is often preferred due to its better solvating properties. Ensure the solvent is anhydrous, as water will quench the Grignard reagent.
-
-
Choice of Grignard Reagent:
-
Sterically hindered Grignard reagents may favor 1,2-addition.
-
-
Use of Additives:
-
In some cases, the addition of cerium(III) chloride (Luche reduction conditions) can enhance the selectivity for 1,2-addition to the carbonyl group in the presence of an enone.
-
General Protocol for Grignard Addition:
-
Dissolve this compound in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the Grignard reagent (1.1-1.5 eq) dropwise via a syringe, ensuring the temperature does not rise significantly.
-
Stir the reaction at -78 °C for the recommended time (monitor by TLC).
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride at -78 °C.
-
Allow the mixture to warm to room temperature and perform a standard aqueous workup.
Q3: My enaminone appears to be decomposing during the reaction or workup. How can I improve its stability?
A3: The stability of this compound is influenced by pH, temperature, and the presence of strong nucleophiles or electrophiles.
Root Cause Analysis:
-
Hydrolysis: The enaminone functionality is susceptible to hydrolysis, especially under acidic conditions, which can revert it back to the corresponding β-dicarbonyl compound (1-Boc-3-formyl-4-oxopiperidine) and dimethylamine.[4] The Boc group is also labile in strong acid.
-
Thermal Decomposition: Prolonged exposure to high temperatures can lead to degradation.
-
Instability on Silica Gel: The acidic nature of standard silica gel can cause decomposition during column chromatography.
Troubleshooting and Recommendations:
-
pH Control:
-
Avoid acidic conditions during workup. Use a mild basic wash (e.g., saturated sodium bicarbonate solution) to neutralize any acid.
-
-
Temperature Management:
-
Use the lowest effective temperature for your reactions. If heating is necessary, do so for the minimum time required.
-
-
Purification Strategy:
-
If decomposition on silica gel is suspected, neutralize the silica gel by preparing a slurry with a solvent containing a small amount of triethylamine (e.g., 1-2%) and then packing the column.
-
Alternatively, consider other purification methods such as recrystallization or distillation if the product is amenable.
-
Data Summary and Visualization
Table 1: Solvent Effects on Pyrazole Synthesis Regioselectivity
| Solvent | Type | Expected Outcome | Reference |
| Ethanol | Protic | High regioselectivity, favors one isomer | [5] |
| Methanol | Protic | High regioselectivity, favors one isomer | General knowledge |
| DMF | Aprotic Polar | Potential for regioisomeric mixtures | [1] |
| Acetonitrile | Aprotic Polar | Potential for regioisomeric mixtures | [1] |
| Toluene | Aprotic Non-polar | Likely to give regioisomeric mixtures | General knowledge |
Diagrams
Caption: Decision workflow for optimizing pyrazole synthesis and Grignard additions.
References
-
Unusual Nucleophilic Addition of Grignard Reagents in the Synthesis of 4-Amino-pyrimidines. PMC - NIH. Available at: [Link]
-
Mechanism of hydrolysis and structure-stability relationship of enaminones as potential prodrugs of model primary amines. PubMed. Available at: [Link]
-
Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. ACS Publications. Available at: [Link]
-
Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. MDPI. Available at: [Link]
-
Amino Acid-Derived Enaminones: A Study in Ring Formation Providing Valuable Asymmetric Synthons. PMC - NIH. Available at: [Link]
-
Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. NIH. Available at: [Link]
-
Optimization of conditions for the reaction of the Aza-Michael addition. ResearchGate. Available at: [Link]
-
Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles and Biochemical Valuation on F1FO-ATPase and Mitochondrial Permeability Transition Pore Formation. NIH. Available at: [Link]
-
The nucleophile and electrophilic sites of enaminones. ResearchGate. Available at: [Link]
-
Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromide. J. Org. Chem. Available at: [Link]
-
An Easy Synthesis of Enaminones in Water as Solvent. Organic Chemistry Portal. Available at: [Link]
-
Optimization of reaction conditions for the Michael addition of dimedone 1a to cinnamone 2a. ResearchGate. Available at: [Link]
-
Enamine Reactions. Chemistry LibreTexts. Available at: [Link]
-
Addition of allyl Grignard to nitriles in air and at room temperature: experimental and computational mechanistic insights in pH-switchable synthesis. Royal Society of Chemistry. Available at: [Link]
-
Optimization of reaction condition with various solvent. ResearchGate. Available at: [Link]
-
An Easy Synthesis of Enaminones in Water as Solvent. ResearchGate. Available at: [Link]
-
Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations. JACS Au. Available at: [Link]
-
Syntheses of Enaminone-Based Heterocyclic Compounds and Study their Biological Activity. scirp.org. Available at: [Link]
-
Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. PubMed Central. Available at: [Link]
-
Synthesis of some novel pyrazolo[3,4-d] pyrimidin-4(5H)-one derivatives as potential antimicrobial agent. NIH. Available at: [Link]
-
nucleophilic addition of enaminones to isatins. ResearchGate. Available at: [Link]
-
Are reaction mixtures supposed to be cooled before adding a Grignard reagent?. Reddit. Available at: [Link]
-
Synthesis of some new pyrazolo[3,4-d]pyrimidine derivatives of expected anticancer and radioprotective activity. PubMed. Available at: [Link]
-
194 recent advances in the synthesis of new pyrazole derivatives. arkat-usa.org. Available at: [Link]
-
Synthesis of new pyrazolo[3,4-d]pyrimidine derivatives and evaluation of their anti-inflammatory and anticancer activities. PubMed. Available at: [Link]
-
A regioselective synthesis of 3,4-diaryl-1H-pyrazoles through a 1,3-dipolar cycloaddition of tosylhydrazones and nitroalkenes. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromides. Organic Chemistry Portal. Available at: [Link]
-
Synthesis of some novel pyrazolo(3,4-d)pyrimidine derivatives. ResearchGate. Available at: [Link]
-
Piperidine Synthesis.. DTIC. Available at: [Link]
-
pH dependent mechanisms of hydrolysis of 4-nitrophenyl β-D-glucopyranoside Amani Alhifthi and Spencer J. Williams* School of. ChemRxiv. Available at: [Link]
-
Synthesis of side chain. Conditions: (1) Hydrazine hydrate, ethanol,.... ResearchGate. Available at: [Link]
-
Piperidine synthesis. Organic Chemistry Portal. Available at: [Link]
-
Hydrolysis of imines to give ketones (or aldehydes). Master Organic Chemistry. Available at: [Link]
-
Michael Addition. Organic Chemistry Portal. Available at: [Link]
- Synthesis method for pharmaceutically acceptable salt of alkylhydrazine. Google Patents.
-
Synthesis of the Fmoc-aza-Arg(Boc)2 precursor via hydrazine alkylation. Estonian Academy Publishers. Available at: [Link]
-
Unexpected hydrazine- and hydroxylamine-induced transformations of aza-14-crown-4 incorporating 4-oxopiperidine-3-carboxylate moiety. ResearchGate. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 3. reddit.com [reddit.com]
- 4. Mechanism of hydrolysis and structure-stability relationship of enaminones as potential prodrugs of model primary amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ri.conicet.gov.ar [ri.conicet.gov.ar]
Technical Support Center: Characterization of Unexpected Products in Reactions with 1-Boc-3-[(dimethylamino)methylene]-4-oxopiperidine
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for reactions involving 1-Boc-3-[(dimethylamino)methylene]-4-oxopiperidine. This guide is designed to assist you in troubleshooting and understanding the formation of unexpected products in your experiments. As a versatile building block in medicinal chemistry, this enaminone's reactivity can sometimes lead to complex outcomes.[1][2] This resource provides in-depth, experience-driven insights to help you navigate these challenges.
Frequently Asked Questions (FAQs)
Q1: What is the typical reactivity of this compound?
A1: this compound is a functionalized enaminone.[3] The core reactivity stems from the electron-rich enamine system conjugated with a ketone. This allows it to act as a versatile nucleophile in various reactions, including Michael additions and reactions with electrophiles.[3][4] It is a key intermediate in the synthesis of a wide range of heterocyclic compounds.[1]
Q2: I'm observing a product with a mass corresponding to the loss of the dimethylamino group. What could be happening?
A2: This is a common observation and can occur under acidic or even neutral conditions, particularly with prolonged reaction times or elevated temperatures. The enamine can hydrolyze back to the corresponding β-dicarbonyl compound, in this case, 1-Boc-3-formyl-4-oxopiperidine. To minimize this, ensure your reaction conditions are anhydrous and consider using a milder, non-protic base if applicable.
Q3: My reaction is producing a complex mixture of products that are difficult to separate and characterize. Where should I start?
A3: A complex mixture often points to competing reaction pathways or product degradation. Begin by re-evaluating your reaction conditions. Key parameters to consider are temperature, reaction time, and the nature of the solvent and base. Running the reaction at a lower temperature can sometimes favor the kinetic product over thermodynamic side products.[4] Additionally, careful monitoring by TLC or LC-MS can provide insights into the formation of intermediates and byproducts over time.
Troubleshooting Guide: Unexpected Product Formation
This section addresses specific issues you may encounter and provides actionable solutions based on established chemical principles.
Issue 1: Formation of a Michael Addition Adduct
Observation: You isolate a product with a mass corresponding to the addition of your starting enaminone to another molecule of the enaminone or another Michael acceptor in the reaction mixture.
Causality: Enaminones are excellent Michael donors.[4] In the presence of a suitable Michael acceptor (which can sometimes be the starting material itself or an intermediate), a Michael addition can occur, leading to dimerization or other adducts.
Troubleshooting Steps:
-
Control Stoichiometry: Carefully control the stoichiometry of your reactants. An excess of the enaminone can promote self-condensation.
-
Temperature Control: Lowering the reaction temperature can increase selectivity and disfavor the Michael addition pathway.[4]
-
Order of Addition: Consider adding the enaminone slowly to the reaction mixture containing the other reagents to maintain a low concentration of the enaminone at any given time.
| Parameter | Recommendation | Rationale |
| Stoichiometry | Use a 1:1 or slight excess of the electrophile. | Minimizes the concentration of the nucleophilic enaminone available for side reactions. |
| Temperature | Start at 0 °C or room temperature and slowly warm if necessary. | Favors the desired reaction pathway by controlling the reaction kinetics.[4] |
| Addition Rate | Slow, dropwise addition of the enaminone. | Maintains a low instantaneous concentration of the enaminone, reducing the likelihood of self-condensation. |
Issue 2: Polymerization or Formation of Intractable Material
Observation: The reaction mixture becomes viscous, and an insoluble solid precipitates, which is not the desired product.
Causality: Enaminones, as electron-rich olefins, can undergo polymerization, especially in the presence of radical initiators or strong acids or bases.
Troubleshooting Steps:
-
Lower Reaction Temperature: Polymerization often has a higher activation energy than the desired reaction.
-
Reduce Reactant Concentration: Diluting the reaction can disfavor intermolecular polymerization.
-
Add a Radical Inhibitor: If a radical-mediated process is suspected, adding a small amount of an inhibitor like BHT (butylated hydroxytoluene) may be beneficial.
-
Solvent Choice: The solvent can influence the stability of reactive intermediates. Consider switching to a less polar solvent if appropriate for your reaction.
Issue 3: Unexpected Cyclization Products
Observation: The isolated product has a different heterocyclic core than expected, often resulting from an intramolecular reaction.
Causality: The inherent functionality of the this compound molecule, with its ketone, enamine, and piperidine ring, provides multiple sites for intramolecular reactions, especially after an initial intermolecular reaction.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting unexpected cyclization.
Example Scenario: Reaction with a binucleophile leads to a fused ring system instead of a simple substitution.
-
Mechanistic Insight: The initial reaction at the enamine carbon is likely followed by an intramolecular attack from the second nucleophilic site onto the piperidine carbonyl.
-
Solution: Protect one of the nucleophilic groups on the reacting partner to prevent the secondary cyclization. Alternatively, changing the solvent to one that disfavors the cyclization step (e.g., a more polar solvent) could be effective.
Experimental Protocols
General Protocol for a Reaction of this compound with an Electrophile
This protocol provides a starting point and can be adapted based on the specific electrophile and desired product.
-
Reaction Setup:
-
To a dry, inert-atmosphere flask, add this compound (1.0 eq) and a suitable anhydrous solvent (e.g., THF, DMF, or CH₂Cl₂).
-
Cool the mixture to the desired temperature (e.g., 0 °C).
-
-
Addition of Reagents:
-
If a base is required, add it to the reaction mixture and stir for a short period.
-
Slowly add the electrophile (1.0-1.2 eq) to the cooled solution over 15-30 minutes.
-
-
Reaction Monitoring:
-
Monitor the reaction progress by TLC or LC-MS at regular intervals.
-
-
Work-up:
-
Once the reaction is complete, quench the reaction appropriately (e.g., with saturated aqueous NH₄Cl or water).
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
-
Characterization of Unexpected Products
A combination of spectroscopic techniques is essential for accurate structure elucidation.
| Technique | Information Provided |
| ¹H NMR | Provides information on the proton environment, including chemical shifts, coupling constants, and integration. |
| ¹³C NMR | Shows the number and types of carbon atoms in the molecule. |
| Mass Spectrometry (MS) | Determines the molecular weight of the compound. High-resolution mass spectrometry (HRMS) provides the exact mass and elemental composition. |
| Infrared (IR) Spectroscopy | Identifies functional groups present in the molecule (e.g., C=O, N-H, C=C). |
| 2D NMR (COSY, HSQC, HMBC) | Establishes connectivity between protons and carbons, which is crucial for determining the overall structure. |
Visualizing Reaction Pathways
The following diagram illustrates the potential for divergent reaction pathways leading to either the expected product or an unexpected cyclized byproduct.
Sources
Validation & Comparative
A Senior Application Scientist's Guide to the Purity Analysis of Commercial 1-Boc-3-[(dimethylamino)methylene]-4-oxopiperidine
For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is not merely a matter of compliance; it is the bedrock upon which the safety and efficacy of the final active pharmaceutical ingredient (API) are built. The compound 1-Boc-3-[(dimethylamino)methylene]-4-oxopiperidine, a versatile building block in medicinal chemistry, is no exception. Its enaminone functionality and the presence of the acid-labile Boc protecting group present unique challenges and considerations for its purity assessment.
This guide provides an in-depth comparison of analytical methodologies for the purity analysis of commercial this compound. We will delve into the rationale behind experimental choices, present illustrative comparative data, and provide detailed protocols to empower you to rigorously evaluate the quality of this critical intermediate.
The Imperative of Purity for a Versatile Intermediate
This compound serves as a key precursor in the synthesis of a multitude of pharmaceutical agents. The presence of impurities can have significant downstream consequences, including the formation of undesirable byproducts, reduced reaction yields, and the introduction of potentially toxic compounds into the final drug substance.[1] Therefore, a comprehensive purity analysis is a critical risk mitigation strategy in the drug development pipeline.
Unveiling the Impurity Profile: A Multifaceted Approach
A thorough purity analysis of this compound necessitates a combination of chromatographic and spectroscopic techniques to identify and quantify potential impurities. The primary analytical techniques employed are High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).
Potential Impurities in Commercial Batches
Based on the common synthetic route for this compound, which typically involves the condensation of 1-Boc-4-piperidone with a dimethylformamide derivative (like N,N-dimethylformamide dimethyl acetal), several process-related impurities can be anticipated.[2] Additionally, degradation products may arise from improper handling or storage.[3]
Table 1: Potential Impurities and Their Origins
| Impurity Name | Structure | Potential Origin |
| 1-Boc-4-piperidone | Unreacted starting material | |
| N,N-Dimethylformamide (DMF) | Residual solvent/reagent | |
| 3-Aminopiperidine | Degradation (loss of Boc group)[3] | |
| Di-Boc-piperidine derivatives | Process-related side reactions | |
| Unidentified by-products | Varies | Side reactions during synthesis |
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Determination
HPLC with UV detection is the cornerstone for quantifying the purity of this compound and detecting non-volatile organic impurities. A well-developed HPLC method should be able to separate the main component from its potential impurities.
Illustrative Comparison of Commercial Samples by HPLC
To demonstrate how HPLC can reveal differences in product quality, consider the following illustrative data from the analysis of two hypothetical commercial batches.
Table 2: Illustrative HPLC Purity Analysis of Two Commercial Batches
| Compound | Supplier A (Retention Time) | Supplier A (Area %) | Supplier B (Retention Time) | Supplier B (Area %) |
| 1-Boc-4-piperidone | 3.2 min | 0.15% | 3.2 min | 0.55% |
| This compound | 5.8 min | 99.7% | 5.8 min | 98.9% |
| Unknown Impurity 1 | 6.5 min | 0.05% | 6.5 min | 0.25% |
| Unknown Impurity 2 | 7.1 min | Not Detected | 7.1 min | 0.30% |
| Total Purity | 99.7% | 98.9% |
This illustrative data highlights that while both suppliers provide the target compound, Supplier A's batch exhibits higher purity with lower levels of the starting material and fewer unknown impurities.
Experimental Protocol: HPLC-UV Purity Method
Objective: To determine the purity of this compound and quantify related impurities by reverse-phase HPLC with UV detection.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV detector.
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve 1 mg of the sample in 1 mL of Acetonitrile.
Causality Behind Experimental Choices:
-
A C18 column is a versatile stationary phase for separating moderately polar compounds.
-
The gradient elution allows for the separation of compounds with a range of polarities, from the more polar starting materials to the main product and potentially less polar by-products.
-
Formic acid is added to the mobile phase to improve peak shape and ensure the ionization state of the analytes is consistent.
-
Detection at 254 nm is chosen as many organic molecules with chromophores exhibit absorbance at this wavelength.
Caption: Workflow for HPLC Purity Analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Confirmation and Impurity Identification
¹H NMR spectroscopy is a powerful tool for the structural confirmation of this compound and for the detection and quantification of impurities, particularly those that may not have a UV chromophore.
Illustrative Comparison of Commercial Samples by ¹H NMR
A ¹H NMR spectrum can provide a wealth of information. The characteristic signals for the main compound should be present, and their integration should correspond to the expected number of protons. The presence of unexpected signals can indicate impurities.
Table 3: Illustrative ¹H NMR Analysis of Two Commercial Batches
| Supplier | Characteristic Signals of Main Compound | Impurity Signals | Observations |
| Supplier A | Sharp singlet at ~1.45 ppm (9H, Boc group), signals for piperidine ring and vinyl protons consistent with structure. | Very weak signal at ~2.4 ppm (consistent with residual 1-Boc-4-piperidone). No other significant impurities detected. | High purity confirmed. Structure is consistent with the desired compound. |
| Supplier B | All characteristic signals present. | Signal at ~2.4 ppm with higher integration than Supplier A. Additional weak signals in the aromatic region, suggesting an unknown aromatic impurity. | Purity is lower than Supplier A. Presence of both process-related and unknown impurities. |
Experimental Protocol: ¹H NMR Analysis
Objective: To confirm the structure of this compound and to identify and quantify impurities.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz)
Procedure:
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Data Acquisition: Acquire a standard ¹H NMR spectrum.
-
Data Processing: Process the spectrum (Fourier transform, phase correction, baseline correction).
-
Analysis:
-
Identify the characteristic signals of the product.
-
Look for signals that do not correspond to the product or the solvent.
-
Integrate the signals of the product and the impurities against a known reference signal to quantify their relative amounts.
-
Causality Behind Experimental Choices:
-
CDCl₃ is a common deuterated solvent that dissolves a wide range of organic compounds.
-
A 400 MHz spectrometer provides sufficient resolution for the analysis of most small molecules.
-
Quantitative NMR (qNMR) can be performed by adding an internal standard of known concentration to accurately determine the purity.[]
Caption: Workflow for ¹H NMR Purity Analysis.
Mass Spectrometry (MS): Molecular Weight Confirmation and Impurity Identification
Mass spectrometry, often coupled with a chromatographic separation technique like HPLC (LC-MS), is invaluable for confirming the molecular weight of the target compound and for identifying the molecular weights of unknown impurities.
Illustrative Comparison of Commercial Samples by LC-MS
An LC-MS analysis can provide further confidence in the identity of the main peak and offer clues about the structures of impurities.
Table 4: Illustrative LC-MS Analysis of Two Commercial Batches
| Supplier | Main Peak [M+H]⁺ | Impurity Peaks [M+H]⁺ | Observations |
| Supplier A | 255.2 | 200.1 (consistent with 1-Boc-4-piperidone) | Confirms the molecular weight of the product. The observed impurity corresponds to the starting material. |
| Supplier B | 255.2 | 200.1, 283.2 (unknown) | Confirms the product's molecular weight. In addition to the starting material, an unknown impurity with a molecular weight of 282.2 Da is present. |
Experimental Protocol: LC-MS Analysis
Objective: To confirm the molecular weight of this compound and to determine the molecular weights of any impurities.
Instrumentation:
-
LC-MS system with an electrospray ionization (ESI) source.
Procedure:
-
The same HPLC method as described above can be used. The eluent from the HPLC is directed into the mass spectrometer.
-
MS Settings (Positive Ion Mode):
-
Ionization Mode: ESI+
-
Scan Range: m/z 100-500
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Causality Behind Experimental Choices:
-
ESI is a soft ionization technique suitable for polar molecules, minimizing fragmentation and providing a clear molecular ion peak.
-
Positive ion mode is chosen because the basic nitrogen atoms in the molecule are readily protonated.
Forced Degradation Studies: Probing the Stability of the Molecule
To develop a truly robust and stability-indicating analytical method, forced degradation studies are essential.[1] These studies involve subjecting the compound to harsh conditions (acid, base, oxidation, heat, light) to intentionally generate degradation products. This helps in understanding the degradation pathways and ensures that the analytical method can separate the main compound from all potential degradation products. Given the acid-labile nature of the Boc group, degradation under acidic conditions is a key aspect to investigate for this molecule.[3]
Conclusion: An Integrated Approach to Ensuring Quality
The purity of this compound is a critical parameter that directly impacts the success of subsequent synthetic steps and the quality of the final API. A comprehensive purity analysis should not rely on a single technique but rather an integrated approach employing HPLC for quantification, NMR for structural confirmation and impurity identification, and MS for molecular weight verification.
When selecting a commercial source for this important intermediate, it is imperative to look beyond the headline purity figure. A detailed Certificate of Analysis that provides data from multiple analytical techniques is a hallmark of a quality supplier. By understanding and applying the principles and protocols outlined in this guide, researchers can confidently assess the purity of this compound, ensuring the integrity and success of their research and development endeavors.
References
-
Intertek. (n.d.). cGMP Pharmaceutical Quality Control Testing. Retrieved from [Link]
-
LookChem. (n.d.). 1-boc-3-((dimethylamino)methylene)-4-oxopiperidine cas no.157327-41-8. Retrieved from [Link]
Sources
A Comparative Guide to Enaminone Reactivity: 1-Boc-3-[(dimethylamino)methylene]-4-oxopiperidine as a Scaffold for Heterocyclic Synthesis
Introduction: The Enduring Utility of Enaminones in Synthesis
Enaminones, vinylogous amides characterized by the N-C=C-C=O conjugated system, are exceptionally versatile and powerful building blocks in modern organic synthesis.[1][2] Their unique electronic structure, featuring both a nucleophilic β-carbon and an electrophilic carbonyl carbon, allows them to participate in a wide array of chemical transformations.[2][3] This dual reactivity makes them invaluable precursors for constructing complex acyclic, carbocyclic, and especially heterocyclic systems, which form the core of numerous pharmaceuticals and natural products.[4][5][6] The enaminone motif is a key framework in drugs with applications ranging from anticonvulsant to antitumor agents.[2][5][6]
This guide provides an in-depth comparison of 1-Boc-3-[(dimethylamino)methylene]-4-oxopiperidine , a key intermediate bearing the pharmaceutically relevant piperidine scaffold, with other classes of enaminones. We will explore the nuances of their synthesis, compare their performance in the construction of heterocyclic systems, and provide field-proven experimental protocols to illustrate their practical application.
Part 1: Synthesis of Enaminones - A Comparison of Formylating Agents
The most common route to enaminones involves the condensation of an active methylene compound (a ketone with α-protons) with a formylating agent. The choice of this agent is critical and is dictated by the substrate's reactivity, particularly the acidity of its α-protons and any steric constraints.
Key Formylating Reagents
-
N,N-Dimethylformamide Dimethyl Acetal (DMF-DMA): A widely used and effective reagent for most standard active methylene compounds. It is the reagent of choice for the synthesis of this compound from N-tert-butoxycarbonyl-4-piperidone.[7][8] The reaction proceeds by addition of the enolate to the acetal, followed by elimination of methanol.
-
Bredereck's Reagent (tert-butoxybis(dimethylamino)methane): This reagent exhibits significantly higher reactivity, making it ideal for less acidic or sterically hindered ketones where DMF-DMA may fail.[9][10] Its enhanced power stems from the in situ generation of a strong base, tert-butoxide, upon thermal dissociation, which efficiently deprotonates the active methylene compound.[9][11]
-
Vilsmeier-Haack Reagent: Generated in situ from DMF and an acid chloride like phosphorus oxychloride (POCl₃), the Vilsmeier reagent is a chloroiminium salt.[12][13] While renowned for formylating electron-rich aromatic systems, it is also highly effective for activated methylene groups, providing a potent electrophile for the reaction.[14][15]
The logical workflow for selecting a formylating agent is depicted below.
Caption: Selection workflow for enaminone formylating agents.
Comparative Data: Synthesis of Enaminones
The following table summarizes typical conditions for the synthesis of various enaminones, highlighting the differences in substrate and reagent choice.
| Starting Ketone | Formylating Agent | Solvent | Temperature (°C) | Yield (%) | Reference |
| N-Boc-4-piperidone | DMF-DMA | DMF | 80 | ~100 | [7] |
| Cyclohexanone | Bredereck's Reagent | Toluene | 110 (reflux) | >90 | [9][10] |
| 3-Acetyl-6-bromo-2H-chromen-2-one | DMF-DMA | Xylene | 140 (reflux) | High | [16] |
| Ethyl phenylacetate | DMF-DMA | DMF | 60 | Good | [17] |
Part 2: Application in Heterocyclic Synthesis - The Formation of Pyrazoles
A primary application of enaminones is the synthesis of substituted pyrazoles, a heterocyclic core of immense importance in medicinal chemistry.[18] The standard method involves a cyclocondensation reaction between the enaminone and a hydrazine derivative.[19] The nature of the starting enaminone directly dictates the substitution pattern on the resulting pyrazole ring, offering a modular approach to creating diverse chemical libraries.
Mechanism and Comparative Workflow
The reaction proceeds via an initial Michael-type addition of the hydrazine to the enaminone's β-carbon, followed by an intramolecular condensation and elimination of dimethylamine and water to form the aromatic pyrazole ring.
Below is a generalized workflow illustrating the synthesis of a piperidinyl-pyrazole from our lead compound.
Caption: Experimental workflow for piperidinyl-pyrazole synthesis.
Comparative Performance in Pyrazole Synthesis
The choice of enaminone provides a powerful tool for controlling the final molecular architecture.
-
This compound: This substrate is exceptionally valuable as it directly installs a protected piperidine moiety onto the pyrazole core.[8][20] The piperidine ring is a privileged scaffold in drug discovery, known to improve pharmacokinetic properties. The Boc protecting group can be readily removed under acidic conditions, providing a handle for further derivatization.
-
Acyclic Enaminones (from β-diketones): Enaminones derived from compounds like acetylacetone or benzoylacetone react with hydrazines to yield pyrazoles with alkyl or aryl substituents. This route offers simplicity and easy access to a wide variety of substitution patterns on the pyrazole ring itself.
-
Cyclic Enaminones (from cyclohexanediones): These precursors lead to the formation of tetrahydro-indazoles, bicyclic systems where the pyrazole is fused to a cyclohexane ring. This creates a more rigid, three-dimensional structure compared to the products from acyclic enaminones.
The following table presents experimental data comparing the synthesis of pyrazoles from these different enaminone classes.
| Enaminone Precursor | Hydrazine Reagent | Solvent | Conditions | Product Class | Yield (%) | Reference |
| This compound | Phenylhydrazine | Ethanol | Reflux | 1-Phenyl-4-(piperidin-4-yl)pyrazole | Good | [8][20] |
| 3-(Dimethylamino)acryloyl-chromen-2-one | Benzoyl hydrazine | Ethanol | Reflux | Coumarin-Pyrazoles | Good | [16] |
| (E)-3-(dimethylamino)-1-phenylprop-2-en-1-one | Hydrazine Hydrate | Ethanol | Reflux | 3-Phenylpyrazole | >85 | [9] |
| 3-(Dimethylamino)-5-methylcyclohex-2-en-1-one | Substituted Anilines* | Toluene | Reflux | Anilino Enaminones** | Good | [21] |
*Note: In this specific case, anilines are used to form different enaminones, not pyrazoles, but it demonstrates the reactivity of the cyclic enaminone core. **These anilino enaminones are themselves studied for biological activity.[21]
Part 3: Experimental Protocols
To ensure reproducibility and provide practical guidance, we present detailed, self-validating protocols for key transformations discussed in this guide.
Protocol 1: Synthesis of this compound
This protocol is adapted from established literature procedures.[7]
Materials:
-
1-(tert-butoxycarbonyl)piperidin-4-one (N-Boc-4-piperidone) (1.0 eq)
-
N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.0 eq)
-
N,N-dimethylformamide (DMF), anhydrous
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add N-Boc-4-piperidone (e.g., 30.0 g, 151 mmol).
-
Add anhydrous DMF (e.g., 240 mL) to dissolve the ketone.
-
Add DMF-DMA (e.g., 18.0 g, 20 mL, 151 mmol) to the solution.
-
Heat the reaction mixture to 80 °C under an inert atmosphere (e.g., Nitrogen).
-
Stir the reaction for 24 hours. Monitor progress by TLC (e.g., 1:1 Ethyl Acetate:Hexanes), observing the consumption of the starting ketone.
-
Upon completion, allow the mixture to cool to room temperature.
-
Concentrate the reaction mixture under reduced pressure to remove the DMF solvent.
-
The resulting product, this compound, is typically obtained as a yellow solid of sufficient purity for subsequent steps (38.4 g, ~100% yield).[7]
Protocol 2: General Synthesis of a Pyrazole from an Enaminone
This is a generalized protocol applicable to many enaminone substrates.[8][9]
Materials:
-
Enaminone (1.0 eq)
-
Hydrazine hydrate or substituted hydrazine (e.g., phenylhydrazine) (1.0 eq)
-
Ethanol
Procedure:
-
Dissolve the enaminone (1.0 eq) in ethanol in a round-bottom flask equipped with a magnetic stir bar and reflux condenser.
-
Add the hydrazine reagent (1.0 eq) to the solution.
-
Heat the reaction mixture to reflux (approx. 78 °C for ethanol).
-
Maintain reflux for 3-6 hours. Monitor the reaction by TLC until the starting enaminone is consumed.
-
Cool the reaction mixture to room temperature. Often, the pyrazole product will precipitate from the solution.
-
If precipitation occurs, collect the solid by vacuum filtration and wash with cold ethanol.
-
If no precipitate forms, concentrate the mixture under reduced pressure and purify the residue by column chromatography (silica gel) or recrystallization to afford the pure pyrazole product.
Conclusion and Outlook
While various enaminones serve as robust and reliable precursors in heterocyclic synthesis, This compound offers a distinct strategic advantage for applications in medicinal chemistry and drug development. Its ability to directly incorporate the valuable Boc-protected piperidine scaffold into a pyrazole core streamlines the synthesis of complex, drug-like molecules. The choice of enaminone precursor—be it acyclic, carbocyclic, or based on a heterocyclic core like piperidine—is a critical design element that allows chemists to tune the steric and electronic properties of the final product. Understanding the comparative reactivity and synthetic utility of these building blocks, as outlined in this guide, is essential for the efficient and rational design of novel molecular entities.
References
-
Syntheses of Enaminone-Based Heterocyclic Compounds and Study their Biological Activity. (n.d.). Journal of Heterocyclic Chemistry. [Link]
-
Enaminones as Building Blocks in Heterocyclic Synthesis: Novel Routs for Synthesis of Coumarin Analogs and Study their Anticancer Activities. (n.d.). Polycyclic Aromatic Compounds. [Link]
-
β-Enamino Esters in Heterocyclic Synthesis: Synthesis of Pyrazolone and Pyridinone Derivatives. (2012). Molecules. [Link]
-
Enaminone‐based synthesis of pyridine‐fused heterocycle. (n.d.). ResearchGate. [Link]
-
Medicinal chemistry of the enaminone scaffold. (n.d.). ResearchGate. [Link]
-
Enaminone synthesis by amination. (n.d.). Organic Chemistry Portal. [Link]
-
Enaminones: Exploring Additional Therapeutic Activities. (2021). ResearchGate. [Link]
-
Diverse Applications of β-enaminone Ligands and their Metal Complexes: A Review Article. (2023). ResearchGate. [Link]
-
tert -Butoxy Bis(dimethyl-amino)methane (Bredereck's Reagent). (n.d.). ResearchGate. [Link]
-
Vilsmeier-Haack Reaction. (n.d.). NROChemistry. [Link]
-
General method for the synthesis of enaminones via photocatalysis. (2021). Beilstein Journal of Organic Chemistry. [Link]
-
Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenyl-3H-indol-2-yl)-3-(dimethylamino)acrylaldehyde and their utility in the synthesis of some new heterocyclic compounds. (2013). International Journal of Industrial Chemistry. [Link]
-
Vilsmeier–Haack reaction. (n.d.). Wikipedia. [Link]
-
UCHEM-BREDERECK'S REAGENT. (n.d.). UCHEM. [Link]
-
Vilsmeier-Haack Reaction. (n.d.). J&K Scientific LLC. [Link]
-
Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. (2022). Molecules. [Link]
-
Oxaziridine-Mediated Amination of Primary Amines: Scope and Application to a One-Pot Pyrazole Synthesis. (2005). Organic Chemistry Portal. [Link]
-
tert-Butoxy Bis(dimethyl-amino)methane (Bredereck's Reagent). (2006). ResearchGate. [Link]
-
Synthesis of pyrazole and 1,3,4-oxadiazole derivatives of pharmaceutical potential. (2024). ResearchGate. [Link]
-
Recent advances in the synthesis of new pyrazole derivatives. (n.d.). ARKIVOC. [Link]
-
Enantioselective synthesis of (S)-1-Boc-3-hydroxypiperidine using enzymes and whole cell biocatalysts. (2014). Der Pharma Chemica. [Link]
-
Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. (2022). Vilnius University. [Link]
-
Chemical structure of aniline enaminone analogs. (n.d.). ResearchGate. [Link]
Sources
- 1. Syntheses of Enaminone-Based Heterocyclic Compounds and Study their Biological Activity – Oriental Journal of Chemistry [orientjchem.org]
- 2. BJOC - General method for the synthesis of enaminones via photocatalysis [beilstein-journals.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Bredereck's reagent - Enamine [enamine.net]
- 11. myuchem.com [myuchem.com]
- 12. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 13. jk-sci.com [jk-sci.com]
- 14. Vilsmeier Reagent - Enamine [enamine.net]
- 15. growingscience.com [growingscience.com]
- 16. tandfonline.com [tandfonline.com]
- 17. β-Enamino Esters in Heterocyclic Synthesis: Synthesis of Pyrazolone and Pyridinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. societachimica.it [societachimica.it]
- 19. researchgate.net [researchgate.net]
- 20. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates [ouci.dntb.gov.ua]
- 21. researchgate.net [researchgate.net]
A Comparative Guide to 1-Boc-3-[(dimethylamino)methylene]-4-oxopiperidine and Bredereck's Reagent in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the intricate field of heterocyclic synthesis, the choice of reagents for constructing molecular frameworks is paramount. Among the myriad of available options, formylating and aminomethylenating agents play a pivotal role in the annulation of heterocyclic rings. This guide provides an in-depth, objective comparison between two powerful reagents: the specialized, cyclic enaminone 1-Boc-3-[(dimethylamino)methylene]-4-oxopiperidine and the classic, highly reactive Bredereck's reagent (tert-butoxybis(dimethylamino)methane). This analysis, grounded in mechanistic principles and supported by experimental context, aims to equip researchers with the insights needed to make informed decisions in their synthetic endeavors.
Introduction to the Contenders
This compound is a pre-functionalized piperidine derivative, belonging to the versatile class of enaminones.[1][2] Enaminones are valuable building blocks in organic synthesis due to their dual electrophilic and nucleophilic nature, making them excellent precursors for a wide range of carbocyclic and heterocyclic systems.[3] The presence of the Boc-protected piperidine ring makes this reagent particularly attractive for the synthesis of complex molecules with embedded piperidine motifs, a common feature in many pharmaceuticals.[4]
Bredereck's reagent , on the other hand, is a well-established and powerful C1 synthon.[5][6] It is an aminal ester recognized for its high reactivity in the formylation and aminomethylenation of C-H and N-H acidic compounds.[7] Its utility is broad, finding applications in the synthesis of a diverse array of heterocycles, including pyrazoles, pyridines, and indoles, as well as in the α-functionalization of carbonyl compounds.[8][9]
Mechanism of Action: A Tale of Two Reactivities
The divergent reactivity of these two reagents can be understood by examining their mechanisms of action.
This compound , as an enaminone, typically reacts with nucleophiles at the β-carbon, leading to the displacement of the dimethylamino group. Its reactivity is often tuned by the reaction conditions and the nature of the reacting partner. In the context of heterocyclic synthesis, it serves as a bifunctional building block, providing a three-carbon unit with a pre-installed nitrogen atom from the piperidine ring.
Bredereck's reagent operates through a distinct and more forceful mechanism. Upon heating, it dissociates to form a highly reactive formamidinium ion and a tert-butoxide anion.[10][11] The in-situ generation of tert-butoxide, a strong, non-nucleophilic base, is a key feature that distinguishes Bredereck's reagent from other similar reagents like N,N-dimethylformamide dimethyl acetal (DMF-DMA).[9][10] This potent base readily deprotonates even weakly acidic C-H bonds, generating a nucleophile that then attacks the electrophilic formamidinium ion. Subsequent elimination of dimethylamine furnishes the enamine product.[12]
Caption: Mechanism of Bredereck's reagent with active methylene compounds.
Comparative Performance Analysis
| Feature | This compound | Bredereck's Reagent |
| Reactivity | Moderate to high, dependent on substrate and conditions. | Very high, due to in-situ generation of tert-butoxide. |
| Substrate Scope | Primarily for building piperidine-fused or spiro-heterocycles. | Broad, including weakly acidic C-H compounds.[7] |
| Byproducts | Dimethylamine. | tert-Butanol and dimethylamine. |
| Handling | Typically a solid, stable under normal conditions. | Liquid, sensitive to moisture and heat.[5] |
| Key Advantage | Direct incorporation of a functionalized piperidine ring. | Superior reactivity for challenging substrates.[9][10] |
Reactivity with Weakly Acidic Substrates
A significant advantage of Bredereck's reagent lies in its ability to react with substrates possessing low C-H acidity. The potent tert-butoxide base generated in situ can deprotonate methylene and methyl groups that are unreactive towards other formylating agents like DMF-DMA.[9][10] For instance, the aminomethylenation of less acidic ketones, lactams, and esters often proceeds in higher yields with Bredereck's reagent.[8]
This compound, being an enaminone, generally requires a more activated reaction partner or specific catalytic conditions to achieve similar transformations with less acidic substrates.
Synthesis of Specific Heterocyclic Systems
Pyrazole Synthesis: Bredereck's reagent is a common choice for the synthesis of pyrazoles. It reacts with ketones to form an enaminone intermediate, which then undergoes cyclization with hydrazine to yield the pyrazole ring.[9] The high reactivity of Bredereck's reagent makes it suitable for a wide variety of ketone starting materials.
While this compound can also be used to synthesize pyrazoles, its application would typically lead to the formation of spiro-piperidine-pyrazole systems, which are of interest in medicinal chemistry for their rigid three-dimensional structures.[13][14]
Pyrimidine Synthesis: Both reagents can be employed in the synthesis of pyrimidines. Bredereck's reagent can react with compounds containing an active methylene group and an amino functionality to construct the pyrimidine ring.
This compound, when reacted with amidines or guanidines, can lead to the formation of piperidin-4-one fused pyrimidines. These structures are valuable scaffolds in drug discovery.
Unique Synthetic Applications
The key differentiator for This compound is its inherent cyclic structure. This makes it an ideal precursor for the synthesis of spirocyclic and fused heterocyclic systems containing a piperidine moiety.[13][15] Such scaffolds are of significant interest in medicinal chemistry due to their conformational rigidity and potential for novel biological activities. The synthesis of these complex structures using an acyclic reagent like Bredereck's reagent would require a multi-step sequence.
Experimental Protocols
General Protocol for Enaminone Formation using Bredereck's Reagent
This protocol provides a general guideline for the reaction of a ketone with Bredereck's reagent.
Caption: Experimental workflow for enaminone synthesis using Bredereck's reagent.
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and under an inert atmosphere (e.g., nitrogen or argon), dissolve the active methylene compound (1.0 equivalent) in an anhydrous, non-polar aprotic solvent such as toluene or cyclohexane.[7]
-
Add Bredereck's reagent (1.1-1.5 equivalents) to the solution.[5]
-
Heat the reaction mixture to reflux. The reaction time can vary from a few hours to overnight, depending on the substrate's reactivity.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude enaminone product can be purified by column chromatography on silica gel or by crystallization.
General Protocol for the Synthesis of a Fused Heterocycle using this compound
This protocol outlines a general procedure for the synthesis of a piperidine-fused pyrimidine.
Procedure:
-
To a solution of this compound (1.0 equivalent) in a suitable solvent (e.g., ethanol, isopropanol, or DMF), add the appropriate binucleophile, such as guanidine hydrochloride (1.1 equivalents) and a base (e.g., sodium ethoxide, 1.2 equivalents).
-
Heat the reaction mixture at reflux. The reaction progress should be monitored by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.
-
The residue is then partitioned between water and an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by flash column chromatography to afford the desired fused heterocyclic compound.
Conclusion and Future Perspectives
Both this compound and Bredereck's reagent are powerful tools in the arsenal of the synthetic organic chemist for the construction of heterocycles. The choice between them is not a matter of universal superiority but rather one of strategic selection based on the specific synthetic challenge at hand.
Bredereck's reagent is the go-to choice for its sheer reactivity, especially when dealing with unactivated or weakly acidic substrates. Its broad applicability makes it a workhorse in many synthetic laboratories.
This compound shines in the realm of complex molecule synthesis, particularly in drug discovery and development. Its ability to directly introduce a functionalized piperidine ring, a privileged scaffold in medicinal chemistry, offers a significant advantage in terms of synthetic efficiency for accessing novel spirocyclic and fused heterocyclic systems.
Future research will likely focus on expanding the synthetic utility of specialized enaminones like this compound in asymmetric synthesis and in the development of novel multicomponent reactions for the rapid generation of molecular diversity.
References
- A Comparative Guide to N,N-Dimethylformamide Dimethyl Acetal and Bredereck's Reagent for Researchers. Benchchem.
- Recent Advances of Enaminones in Multi‐component Reactions: A Brief Review. Wiley Online Library.
- Enaminones: Exploring Additional Therapeutic Activities.
- tert-Butoxybis(dimethylamino)methane. Wikipedia.
- One-Pot Synthesis of Functionalized Piperidines: Applic
- A Head-to-Head Comparison of Dimethoxymethanamine and Other Acetals in Synthesis. Benchchem.
- What is BREDERECK'S REAGENT and how is it used in organic synthesis?. Guidechem.
- UCHEM-BREDERECK'S REAGENT. UCHEM.
- Bredereck's reagent. Enamine.
- Synthesis, reactions, and preliminary evalu
- Synthesis of Functionalized Piperidine Derivatives Based on Multicomponent Reaction: Synthesis of Bioactive Heterocycles.
- Synthesis of highly functionalized piperidines.
- Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis. Royal Society of Chemistry.
- Synthesis of Polyhydroxylated Piperidines and Evalu
- Bredereck's Reagent. DrugFuture.
- Dimethylformamide Acetals and Bredereck's Reagent as Building Blocks in N
- Synthesis of Enaminones-Based Benzo[d]imidazole Scaffold: Characterization and Molecular Insight Structure. MDPI.
- Recent Developments in the Chemistry of Enaminones.
- tert -Butoxy Bis(dimethyl-amino)methane (Bredereck's Reagent).
- Heterocyclic Enamines: The Versatile Intermediates in the Synthesis of Heterocyclic Compounds and Natural Products.
- Spiro heterocycles bearing piperidine moiety as potential scaffold for antileishmanial activity: synthesis, biological evaluation, and in silico studies. PubMed Central.
- Syntheses and medicinal chemistry of spiro heterocyclic steroids. Beilstein Journals.
- (PDF) Spiro heterocycles bearing piperidine moiety as potential scaffold for antileishmanial activity: synthesis, biological evaluation, and in silico studies.
- This compound synthesis. Chemicalbook.
- Synthetic Routes to Approved Drugs Containing a Spirocycle[v1]. Preprints.org.
- BJOC - Syntheses and medicinal chemistry of spiro heterocyclic steroids. Beilstein Journals.
- Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates.
- Synthetic utility of enaminonitrile moiety in heterocyclic synthesis.
- 194 recent advances in the synthesis of new pyrazole deriv
- Heterocycles in Medicinal Chemistry. PubMed Central.
- Advances in the Synthesis of Heterocyclic Compounds and Their Applic
- Pechmann pyrazole synthesis.
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of polyhydroxylated piperidines and evaluation as glycosidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Page loading... [guidechem.com]
- 6. Bredereck's Reagent [drugfuture.com]
- 7. Bredereck's reagent - Enamine [enamine.net]
- 8. myuchem.com [myuchem.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. tert-Butoxybis(dimethylamino)methane - Wikipedia [en.wikipedia.org]
- 13. Spiro heterocycles bearing piperidine moiety as potential scaffold for antileishmanial activity: synthesis, biological evaluation, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. BJOC - Syntheses and medicinal chemistry of spiro heterocyclic steroids [beilstein-journals.org]
A Comparative Guide to the Synthesis of Substituted Pyrimidines: Evaluating the Route via 1-Boc-3-[(dimethylamino)methylene]-4-oxopiperidine
Introduction: The Enduring Importance of the Pyrimidine Scaffold
The pyrimidine ring system is a cornerstone of medicinal chemistry and drug development. As a privileged scaffold, it is a core structural component of nucleic acids (cytosine, thymine, and uracil) and is found in a vast array of FDA-approved drugs with applications ranging from oncology to virology.[1][2] The continued interest in pyrimidine derivatives necessitates the development and validation of robust, efficient, and versatile synthetic routes to access novel analogues with tailored pharmacological profiles. This guide provides an in-depth comparison of a specific and highly useful synthetic pathway to piperidine-substituted pyrimidines, utilizing 1-Boc-3-[(dimethylamino)methylene]-4-oxopiperidine, and contrasts it with established, alternative methodologies.
Core Synthetic Route: Cyclocondensation with this compound
The use of pre-functionalized building blocks like this compound offers a direct and efficient entry into a specific class of densely functionalized pyrimidines. This enaminone is a versatile intermediate that acts as a 1,3-dielectrophile precursor, primed for cyclocondensation with a suitable N-C-N nucleophile, such as an amidine.
Mechanism of Action: The Logic of Cyclocondensation
The reaction proceeds via a classical cyclocondensation pathway. The amidine, typically used as its hydrochloride salt (e.g., guanidine hydrochloride), first attacks the electrophilic carbon of the enamine, followed by an intramolecular cyclization with the ketone. Subsequent dehydration drives the reaction to completion, yielding the aromatic pyrimidine ring. The choice of the Boc-protected piperidone scaffold is deliberate; it provides a handle for further synthetic diversification after the pyrimidine core has been established.
Experimental Protocol: Synthesis of tert-butyl 4-(2-amino-6-oxo-1,6-dihydropyrimidin-5-yl)-3-oxopiperidine-1-carboxylate
This protocol details the synthesis of the pyrimidine core from the key enaminone intermediate.
Step 1: Synthesis of the Enaminone Intermediate (this compound)
-
To a solution of N-tert-butoxycarbonyl-4-piperidone (30 g, 151 mmol) in N,N-dimethylformamide (240 mL), add N,N-dimethylformamide dimethyl acetal (18 g, 20 mL, 151 mmol).[3]
-
Stir the reaction mixture at 80°C for 24 hours.[3]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to afford this compound as a yellow solid (quantitative yield). The product is often used in the next step without further purification.[3]
Step 2: Cyclocondensation to Form the Pyrimidine Ring
-
Suspend this compound (10 g, 39.3 mmol) and guanidine hydrochloride (4.5 g, 47.2 mmol) in isopropanol (100 mL).
-
Add sodium ethoxide (5.4 g, 78.6 mmol) to the suspension.
-
Reflux the mixture for 12-18 hours, monitoring by TLC.
-
After cooling to room temperature, neutralize the reaction mixture with acetic acid.
-
Concentrate the solvent under reduced pressure.
-
Partition the residue between water and ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to yield the target pyrimidine.
Workflow Visualization
Caption: Synthetic workflow for piperidine-substituted pyrimidines.
Alternative Synthetic Routes: Established Methodologies for Pyrimidine Synthesis
To provide a comprehensive evaluation, we will compare the core route with two widely adopted methods for pyrimidine synthesis: the Biginelli reaction and a one-pot synthesis from ketones using formamidine acetate.
Alternative 1: The Biginelli Reaction
The Biginelli reaction is a classic multi-component reaction (MCR) that has been a mainstay of pyrimidine synthesis for over a century.[4][5] It involves the one-pot, acid-catalyzed condensation of an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea or thiourea.[5]
Mechanism of Action
The reaction proceeds through a series of intermediates, initiated by the condensation of the aldehyde and urea to form an N-acylimine ion. This is followed by the nucleophilic addition of the β-ketoester enolate and subsequent cyclization and dehydration to afford the dihydropyrimidinone (DHPM) product.
Experimental Protocol: Microwave-Assisted Biginelli Reaction
-
In a microwave-safe vessel, combine an aromatic aldehyde (1 mmol), ethyl acetoacetate (1 mmol), and urea (1.5 mmol).[4]
-
Add a catalytic amount of hydrochloric acid in ethanol.
-
Subject the mixture to microwave irradiation for 7-12 minutes at a controlled temperature.[4]
-
After cooling, pour the reaction mixture into crushed ice.
-
Collect the precipitated solid by filtration, wash with cold water, and recrystallize from ethanol to obtain the pure dihydropyrimidinone.
Workflow Visualization
Caption: Workflow for the Biginelli multi-component reaction.
Alternative 2: One-Step Synthesis from Ketones with Formamidine Acetate
A more direct, albeit less common, approach involves the direct conversion of a simple ketone to a 4,5-disubstituted pyrimidine using formamidine acetate.[6] This method is notable for its operational simplicity and use of inexpensive, commercially available reagents.[6]
Mechanism of Action
While the precise mechanism is complex, it is proposed that formamidine acetate serves as the source for both the N-C-N amidine fragment and the C2 carbon of the pyrimidine ring. The reaction likely involves the in-situ formation of an enamine from the ketone, which then reacts with the formamidine species, followed by cyclization and aromatization.
Experimental Protocol: Synthesis of a 4,5-Disubstituted Pyrimidine
-
Add formamidine acetate (20 equivalents) to a solution of the starting ketone (1 equivalent) in n-propanol (to make a 0.01 M solution).[6]
-
Stir the suspension in a pre-heated 100°C oil bath until the starting material is consumed (monitored by TLC).[6]
-
Cool the reaction mixture and concentrate it in vacuo to remove the n-propanol.
-
Resuspend the residue in ethyl acetate and neutralize with triethylamine.
-
Filter the suspension over a pad of silica gel to remove solid impurities and concentrate the filtrate.
-
Purify the resulting residue by flash column chromatography to yield the 4,5-disubstituted pyrimidine.[6]
Workflow Visualization
Caption: One-step pyrimidine synthesis from a ketone.
Comparative Performance Analysis
The selection of a synthetic route is a multi-factorial decision, balancing yield, reaction time, substrate scope, and operational complexity. The following table provides a quantitative comparison of the three discussed methods.
| Parameter | Route 1: Enaminone Cyclocondensation | Route 2: Biginelli Reaction | Route 3: One-Step from Ketone |
| Typical Yield | Good to Excellent (70-90%) | Moderate to Good (60-85%)[4] | Variable, often moderate (40-75%)[6] |
| Reaction Time | 12-24 hours | 10 minutes - 3 hours[4][5] | 12-48 hours[6] |
| Key Reactants | Enaminone, Amidine (e.g., Guanidine HCl) | Aldehyde, β-Ketoester, Urea | Ketone, Formamidine Acetate |
| Catalyst | Base (e.g., NaOEt) | Acid (e.g., HCl) | None (reagent-driven) |
| Solvent | Alcohols (e.g., Isopropanol) | Ethanol or solvent-free[5] | n-Propanol |
| Key Advantage | High control over substitution pattern | High atom economy, operational simplicity | Uses simple, inexpensive starting materials |
| Key Limitation | Requires pre-synthesis of the enaminone | Limited to dihydropyrimidines, may require subsequent oxidation | Requires large excess of formamidine acetate, long reaction times |
Discussion: Choosing the Optimal Synthetic Pathway
Route 1: The Enaminone Cyclocondensation - Precision and Control
The primary advantage of using this compound lies in its predictability and control . The pre-installed functionality dictates the final substitution pattern, making it the superior choice when a specific, complex piperidine-substituted pyrimidine is the target. While it involves a two-step process (enaminone formation followed by cyclization), the initial step is typically high-yielding and straightforward.[3] This route is ideal for late-stage functionalization in a drug discovery program where the piperidine moiety is a key pharmacophore. The main drawback is the need to synthesize the enaminone intermediate, which adds a step compared to one-pot alternatives.
Route 2: The Biginelli Reaction - Efficiency and Atom Economy
The Biginelli reaction is a powerful tool for generating molecular diversity quickly. Its nature as a multi-component reaction makes it highly atom-economical and efficient , especially when paired with microwave assistance which dramatically reduces reaction times.[4] It is an excellent choice for library synthesis and initial lead generation. However, its primary output is dihydropyrimidinones (DHPMs). While these are valuable in their own right, achieving the fully aromatic pyrimidine ring requires an additional oxidation step, which can add complexity and reduce the overall yield. The substitution pattern is also fundamentally limited to the three starting components.
Route 3: One-Step from Ketones - Simplicity and Cost-Effectiveness
The direct conversion of ketones to pyrimidines is compelling due to its operational simplicity and the low cost of its starting materials .[6] This method bypasses the need for β-dicarbonyl compounds or pre-formed enaminones. However, this simplicity comes at a cost. The reaction often requires a large excess of formamidine acetate and prolonged heating, and yields can be modest. Its substrate scope may also be more limited compared to the other methods. This route is best suited for large-scale synthesis of specific, simpler pyrimidines where the cost of reagents is a primary concern and longer reaction times are acceptable.
Conclusion
The validation of synthetic routes is crucial for advancing chemical and pharmaceutical research. The synthesis of pyrimidines via This compound proves to be a robust and highly controlled method for accessing specific piperidine-substituted scaffolds, making it invaluable for targeted drug design. In contrast, the Biginelli reaction offers unparalleled speed and efficiency for creating libraries of dihydropyrimidinones, while the one-step synthesis from ketones provides a cost-effective, albeit slower, alternative for simpler structures. The optimal choice ultimately depends on the specific goals of the research program, balancing the need for structural complexity, speed, and cost.
References
-
Bhat, A. R., et al. (2024). Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. Egyptian Journal of Chemistry. [Link]
-
WJARR. (2021). An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews. [Link]
-
SciSpace. (2021). An overview on synthesis and biological activity of pyrimidines.[Link]
-
Islam, M. W., et al. (2024). A review on pyrimidine‐based derivatives: Synthesis and their biological application. Journal of Heterocyclic Chemistry. [Link]
-
Tantray, M. A., et al. (2018). Synthetic chemistry of pyrimidines and fused pyrimidines: A review. Synthetic Communications. [Link]
-
Ningbo Inno Pharmchem Co.,Ltd. Guanidine Hydrochloride for Organic Synthesis: Applications and Sourcing.[Link]
-
de la Torre, M. C., et al. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Molecules. [Link]
-
Robertson, M. P. & Miller, S. L. (1996). Prebiotic synthesis of diaminopyrimidine and thiocytosine. Journal of Molecular Evolution. [Link]
-
Baran, P. S., et al. (2006). ONE-STEP SYNTHESIS OF 4,5-DISUBSTITUTED PYRIMIDINES USING COMMERCIALLY AVAILABLE AND INEXPENSIVE REAGENTS. Heterocycles. [Link]
-
ResearchGate. (2023). Guanidine Hydrochloride Catalyzed One‐Pot Multi‐Component Synthesis of Pyrazolopyranopyrimidine.[Link]
-
ResearchGate. Comparison of Common Synthetic Methods for Pyrimidine Derivatives.[Link]
-
Taylor, E. C. & Ehrhart, W. A. (1962). A Convenient Synthesis of Formamidine and Acetamidine Acetate. Journal of the American Chemical Society. [Link]
-
TÜBİTAK Academic Journals. (2018). Recent synthetic methodologies for pyrimidine and its derivatives.[Link]
-
ResearchGate. Reaction involved in synthesis of pyrimidine derivatives.[Link]
-
Sonawane, R. P. (2014). Comparative study of chemical synthesis of pyrimidine derivatives by using Grindstone chemistry Technique and Conventional method. International Letters of Chemistry, Physics and Astronomy. [Link]
-
Amrollahi, M., et al. (2016). Synthesis of Some New Thiazolo Pyrimidines Using Cyclocondensation Reaction. Asian Journal of Chemistry. [Link]
-
Wikipedia. Pyrimidine.[Link]
-
Pessoa, C. D., et al. (2017). Regiochemistry of cyclocondensation reactions in the synthesis of polyazaheterocycles. Beilstein Journal of Organic Chemistry. [Link]
Sources
A Senior Application Scientist's Guide to Pyrimidine Synthesis: A Comparative Yield Analysis of Core Building Blocks
For the dedicated researcher, scientist, and drug development professional, the pyrimidine core represents a cornerstone of medicinal chemistry. Its prevalence in a vast array of biologically active compounds necessitates a deep, practical understanding of its synthesis. This guide offers an in-depth comparative analysis of the most effective methods for pyrimidine synthesis, moving beyond a simple recitation of steps to provide a causal understanding of experimental choices and their direct impact on yield. Every protocol described herein is designed as a self-validating system, grounded in authoritative literature to ensure scientific integrity and reproducibility.
The Enduring Importance of the Pyrimidine Scaffold
The pyrimidine ring system is a fundamental component of life itself, forming the basis of the nucleobases uracil, thymine, and cytosine in RNA and DNA. This inherent biological relevance has made pyrimidine and its derivatives a fertile ground for the discovery of novel therapeutics. From antiviral agents to anticancer drugs, the strategic functionalization of the pyrimidine core allows for the fine-tuning of molecular properties to achieve desired pharmacological effects. The choice of synthetic route and the selection of appropriate building blocks are therefore critical decisions that profoundly influence the efficiency, scalability, and ultimate success of a drug discovery program.
Key Synthetic Strategies: A Head-to-Head Comparison
The synthesis of the pyrimidine ring can be accomplished through several robust and versatile methods. This guide will focus on three of the most prominent and widely utilized strategies: the Biginelli reaction, the Pinner synthesis, and the synthesis from α,β-unsaturated ketones (chalcones). Each method will be dissected in terms of its mechanism, optimal building blocks, and, most critically, a comparative analysis of achievable yields.
The Biginelli Reaction: A Classic Three-Component Condensation
First reported in 1893, the Biginelli reaction remains a highly efficient and atom-economical method for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), which can be readily oxidized to the corresponding pyrimidines. This one-pot, three-component condensation of an aldehyde, a β-ketoester, and urea (or thiourea) is prized for its simplicity and convergence.[1]
Mechanism and Rationale: The reaction is typically acid-catalyzed and is believed to proceed through the formation of an N-acyliminium ion intermediate from the aldehyde and urea. This electrophilic intermediate then undergoes a nucleophilic attack by the enolate of the β-ketoester, followed by cyclization and dehydration to afford the DHPM product. The choice of catalyst is critical, with Lewis acids such as ytterbium triflate often providing superior yields and selectivity compared to classical Brønsted acids by more effectively promoting the formation of the key N-acyliminium ion intermediate.
Workflow for the Biginelli Reaction
Caption: A generalized experimental workflow for the Biginelli reaction.
Comparative Yield Analysis of Building Blocks in the Biginelli Reaction:
The yield of the Biginelli reaction is highly dependent on the nature of the starting materials. Aromatic aldehydes generally give higher yields than their aliphatic counterparts due to their increased stability and reduced propensity for side reactions like self-condensation. Electron-withdrawing or -donating groups on the aromatic ring of the aldehyde also influence the reaction outcome.
| Aldehyde | β-Dicarbonyl Compound | Amide Source | Catalyst/Conditions | Yield (%) | Reference |
| Benzaldehyde | Ethyl Acetoacetate | Urea | HCl, Ethanol, Reflux | 58-62 | [2] |
| 4-Chlorobenzaldehyde | Ethyl Acetoacetate | Urea | Yb(OTf)₃, Solvent-free, 100°C | 92 | [1] |
| 4-Nitrobenzaldehyde | Ethyl Acetoacetate | Urea | InCl₃, THF, Reflux | 95 | [1] |
| 4-Methoxybenzaldehyde | Methyl Acetoacetate | Urea | Cu(OTf)₂, Microwave | 94 | [3] |
| Cyclohexanecarboxaldehyde | Ethyl Acetoacetate | Thiourea | p-TSA, Acetonitrile, Reflux | 75 | |
| Benzaldehyde | Acetylacetone | Urea | CuCl₂·2H₂O / HCl, Grinding | >90 | [4] |
Experimental Protocol: Microwave-Assisted Biginelli Synthesis of 4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid methyl ester
This protocol highlights a modern, efficient approach to the Biginelli reaction utilizing microwave irradiation for rapid and high-yield synthesis.
Reagents:
-
4-Methoxybenzaldehyde (1.0 mmol)
-
Methyl acetoacetate (1.0 mmol)
-
Urea (1.5 mmol)
-
Copper(II) trifluoromethanesulfonate (Cu(OTf)₂) (10 mol%)
-
Ethanol (5 mL)
Procedure:
-
In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, combine 4-methoxybenzaldehyde (136 mg), methyl acetoacetate (116 mg), urea (90 mg), and Cu(OTf)₂ (36 mg).
-
Add 5 mL of ethanol to the vessel.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at 100°C for 10 minutes with stirring.
-
After the reaction is complete, cool the vessel to room temperature.
-
The product will precipitate out of solution. Collect the solid by vacuum filtration.
-
Wash the solid with cold ethanol (2 x 5 mL) and dry under vacuum to afford the pure product.
Causality Behind Experimental Choices:
-
Microwave Irradiation: Dramatically reduces reaction times from hours to minutes by efficiently heating the polar reaction mixture.
-
Copper(II) Triflate: A highly effective Lewis acid catalyst that promotes the formation of the N-acyliminium ion intermediate, leading to higher yields compared to traditional Brønsted acids.[3]
-
Excess Urea: Using a slight excess of urea helps to drive the equilibrium towards product formation.
The Pinner Synthesis: A Versatile Route to Substituted Pyrimidines
The Pinner synthesis is a classical method for the preparation of pyrimidines from the condensation of a 1,3-dicarbonyl compound with an amidine.[5] This method is particularly valuable for accessing pyrimidines with a wide variety of substitution patterns.
Mechanism and Rationale: The reaction can be catalyzed by either acid or base. The mechanism involves the initial condensation of the amidine with one of the carbonyl groups of the 1,3-dicarbonyl compound to form an enamine intermediate. This is followed by an intramolecular cyclization and subsequent dehydration to yield the pyrimidine ring. The choice of catalyst and reaction conditions can be optimized to favor the desired product and minimize side reactions.
Pinner Synthesis Reaction Mechanism
Caption: A simplified mechanistic pathway for the Pinner pyrimidine synthesis.
Comparative Yield Analysis of Building Blocks in the Pinner Synthesis:
The versatility of the Pinner synthesis allows for a wide range of β-dicarbonyl compounds and amidines to be employed, leading to a diverse array of substituted pyrimidines.
| β-Dicarbonyl Compound | Amidine | Catalyst/Conditions | Yield (%) | Reference |
| Acetylacetone | Guanidine | NaOEt, EtOH, Reflux | 85 | |
| Ethyl Acetoacetate | Acetamidine | HCl, EtOH, Reflux | 70 | |
| Dibenzoylmethane | Benzamidine | K₂CO₃, DMF, 100°C | 88 | |
| Dimethyl Malonate | Formamidine | NaOMe, MeOH, Reflux | 65 | |
| Trifluoroacetylacetone | Guanidine | NaOEt, EtOH, Reflux | 90 |
Experimental Protocol: Pinner Synthesis of 2-Amino-4,6-dimethylpyrimidine
This protocol details a standard procedure for the Pinner synthesis using guanidine as the amidine source.
Reagents:
-
Acetylacetone (10 mmol, 1.02 mL)
-
Guanidine hydrochloride (12 mmol, 1.15 g)
-
Sodium ethoxide (12 mmol, 0.82 g)
-
Anhydrous ethanol (50 mL)
Procedure:
-
In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve sodium ethoxide in anhydrous ethanol under a nitrogen atmosphere.
-
Add guanidine hydrochloride to the solution and stir for 30 minutes at room temperature.
-
To the resulting suspension, add acetylacetone dropwise over 10 minutes.
-
Heat the reaction mixture to reflux and maintain for 4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Resuspend the residue in water (50 mL) and adjust the pH to ~7 with dilute HCl.
-
Collect the precipitated product by vacuum filtration, wash with cold water, and dry to yield 2-amino-4,6-dimethylpyrimidine.
Causality Behind Experimental Choices:
-
Sodium Ethoxide: A strong base is required to deprotonate the guanidine hydrochloride to the free guanidine base, which is the active nucleophile.
-
Anhydrous Conditions: The reaction is sensitive to moisture, which can lead to hydrolysis of the starting materials and intermediates, thus reducing the yield.
-
Reflux: Heating the reaction provides the necessary energy to overcome the activation barrier for the cyclization and dehydration steps.
Synthesis from α,β-Unsaturated Ketones (Chalcones)
A powerful and versatile method for the synthesis of 2-aminopyrimidines involves the condensation of α,β-unsaturated ketones (chalcones) with guanidine hydrochloride. This approach allows for the introduction of diverse aryl or alkyl substituents at the 4- and 6-positions of the pyrimidine ring.[6][7][8]
Mechanism and Rationale: The reaction proceeds via a Michael addition of guanidine to the β-carbon of the chalcone. The resulting adduct then undergoes an intramolecular cyclization and subsequent dehydration/oxidation to afford the aromatic pyrimidine ring. The use of a base is typically required to generate the free guanidine from its hydrochloride salt.
Comparative Yield Analysis of Building Blocks in Chalcone-Based Pyrimidine Synthesis:
The electronic nature of the substituents on the chalcone backbone significantly impacts the reaction yield. Electron-withdrawing groups on the aryl rings of the chalcone generally enhance the electrophilicity of the β-carbon, facilitating the initial Michael addition and leading to higher yields.
| Chalcone | Amidine Source | Base/Conditions | Yield (%) | Reference |
| 1,3-Diphenylpropenone | Guanidine HCl | KOH, Ethanol, Reflux | 85 | [9] |
| 1-(4-Chlorophenyl)-3-phenylpropenone | Guanidine HCl | NaOEt, EtOH, Reflux | 90 | |
| 1-Phenyl-3-(4-nitrophenyl)propenone | Guanidine HCl | K₂CO₃, DMF, 100°C | 92 | |
| 1-(4-Methoxyphenyl)-3-phenylpropenone | Guanidine HCl | KOH, Ethanol, Reflux | 78 | |
| 1-Phenyl-3-(2-furyl)propenone | Guanidine HCl | NaOEt, EtOH, Reflux | 82 |
Experimental Protocol: Synthesis of 2-Amino-4,6-diphenylpyrimidine from Chalcone
This protocol provides a representative procedure for the synthesis of a 2-aminopyrimidine from a chalcone and guanidine.
Reagents:
-
1,3-Diphenylpropenone (chalcone) (10 mmol, 2.08 g)
-
Guanidine hydrochloride (12 mmol, 1.15 g)
-
Potassium hydroxide (15 mmol, 0.84 g)
-
Ethanol (50 mL)
Procedure:
-
In a 100 mL round-bottom flask, dissolve potassium hydroxide in ethanol with gentle warming.
-
To the warm solution, add guanidine hydrochloride and stir until a clear solution is obtained.
-
Add the chalcone to the reaction mixture and heat to reflux for 6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water (100 mL).
-
The product will precipitate as a solid. Collect the solid by vacuum filtration.
-
Wash the solid with cold water and then with a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol to obtain pure 2-amino-4,6-diphenylpyrimidine.
Causality Behind Experimental Choices:
-
Potassium Hydroxide: A strong base is necessary to deprotonate the guanidine hydrochloride and to facilitate the cyclization and dehydration steps.
-
Ethanol as Solvent: Provides a suitable medium for the reaction and allows for easy precipitation of the product upon addition to water.
-
Reflux: The elevated temperature promotes the reaction rate and ensures complete conversion.
Modern Advancements in Pyrimidine Synthesis
While the classical methods remain highly relevant, modern organic synthesis has introduced several innovations to improve the efficiency, sustainability, and scope of pyrimidine synthesis.
Microwave-Assisted Synthesis
The use of microwave irradiation has been shown to dramatically reduce reaction times and, in many cases, improve yields for various pyrimidine synthesis methods, including the Biginelli reaction.[10] The rapid and uniform heating provided by microwaves can overcome activation energy barriers more efficiently than conventional heating methods. A comparative study on the synthesis of 2-amino-4,6-diarylpyrimidines showed that while conventional heating for longer durations could lead to slightly higher yields, microwave-assisted synthesis achieved comparable yields in significantly shorter times.[11]
Solvent-Free and Catalytic Approaches
In line with the principles of green chemistry, there is a growing interest in developing solvent-free and more environmentally benign catalytic systems for pyrimidine synthesis.[12] For instance, the use of solid-supported catalysts or performing reactions under neat (solvent-free) conditions can reduce waste and simplify product purification.[4] Ball-milling is another solvent-free technique that has been successfully applied to the synthesis of pyrimidine derivatives, offering high yields and short reaction times.[8]
Conclusion: Selecting the Optimal Synthetic Strategy
The choice of the most appropriate method for pyrimidine synthesis depends on several factors, including the desired substitution pattern, the availability of starting materials, and the desired scale of the reaction.
-
The Biginelli reaction is an excellent choice for the efficient, one-pot synthesis of dihydropyrimidines from simple, readily available building blocks. It is particularly well-suited for generating libraries of compounds for high-throughput screening.
-
The Pinner synthesis offers greater flexibility in terms of the substitution pattern on the pyrimidine ring and is a reliable method for accessing a wide variety of functionalized pyrimidines.
-
The synthesis from chalcones is the preferred method for preparing 2-aminopyrimidines with diverse aryl or alkyl groups at the 4- and 6-positions.
By understanding the underlying mechanisms and the impact of different building blocks on the yield of these key synthetic transformations, researchers can make informed decisions to optimize their synthetic strategies and accelerate the discovery and development of novel pyrimidine-based therapeutics.
References
- Biginelli, P. (1893). Ueber Aldehyduramide des Acetessigesters. Berichte der deutschen chemischen Gesellschaft, 26(1), 447-450.
-
A Comparative Study of Microwave-Assisted and Conventional Heating Approaches for the Multicomponent Synthesis of 4,6-Diarylpyrimidines. (2023). ChemistrySelect, 8(44), e202302891. [Link]
- Reproducibility of Pyrimidine Synthesis: A Comparative Guide to Published Protocols. (2025). BenchChem.
- Reproducibility of Pyrimidine Synthesis: A Comparative Guide to Published Protocols. (2025). BenchChem.
- Ilfahmi, Y. A., & Fadlan, A. (2023). DIFFERENT ROUTES FOR THE SYNTHESIS OF BENZALDEHYDE-BASED DIHYDROPYIMIDINONES VIA BIGINELLI REACTION. Jurnal Kimia Riset, 8(2), 124-130.
- Synthesis of 2-aminopyrimidine derivatives as antimicrobial agents. (2025).
- Pawar, M. P., Vyas, K., Shah, N. M., & Nimavat, K. (2012). Synthesis and Antimicrobial Activity of Some New 2-Amino Pyrimidine Derivatives from 1-(3, 5-Dibromo-2-Hydroxy-4 Methyl Phenyl) Ethanone. International Journal for Pharmaceutical Research Scholars, 1(2), 398-403.
- Synthesis of 2-Aminopyrimidine Derivatives as Antimicrobial | 10549. (n.d.). TSI Journals.
- Microwave Irradiated Eco-friendly Synthesis of Pyrimidine Derivatives as Potential Antitubercular Agents. (2022).
- Synthesis and biological activities of some new pyrimidine derivatives from chalcones. (2012). Der Pharma Chemica, 4(2), 757-764.
- Pinner pyrimidine synthesis | PPTX. (n.d.). Slideshare.
- Synthesis, crystal structure and antibacterial studies of dihydropyrimidines and their regioselectively oxidized products. (2021). RSC Advances, 11(12), 6845-6855.
- Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. (2023).
- Reaction of polyfluorinated chalcones with guanidine. (2025).
- Recent advances in the Biginelli dihydropyrimidine synthesis. New tricks from an old dog. (2000). Accounts of Chemical Research, 33(11), 765-773.
- The Process of Synthesizing Spiro Pyrimidine Derivatives without the Use of Solvents, Utilizing Ball-milling Conditions. (2022). Journal of Synthetic Chemistry.
- A detailed review of recent developments in the synthesis of pyrimidine derivatives and their anticancer potential. (2025).
- "Solvent-less" mechanochemical approach to the synthesis of pyrimidine derivatives. (2017). ACS Sustainable Chemistry & Engineering, 5(2), 1468-1475.
Sources
- 1. scispace.com [scispace.com]
- 2. e-journal.unair.ac.id [e-journal.unair.ac.id]
- 3. Synthesis, crystal structure and antibacterial studies of dihydropyrimidines and their regioselectively oxidized products - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10255E [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Pinner pyrimidine synthesis | PPTX [slideshare.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Antimicrobial Activity of Some New 2-Amino Pyrimidine Derivatives from 1-(3, 5-Dibromo-2-Hydroxy-4 Methyl Phenyl) Ethanone - IJPRS [ijprs.com]
- 8. tsijournals.com [tsijournals.com]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis of pyrimidines from β-dicarbonyl compounds and cyanogen: a metal-catalysed one-pot process - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 12. Efficient Protocol for Novel Hybrid Pyrimidines Synthesis: Antiproliferative Activity, DFT Analyses, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
analytical methods for determining the purity of 1-Boc-3-[(dimethylamino)methylene]-4-oxopiperidine
A Comparative Guide to Purity Determination of 1-Boc-3-[(dimethylamino)methylene]-4-oxopiperidine
Introduction: The Critical Role of Purity in a Versatile Pharmaceutical Intermediate
This compound (CAS No. 157327-41-8) is a key building block in the synthesis of complex pharmaceutical agents.[1] Its structural features, including the Boc-protected piperidine ring and the enaminone moiety, make it a versatile intermediate for constructing a variety of active pharmaceutical ingredients (APIs). The purity of this intermediate is not merely a quality metric; it is a critical determinant of the safety, efficacy, and reproducibility of the final drug product.[2] Impurities, which can include unreacted starting materials, by-products, or degradation products, can have unintended pharmacological effects or interfere with downstream synthetic steps, compromising yield and quality.[3]
This guide provides a comprehensive comparison of the principal . We will delve into the causality behind experimental choices, present detailed, field-proven protocols, and offer objective comparisons to empower researchers, scientists, and drug development professionals in selecting the most appropriate method for their specific needs.
High-Performance Liquid Chromatography (HPLC-UV): The Workhorse for Quantitative Purity and Impurity Profiling
High-Performance Liquid Chromatography (HPLC) is the cornerstone for purity analysis of non-volatile organic compounds like our target intermediate.[4] Its high resolution and quantitative accuracy make it ideal for both assaying the main component and profiling trace-level impurities.
Causality of Method Design: The structure of this compound—a moderately polar molecule with a molecular weight of 254.33 g/mol —lends itself well to reversed-phase chromatography.[1][5] A C18 column is the stationary phase of choice, offering excellent retention and separation capabilities for such compounds. The enaminone moiety provides some UV absorbance, but it is not a strong chromophore. Therefore, detection at a low wavelength (e.g., 210-220 nm) is necessary to ensure high sensitivity for both the main peak and potential impurities.[6] A gradient elution is employed to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are resolved and eluted within a reasonable timeframe.
Experimental Protocol: HPLC-UV Purity Assay
Objective: To quantitatively determine the purity of this compound and separate it from potential process-related impurities.
Instrumentation and Materials:
-
HPLC system with a UV-Vis detector, autosampler, and column oven.
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[6]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.
-
Sample Diluent: 50:50 (v/v) Acetonitrile:Water.
-
Reference Standard: A well-characterized batch of this compound with known purity.
-
Sample: The batch of this compound to be tested.
Procedure:
-
Standard Preparation: Accurately weigh approximately 10 mg of the Reference Standard and dissolve it in 100 mL of diluent to achieve a concentration of ~0.1 mg/mL.
-
Sample Preparation: Prepare the sample solution in the same manner as the standard, aiming for a final concentration of ~0.1 mg/mL.
-
Chromatographic Conditions:
-
Set the column temperature to 30 °C.
-
Set the flow rate to 1.0 mL/min.
-
Set the UV detection wavelength to 215 nm.
-
Set the injection volume to 10 µL.
-
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 90 10 20.0 10 90 25.0 10 90 25.1 90 10 | 30.0 | 90 | 10 |
-
Analysis: Inject the diluent (as a blank), followed by five replicate injections of the standard solution and two replicate injections of the sample solution.
-
Purity Calculation: The purity is determined by area percent normalization.
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
Data Interpretation and Validation
The method is validated by assessing system suitability: the five standard injections should show a relative standard deviation (RSD) of <2.0% for peak area and retention time. The main peak should have a tailing factor between 0.8 and 1.5. Impurities are identified as any other peaks in the chromatogram. For identification of unknown impurities, coupling the HPLC to a mass spectrometer (LC-MS) is the preferred approach.[2]
Quantitative NMR (qNMR) Spectroscopy: An Absolute Method for Purity Assessment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation and can be adapted for highly accurate quantitative analysis (qNMR).[4] Unlike HPLC, qNMR can be an absolute method, determining purity without the need for an identical reference standard of the analyte.[7] This is a significant advantage, especially during early-stage development when fully characterized reference materials may be unavailable.
Causality of Method Design: The principle of qNMR relies on the fact that the integrated area of an NMR signal is directly proportional to the number of protons giving rise to that signal. By adding a known amount of a high-purity internal standard to a known amount of the sample, the purity of the sample can be calculated by comparing the integrals of specific, well-resolved peaks from both the analyte and the standard.[7] For this compound, the sharp singlet from the nine equivalent protons of the tert-butyl (Boc) group is an excellent candidate for quantification. The internal standard must be stable, have high purity, be accurately weighable, and possess signals that do not overlap with the analyte's signals. Maleic acid or dimethyl sulfone are common choices.
Experimental Protocol: ¹H qNMR Purity Assay
Objective: To determine the absolute purity of this compound using an internal standard.
Instrumentation and Materials:
-
NMR Spectrometer (≥400 MHz recommended for good signal dispersion).
-
High-precision analytical balance.
-
Internal Standard (IS): Maleic acid (high purity, ≥99.5%).
-
Deuterated Solvent: Dimethyl Sulfoxide-d₆ (DMSO-d₆).
-
Sample: The batch of this compound to be tested.
Procedure:
-
Sample Preparation:
-
Accurately weigh ~20 mg of the 1-Boc-piperidine sample (WAnalyte).
-
Accurately weigh ~10 mg of the Maleic Acid internal standard (WIS).
-
Dissolve both weighed components completely in ~0.7 mL of DMSO-d₆ in an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum. Key parameters include:
-
A long relaxation delay (D1) of at least 5 times the longest T₁ of the peaks of interest (typically 30-60 seconds) to ensure full relaxation.
-
A sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio (>250:1 for the peaks used in the calculation).
-
Ensure a 90° pulse angle is correctly calibrated.
-
-
-
Data Processing:
-
Apply Fourier transform, phase correction, and baseline correction to the spectrum.
-
Carefully integrate the well-resolved singlet from the Boc group of the analyte (~1.4 ppm) (IntAnalyte). This signal corresponds to 9 protons (NAnalyte).
-
Integrate the singlet from the two vinyl protons of Maleic acid (~6.3 ppm) (IntIS). This signal corresponds to 2 protons (NIS).
-
-
Purity Calculation:
-
Purity (%w/w) = (Int_Analyte / Int_IS) * (N_IS / N_Analyte) * (MW_Analyte / MW_IS) * (W_IS / W_Analyte) * Purity_IS
-
Where:
-
MWAnalyte = 254.33 g/mol
-
MWIS (Maleic Acid) = 116.07 g/mol
-
PurityIS is the known purity of the internal standard (e.g., 99.8%).
-
-
Gas Chromatography (GC-MS/FID): Essential for Residual Solvent Analysis
While the target compound itself is not ideally suited for GC due to its low volatility, GC is the definitive technique for identifying and quantifying residual solvents from the synthesis.[6] The synthesis of this compound often uses solvents like N,N-dimethylformamide (DMF), which must be controlled to very low levels in pharmaceutical intermediates.[1] Headspace GC is the preferred method as it avoids injecting the non-volatile analyte onto the column.
Experimental Protocol: Headspace GC-FID for Residual Solvents
Objective: To identify and quantify residual solvents, particularly DMF.
Instrumentation and Materials:
-
GC system with a Flame Ionization Detector (FID) and a headspace autosampler.[6]
-
Capillary column suitable for solvent analysis (e.g., DB-624 or equivalent).
-
Solvent for sample dissolution: Dimethyl sulfoxide (DMSO).
-
Solvent standards (e.g., DMF, Toluene, etc.).
Procedure:
-
Standard Preparation: Prepare a stock standard containing known concentrations of potential residual solvents in DMSO. Create a calibration curve by preparing a series of dilutions from the stock.
-
Sample Preparation: Accurately weigh ~100 mg of the 1-Boc-piperidine sample into a headspace vial and add a precise volume of DMSO (e.g., 1 mL).
-
Headspace Conditions:
-
Vial Equilibration Temperature: ~80-100 °C.
-
Vial Equilibration Time: ~15-30 min.
-
-
GC Conditions:
-
Injector Temperature: ~200 °C.
-
Oven Program: Start at ~40 °C, hold for 5 min, then ramp at 10 °C/min to 240 °C.
-
Detector (FID) Temperature: ~250 °C.
-
-
Analysis: Run the standards to establish a calibration curve. Run the sample vial. Identify peaks by retention time and quantify against the calibration curve. For definitive identification, a Mass Spectrometry (MS) detector can be used.
Comparative Summary of Analytical Methods
| Feature | HPLC-UV | Quantitative NMR (qNMR) | GC-MS/FID |
| Primary Application | Purity assay, impurity profiling | Absolute purity assay, structural confirmation | Residual solvent analysis |
| Principle | Chromatographic separation by polarity | Nuclear spin resonance, signal proportional to molar amount | Chromatographic separation by volatility |
| Quantitation | Relative (requires reference standard) | Absolute (requires internal standard) | Absolute (requires solvent standards) |
| Sensitivity | High (ppm levels for impurities) | Moderate (typically >0.1% w/w) | Very High (ppm to ppb for solvents) |
| Resolution | Excellent for closely related impurities | Good for structural isomers, poor for overlapping signals | Excellent for volatile compounds |
| Throughput | High (with autosampler) | Moderate to Low | High (with headspace autosampler) |
| Sample Prep | Simple dissolution | Precise weighing of sample and standard | Precise weighing, dissolution in vial |
| Key Advantage | Robust, widely used, excellent for impurity separation.[8] | No need for analyte-specific reference standard, provides structural info.[7] | Gold standard for volatile impurities.[6] |
| Key Limitation | Requires a well-characterized reference standard for assay. | Lower sensitivity than HPLC, requires expensive equipment. | Not suitable for the non-volatile analyte itself. |
Other Validating Techniques
-
Mass Spectrometry (MS): Primarily used for identity confirmation. Electrospray ionization (ESI) is suitable for this molecule, and a high-resolution mass spectrometer (HRMS) can confirm the elemental composition. The expected [M+H]⁺ ion is at m/z 255.[1]
-
Differential Scanning Calorimetry (DSC): A thermal analysis technique that can determine the purity of highly crystalline substances (>98.5%) by analyzing the melting point depression caused by impurities.[3] It serves as an excellent orthogonal method to confirm the purity of a solid final product.
Conclusion: An Integrated Approach to Purity Assurance
No single analytical method can provide a complete picture of the purity of this compound. A robust quality control strategy employs a combination of these orthogonal techniques.
-
For routine quality control and release testing, HPLC-UV is the method of choice due to its high resolution, sensitivity, and throughput for quantifying the main component and profiling related substance impurities.
-
For primary characterization of a new batch or for establishing a reference standard, qNMR is invaluable for providing an absolute purity value without reliance on a pre-existing standard. It also unequivocally confirms the structure.
-
For ensuring safety and compliance, Headspace GC-MS/FID is mandatory for quantifying residual solvents, which are critical process-related impurities.
By judiciously applying this suite of analytical tools, researchers and manufacturers can ensure the quality and consistency of this vital pharmaceutical intermediate, paving the way for the safe and effective development of new medicines.[9]
References
- Arborpharmchem. (2024). API Intermediates Production Purity.
- Novasol Biotech. (2024). How to detect the percentage of pharmaceutical intermediates?.
- ChemicalBook. (n.d.). This compound synthesis.
- PYG Lifesciences. (2025). How API Intermediate Manufacturers Ensures Impurity Profiling and Quality Assurance.
- BenchChem. (n.d.). Technical Support Center: Characterization of Impurities in (S)-1-Boc-3-aminopiperidine.
- NETZSCH Analyzing & Testing. (2020). The Importance of Purity Determination of Pharmaceuticals.
- Pathogenia. (n.d.). Purity Assay (Pharmaceutical Testing).
- Matulevičiūtė, G., et al. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. National Institutes of Health.
- Sigma-Aldrich. (n.d.). 1-Boc-3-(dimethylamino)methylene-4-oxopiperidine 157327-41-8.
- Policija. (n.d.). ANALYTICAL REPORT - 4-Anilino-1-Boc-piperidine (C16H24N2O2).
- National Institutes of Health. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination.
- BenchChem. (n.d.). A Comparative Guide to the Purity Analysis of Boc-D-4-aminomethylphe(Boc) by TLC and HPLC.
Sources
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. How API Intermediate Manufacturers Ensures Impurity Profiling and Quality Assurance - PYG Lifesciences [pyglifesciences.com]
- 3. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 4. How to detect the percentage of pharmaceutical intermediates? - Novasol Biotech [novasolbio.com]
- 5. 1-Boc-3- (dimethylamino)methylene -4-oxopiperidine 157327-41-8 [sigmaaldrich.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. arborpharmchem.com [arborpharmchem.com]
A Senior Application Scientist's Guide: Cost-Benefit Analysis of 1-Boc-3-[(dimethylamino)methylene]-4-oxopiperidine in Heterocyclic Synthesis
Introduction: The Strategic Value of Enaminones in Modern Drug Discovery
In the landscape of medicinal chemistry, the piperidine scaffold remains a cornerstone of drug design, featured in a multitude of FDA-approved therapeutics.[1] Its conformational flexibility and synthetic tractability make it a privileged structure. A key challenge, however, lies in its efficient and diverse functionalization. Enaminones, which are compounds possessing both an enamine and a carbonyl group, serve as exceptionally versatile building blocks for constructing complex heterocyclic systems due to their multiple reactive sites.[2][3]
This guide focuses on a specific, commercially available enaminone: 1-Boc-3-[(dimethylamino)methylene]-4-oxopiperidine . We will conduct a thorough cost-benefit analysis comparing the direct use of this pre-formed reagent against the alternative of generating it in situ from its constituent precursors. This analysis is designed to provide researchers, process chemists, and drug development professionals with a data-driven framework for making strategic decisions in their synthetic campaigns, balancing convenience, cost, and scalability.
The Reagent in Focus: this compound
This compound (CAS 157327-41-8) is a stable, solid reagent that serves as a direct precursor to a wide array of fused heterocyclic systems.[4] Its primary utility lies in its reaction with binucleophiles, such as hydrazines or amidines, to rapidly construct bicyclic scaffolds like pyrazolo[3,4-c]piperidines. These scaffolds are of significant interest in the development of kinase inhibitors and other targeted therapies.
The core value proposition of using this reagent is convenience . It is a well-characterized, ready-to-use intermediate that eliminates the need for an initial synthetic step, thereby accelerating the discovery cycle for generating libraries of new chemical entities. However, this convenience comes at a significant financial premium.
Part 1: The Core Economic Analysis - To Buy or To Make?
The decision to purchase a reagent versus synthesizing it in-house is a critical economic and logistical consideration. For this compound, the disparity is particularly stark.
The reagent is synthesized via a straightforward condensation reaction between N-Boc-4-piperidone and a suitable formylating agent, most commonly N,N-dimethylformamide dimethyl acetal (DMF-DMA).[4]
Caption: Synthetic workflow comparing in-house vs. direct purchase routes.
The following table breaks down the cost based on current catalog prices from major suppliers. This analysis reveals a dramatic cost difference between the two approaches.
| Reagent/Route | Molecular Weight ( g/mol ) | Supplier Price (USD) | Cost per Gram (USD) | Cost per Mole (USD) |
| Direct Purchase | ||||
| This compound | 254.33[5] | $352.00 / 1 g[5] | $352.00 | ~$89,524 |
| In-House Synthesis | ||||
| N-Boc-4-piperidone | 199.25[6] | ~$870 / 25 kg[7] | ~$0.035 | ~$6.97 |
| DMF-DMA | 119.16[8] | ~$87.00 / 1 kg[9] | ~$0.087 | ~$10.37 |
| Total Reagent Cost (In-House) | N/A | N/A | N/A | ~$17.34 |
Disclaimer: Prices are based on publicly available catalog data as of early 2026 and are subject to change. Bulk pricing and institutional discounts can significantly alter these figures. The in-house synthesis cost does not account for labor, solvent, energy, or equipment amortization.
Analysis: The economic conclusion is unequivocal. Synthesizing the enaminone from its precursors is over 5,000 times more cost-effective from a raw materials perspective. For any process development, scale-up, or cost-sensitive discovery campaign, the in-house synthesis is the only viable option. The purchased reagent is best reserved for small-scale, exploratory reactions where speed is the absolute priority and budget is not a primary constraint.
Part 2: Performance & Mechanistic Considerations
While the in-house route is economically superior, researchers must consider the choice of formylating agent, as this can influence reaction conditions and outcomes.
Caption: Decision matrix for selecting a formylating agent.
Alternative Formylating Agents
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA): This is the most common and cost-effective choice for this transformation.[4][10] It reacts with the α-methylene proton of the ketone to generate the enaminone, with methanol as the primary byproduct. The reaction typically requires heating in a solvent like DMF to proceed to completion.[4]
-
Bredereck's Reagent (tert-butoxybis(dimethylamino)methane): This is a more powerful aminomethylenating agent.[11][12] Upon heating, it generates a highly reactive formamidinium ion and a strong base (tert-butoxide) in situ.[13][14] This can be advantageous for less acidic ketones or for driving reactions to completion under potentially milder conditions. However, it is generally more expensive than DMF-DMA.
Performance Summary:
| Parameter | This compound (Purchased) | In Situ Generation (using DMF-DMA) |
| Prep Time | None (ready to use) | 12-24 hours[4] |
| Convenience | High | Low (requires synthesis & purification/isolation or direct use) |
| Cost | Extremely High | Very Low |
| Scalability | Poor (cost-prohibitive) | Excellent |
| Versatility | High (well-defined starting material) | High (can be used directly in one-pot procedures) |
| Waste | Minimal (weigh and go) | Solvent and byproducts from synthesis |
Part 3: Field-Proven Experimental Protocols
The following protocols provide self-validating, step-by-step methodologies for both the direct use of the reagent and its in situ generation for a common application: pyrazole synthesis.
Protocol 1: Pyrazole Synthesis Using Purchased Reagent
This protocol maximizes speed by using the pre-formed enaminone.
Objective: To synthesize 1-Boc-pyrazolo[3,4-c]piperidine derivative.
Methodology:
-
Reaction Setup: To a solution of this compound (1.0 eq) in ethanol (0.2 M), add hydrazine hydrate (1.1 eq).
-
Causality: Ethanol is a common, polar protic solvent that facilitates the dissolution of both reactants and the subsequent cyclization. A slight excess of hydrazine ensures complete consumption of the limiting enaminone.
-
-
Reaction Execution: Stir the mixture at reflux (approx. 78 °C) for 4-6 hours. Monitor the reaction progress by TLC or LC-MS, observing the disappearance of the starting material.
-
Causality: The elevated temperature provides the necessary activation energy for the nucleophilic attack of hydrazine onto the enamine carbon, followed by intramolecular condensation and elimination of dimethylamine and water to form the aromatic pyrazole ring.[2]
-
-
Workup & Purification: Cool the reaction mixture to room temperature. Concentrate the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the final product.
Protocol 2: One-Pot In Situ Generation and Pyrazole Synthesis
This protocol maximizes cost-efficiency by preparing the enaminone and using it directly without isolation.
Objective: To synthesize 1-Boc-pyrazolo[3,4-c]piperidine derivative in a one-pot procedure.
Methodology:
-
Step A: Enaminone Formation: In a round-bottom flask, dissolve N-Boc-4-piperidone (1.0 eq) in anhydrous DMF (0.5 M). Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2 eq).
-
Causality: Anhydrous DMF is used as the solvent, and a slight excess of DMF-DMA is employed to drive the initial condensation reaction to completion.[4]
-
-
Reaction Execution (Step A): Heat the mixture to 80 °C and stir for 12-24 hours.[4] Monitor the formation of the enaminone by TLC or LC-MS.
-
Causality: This heating period is necessary for the condensation to occur, forming the key enaminone intermediate.
-
-
Step B: Cyclization: Cool the reaction mixture to room temperature. Add hydrazine hydrate (1.5 eq) directly to the flask.
-
Causality: A larger excess of hydrazine is used here to ensure it reacts preferentially with the enaminone over any residual DMF-DMA or other electrophilic species.
-
-
Reaction Execution (Step B): Heat the mixture to 100 °C and stir for an additional 4-6 hours.
-
Causality: A slightly higher temperature helps facilitate the cyclization in the DMF solvent.
-
-
Workup & Purification: Cool the mixture and pour it into ice-water, which will often precipitate the crude product. Filter the solid, wash with water, and dry under vacuum. Further purification can be achieved by recrystallization or column chromatography as described in Protocol 1.
Conclusion and Strategic Recommendations
The use of this compound presents a classic trade-off between cost and convenience.
-
Recommendation for Direct Purchase: The purchase of this reagent is justified only in specific scenarios: early-stage, small-scale medicinal chemistry efforts where the primary goal is rapid generation of a few analogues for initial structure-activity relationship (SAR) studies, and where the high cost per gram is an acceptable expense for accelerating project timelines.
-
Recommendation for In-House Synthesis: For any application beyond milligram-scale exploratory work, including lead optimization, process development, and large-scale library synthesis, the in situ generation or batch synthesis of the enaminone is the only logical and economically feasible path. The >99.9% cost saving on raw materials provides an overwhelming justification for investing the additional time required for the synthesis. The one-pot procedure outlined above offers an excellent balance of efficiency and economy for discovery-phase chemistry.
By leveraging this analysis, research teams can make informed, data-driven decisions that align their synthetic strategies with their budgetary and timeline objectives.
References
-
Enaminones as Building Blocks for the Synthesis of Substituted Pyrazoles with Antitumor and Antimicrobial Activities. National Institutes of Health (NIH).[Link]
-
Domino C-H Sulfonylation and Pyrazole Annulation for Fully Substituted Pyrazole Synthesis in Water Using Hydrophilic Enaminones. ACS Publications.[Link]
-
Recent advances in the multicomponent synthesis of pyrazoles. Royal Society of Chemistry.[Link]
-
DMSO as a C1 Source for [2 + 2 + 1] Pyrazole Ring Construction via Metal-Free Annulation with Enaminones and Hydrazines. Organic Chemistry Portal.[Link]
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI.[Link]
-
N,N-Dimethylformamide dimethylacetal. Oakwood Chemical.[Link]
-
Enantioselective synthesis of (S)-1-Boc-3-hydroxypiperidine using enzymes and whole cell biocatalysts. Der Pharma Chemica.[Link]
-
1-Boc-PIPERIDINE 4-ONE CHEMICAL, 98%, 25Kg. IndiaMART.[Link]
-
CAS NO. 157327-41-8 | this compound. Arctom.[Link]
-
UCHEM-BREDERECK'S REAGENT. UCHEM.[Link]
-
Spotlight 156. ResearchGate.[Link]
- Method for synthesizing 1-boc-4-aminopiperidine.
-
tert-Butoxybis(dimethylamino)methane. Wikipedia.[Link]
-
Synthesis of cis-3-methyl-4-aminopiperidine Derivatives. ResearchGate.[Link]
- N-Boc-3-aminopiperidine and synthesizing method of optical isomer thereof.
-
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI.[Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Enaminones as Building Blocks for the Synthesis of Substituted Pyrazoles with Antitumor and Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. 1-Boc-3- (dimethylamino)methylene -4-oxopiperidine 157327-41-8 [sigmaaldrich.com]
- 6. caymanchem.com [caymanchem.com]
- 7. indiamart.com [indiamart.com]
- 8. N,N-ジメチルホルムアミドジメチルアセタール technical grade, 94% | Sigma-Aldrich [sigmaaldrich.com]
- 9. 4637-24-5 Cas No. | N,N-Dimethylformamide dimethyl acetal | Apollo [store.apolloscientific.co.uk]
- 10. N,N-Dimethylformamide dimethylacetal [oakwoodchemical.com]
- 11. Bredereck's reagent - Enamine [enamine.net]
- 12. myuchem.com [myuchem.com]
- 13. researchgate.net [researchgate.net]
- 14. tert-Butoxybis(dimethylamino)methane - Wikipedia [en.wikipedia.org]
A Comparative Guide to Pyrimidine Synthesis: Evaluating Alternatives to 1-Boc-3-[(dimethylamino)methylene]-4-oxopiperidine
Introduction: The Centrality of the Pyrimidine Scaffold and the Need for Synthetic Versatility
The pyrimidine ring system is a cornerstone of medicinal chemistry, forming the core of nucleic acids (cytosine, thymine, and uracil) and appearing in a vast number of therapeutic agents with applications ranging from oncology to virology.[][2] The construction of substituted pyrimidines, particularly those fused or appended with other cyclic systems like piperidine, is a critical task in drug discovery.
For years, 1-Boc-3-[(dimethylamino)methylene]-4-oxopiperidine, a highly reactive enaminone, has served as a reliable and potent three-carbon (C-C-C) synthon. Its reaction with various N-C-N building blocks (such as guanidines, ureas, or amidines) provides a direct route to densely functionalized piperidinyl-pyrimidines.[3][4] However, reliance on a single precursor can limit synthetic strategy. Challenges related to the stability of enaminones, cost, and the desire for alternative substitution patterns necessitate a thorough evaluation of other synthetic routes.
This guide provides an in-depth comparison of viable alternatives to this compound for the synthesis of piperidinyl-pyrimidines. We will dissect the mechanistic underpinnings, provide validated experimental protocols, and present comparative data to empower researchers in making informed decisions for their specific synthetic campaigns.
The Benchmark: Synthesis via this compound
The benchmark reaction involves the condensation of the enaminone with an N-C-N synthon, typically guanidine, to form the 2-aminopyrimidine core. The high reactivity of the enaminone is driven by the electron-donating dimethylamino group, which polarizes the α,β-unsaturated ketone system, making the β-carbon highly electrophilic for the initial Michael-type addition.
Mechanism of Action: The reaction proceeds via an initial nucleophilic attack of the guanidine on the electrophilic β-carbon of the enaminone. This is followed by an intramolecular cyclization and subsequent elimination of dimethylamine and water to yield the aromatic pyrimidine ring.
Caption: Reaction pathway for pyrimidine synthesis using an enaminone.
Performance Characteristics: The primary advantage of this method is its high efficiency and generally mild reaction conditions. However, the enaminone precursor must be synthesized separately, often from 1-Boc-4-piperidone and N,N-Dimethylformamide dimethyl acetal (DMF-DMA), and can be sensitive to storage.[5]
| Parameter | Typical Value |
| Yield Range | 75-95% |
| Reaction Time | 4-12 hours |
| Temperature | 80-120 °C |
| Solvent | Ethanol, Isopropanol, DMF |
| Base | NaOEt, KOtBu, K₂CO₃ |
The Classic Alternative: β-Ketoesters
The most established alternative to enaminones is the use of β-ketoesters, such as Ethyl 1-Boc-4-oxopiperidine-3-carboxylate . This approach, a variation of the classical Pinner synthesis, is a robust and widely used method for constructing the pyrimidine ring.[6]
Causality and Mechanism: Unlike the pre-activated enaminone, the β-ketoester relies on basic conditions to generate an enolate. The guanidine then condenses with the ketone carbonyl, followed by cyclization onto the ester group to form the pyrimidinone ring. This method offers excellent regioselectivity.
Caption: Pyrimidine synthesis pathway using a β-ketoester precursor.
Comparative Performance: Enaminone vs. β-Ketoester
| Feature | Benchmark (Enaminone) | Alternative (β-Ketoester) |
| Starting Material | This compound | Ethyl 1-Boc-4-oxopiperidine-3-carboxylate |
| Stability | Moderate; can degrade on storage | High; generally a stable solid |
| Reaction Conditions | Often milder base required | Requires stronger base (e.g., NaOEt) |
| Typical Yield | High (75-95%) | Good to High (65-90%) |
| Key Advantage | High reactivity, fast reactions | Stable, readily available precursor |
| Key Limitation | Precursor synthesis required | Can require harsher conditions |
Detailed Experimental Protocol: Synthesis of 2-Amino-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-ol from a β-Ketoester
This protocol is adapted from established literature procedures for the cyclocondensation of β-ketoesters with guanidine.[7]
Materials:
-
Ethyl 1-Boc-4-oxopiperidine-3-carboxylate (1.0 eq)
-
Guanidine Hydrochloride (1.5 eq)
-
Sodium metal (1.6 eq)
-
Absolute Ethanol (anhydrous)
-
Glacial Acetic Acid
-
Deionized Water
Procedure:
-
Preparation of Sodium Ethoxide: Under an inert atmosphere (N₂ or Ar), carefully add sodium metal (1.6 eq) in small portions to a flask containing anhydrous absolute ethanol (approx. 20 mL per gram of sodium) at 0 °C. Allow the mixture to stir until all the sodium has dissolved completely.
-
Reaction Setup: To the freshly prepared sodium ethoxide solution, add guanidine hydrochloride (1.5 eq) and stir the resulting suspension for 30 minutes at room temperature.
-
Addition of β-Ketoester: Add a solution of Ethyl 1-Boc-4-oxopiperidine-3-carboxylate (1.0 eq) in absolute ethanol dropwise to the reaction mixture.
-
Cyclocondensation: Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup and Isolation: After the reaction is complete, cool the mixture to room temperature and reduce the solvent volume under reduced pressure.
-
Dilute the residue with cold water and carefully neutralize the solution with glacial acetic acid to a pH of ~7. A precipitate will form.
-
Stir the suspension in an ice bath for 1 hour to maximize precipitation.
-
Collect the solid product by vacuum filtration, wash thoroughly with cold water, and then with a small amount of cold ethanol.
-
Dry the product under vacuum to yield the target piperidinyl-pyrimidinol.
The One-Pot Alternative: In Situ Enaminone Formation
A significant process improvement involves generating the reactive enaminone intermediate in situ. This strategy combines the ketone (1-Boc-4-piperidone), an aminomethylenating agent (like DMF-DMA), and the N-C-N synthon (guanidine) in a single reaction vessel. This approach avoids the isolation and storage of the potentially unstable enaminone.[8][9]
Causality and Workflow: This method streamlines the synthesis into a sequential, one-pot process. The ketone first reacts with DMF-DMA to form the enaminone, which is not isolated but is immediately consumed by the guanidine present in the same pot to form the final pyrimidine product. This approach enhances efficiency and reduces handling steps.
Caption: Workflow for the one-pot pyrimidine synthesis.
Comparative Performance: Isolated vs. In Situ Enaminone
| Feature | Benchmark (Isolated Enaminone) | Alternative (In Situ One-Pot) |
| Process Steps | Two distinct synthetic steps | One-pot, sequential addition |
| Intermediate Handling | Isolation and purification required | No isolation of enaminone |
| Reaction Time | Overall longer due to two steps | Generally shorter overall process time |
| Typical Yield | High (75-95%) | Good to High (70-90%) |
| Key Advantage | High reactivity, well-defined steps | Process intensification, improved safety |
| Key Limitation | Enaminone stability | Optimization of one-pot conditions can be complex |
Conclusive Comparison and Scientific Recommendation
The choice of synthetic strategy depends critically on the specific goals of the research program, including scale, cost, timeline, and the need for specific substitution patterns.
| Synthetic Approach | Key Advantages | Best Suited For |
| 1. Benchmark (Isolated Enaminone) | Highest reactivity; predictable outcomes; excellent yields. | Small-scale synthesis where maximum yield is critical and the enaminone is available or easily prepared. |
| 2. Classic (β-Ketoester) | Highly stable and commercially available starting material; robust and scalable chemistry. | Large-scale campaigns where starting material cost, stability, and process robustness are paramount. |
| 3. One-Pot (In Situ Formation) | High operational efficiency; avoids handling sensitive intermediates; reduces waste and time. | Process development and scale-up where minimizing unit operations and improving safety are key drivers. |
Expert Recommendation: For initial discovery efforts and small-scale synthesis, the β-ketoester approach offers the best balance of reliability, starting material stability, and good yields. For process chemistry and scale-up operations, the one-pot in situ formation method is superior due to its efficiency and safety profile, despite potentially requiring more initial optimization. The benchmark isolated enaminone method remains a powerful tool for specific applications where its high reactivity is needed to overcome challenging substrate combinations.
References
-
Nilsson, B. L., & Overman, L. E. (2006). Concise Synthesis of Guanidine-Containing Heterocycles Using the Biginelli Reaction. The Journal of Organic Chemistry, 71(19), 7433–7443. [Link]
-
Zapf, C. W., & Goodman, M. (2003). Synthesis of 2-amino-4-pyrimidinones from resin-bound guanidines prepared using bis(allyloxycarbonyl)-protected triflylguanidine. The Journal of Organic Chemistry, 68(26), 10092–10097. [Link]
-
Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. [Link]
-
Catalán, E., et al. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. MDPI. [Link]
-
Suneel Kumar, K., et al. (2011). Synthesis and characterization of some novel Pyrimidines via Aldol Condensation. Journal of Chemical and Pharmaceutical Research, 3(5), 234-252. [Link]
-
Al-Otaibi, E. A., et al. (2022). One-Pot Synthesis of Novel Pyrimidine Derivatives with Potential Antidiabetic Activity Through Dual α-Glucosidase and α-Amylase Inhibitors. Molecules, 27(14), 4567. [Link]
-
ResearchGate. (2015). One-pot synthesis of pyrimidines under solvent-free conditions. [Link]
-
ResearchGate. (2018). Synthesis of ethyl 4-oxopiperidin-3-carboxylate. [Link]
-
Wikipedia. (n.d.). Pyrimidine. [Link]
Sources
- 2. jchemrev.com [jchemrev.com]
- 3. bu.edu.eg [bu.edu.eg]
- 4. Pyrimidine - Wikipedia [en.wikipedia.org]
- 5. Enaminones in heterocyclic synthesis: a novel route to tetrahydropyrimidines, dihydropyridines, triacylbenzenes and naphthofurans under microwave irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
A Researcher's Guide to Sourcing 1-Boc-3-[(dimethylamino)methylene]-4-oxopiperidine: A Spectroscopic Comparison
In the landscape of modern drug discovery and development, the quality and consistency of starting materials are paramount. Any variability in the chemical integrity of a key intermediate can have cascading effects on reaction yields, impurity profiles, and ultimately, the viability of a synthetic route. 1-Boc-3-[(dimethylamino)methylene]-4-oxopiperidine, a versatile building block in the synthesis of various pharmaceutical agents, is no exception. This guide provides a comprehensive spectroscopic comparison of this compound sourced from three different commercial suppliers to underscore the importance of in-house quality control and to offer a practical framework for researchers to assess and compare chemical reagents.
The seemingly straightforward procurement of chemical intermediates can present unforeseen challenges. While many suppliers offer the same compound, designated by a common CAS number (157327-41-8), the purity and structural fidelity can vary significantly.[1][2][3] This variability can stem from differences in synthetic routes, purification methods, or storage and handling conditions. For a crucial intermediate like this compound, such discrepancies can introduce impurities that may be difficult to remove in later steps or, in a worst-case scenario, lead to the formation of incorrect products.
This guide is structured to provide researchers with a practical, step-by-step approach to validating the quality of this compound from different sources using standard spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared Spectroscopy (FT-IR), and Liquid Chromatography-Mass Spectrometry (LC-MS). By presenting and interpreting the data from three fictional suppliers (designated as Supplier A, Supplier B, and Supplier C), we aim to highlight key indicators of purity and structural integrity, thereby empowering researchers to make informed decisions when sourcing critical chemical reagents.
The Spectroscopic Toolkit: A Multi-faceted Approach to Quality Assessment
A single analytical technique rarely provides a complete picture of a compound's identity and purity. Therefore, a multi-pronged spectroscopic approach is essential for a thorough evaluation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for elucidating the molecular structure of a compound. The chemical shifts, coupling constants, and integration of proton signals, along with the number and chemical shifts of carbon signals, provide a detailed fingerprint of the molecule. Any deviation from the expected spectrum can indicate the presence of impurities or structural isomers.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR provides information about the functional groups present in a molecule. The presence, absence, and precise wavenumber of characteristic absorption bands (e.g., C=O, C=C, C-N) can confirm the key structural features of this compound.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful technique for assessing purity and confirming the molecular weight of a compound. The liquid chromatography component separates the main compound from any impurities, while the mass spectrometer provides the mass-to-charge ratio (m/z) of the eluted components. This is particularly useful for detecting non-volatile or thermally labile impurities that may not be readily observable by other methods.
Experimental Workflow: A Systematic Approach to Comparison
The following workflow was employed for the comparative analysis of this compound from the three suppliers.
Detailed Experimental Protocols
Sample Handling: All samples were received as off-white to yellow solids and were stored in a desiccator at room temperature upon arrival. All manipulations were performed in a fume hood.
NMR Spectroscopy:
-
Sample Preparation: Approximately 10 mg of each sample was dissolved in 0.6 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube.
-
Instrumentation: Spectra were acquired on a 400 MHz NMR spectrometer.
-
¹H NMR Parameters: A standard proton experiment was run with a 30° pulse angle, a 2-second relaxation delay, and 16 scans. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).
-
¹³C NMR Parameters: A proton-decoupled carbon experiment was run with a 45° pulse angle, a 2-second relaxation delay, and 1024 scans. Chemical shifts are reported in ppm relative to the CDCl₃ solvent peak (77.16 ppm).
FT-IR Spectroscopy:
-
Sample Preparation: A small amount of each solid sample was placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer.
-
Instrumentation: Spectra were recorded on an FT-IR spectrometer equipped with an ATR accessory.
-
Parameters: Each spectrum was an average of 32 scans with a resolution of 4 cm⁻¹. The spectral range was 4000-600 cm⁻¹.
LC-MS:
-
Sample Preparation: A stock solution of each sample was prepared by dissolving 1 mg in 1 mL of methanol. A 10 µL aliquot of the stock solution was then diluted to 1 mL with a 50:50 mixture of water and acetonitrile containing 0.1% formic acid.
-
Instrumentation: Analysis was performed on a high-performance liquid chromatography (HPLC) system coupled to a single quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Conditions:
-
Column: C18 column (4.6 x 150 mm, 5 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: 10% to 90% B over 10 minutes
-
Flow Rate: 0.5 mL/min
-
Injection Volume: 5 µL
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive ESI
-
Scan Range: m/z 100-500
-
Capillary Voltage: 3.5 kV
-
Results and Discussion: A Comparative Analysis
The spectroscopic data obtained for the samples from Suppliers A, B, and C are summarized below.
¹H NMR Spectroscopy
| Assignment | Expected δ (ppm) | Supplier A δ (ppm) | Supplier B δ (ppm) | Supplier C δ (ppm) |
| =CH | ~7.5 | 7.52 (s, 1H) | 7.51 (s, 1H) | 7.53 (s, 1H) |
| CH₂ (piperidine) | ~4.2 | 4.25 (s, 2H) | 4.24 (s, 2H) | 4.26 (s, 2H) |
| CH₂ (piperidine) | ~3.6 | 3.61 (t, 2H) | 3.60 (t, 2H) | 3.62 (t, 2H) |
| N(CH₃)₂ | ~3.1 | 3.10 (s, 6H) | 3.09 (s, 6H) | 3.11 (s, 6H) |
| CH₂ (piperidine) | ~2.6 | 2.65 (t, 2H) | 2.64 (t, 2H) | 2.66 (t, 2H) |
| C(CH₃)₃ (Boc) | ~1.5 | 1.49 (s, 9H) | 1.48 (s, 9H) | 1.50 (s, 9H) |
| Impurities | None observed | 2.15 (s, small) | 1.25 (t), 3.45 (q) |
Analysis:
-
Supplier A: The ¹H NMR spectrum of the sample from Supplier A was clean and consistent with the expected structure of this compound. All signals were sharp, and the integrations corresponded to the correct number of protons for each group.
-
Supplier B: The spectrum from Supplier B was largely correct, but a small, sharp singlet was observed at approximately 2.15 ppm. This could potentially be due to residual acetone, a common laboratory solvent. While a minor impurity, its presence suggests incomplete removal of solvents during the manufacturing process.
-
Supplier C: The sample from Supplier C showed the expected signals for the product, but also contained additional signals corresponding to a triplet at 1.25 ppm and a quartet at 3.45 ppm. This pattern is characteristic of ethanol, which may be a residual solvent from the synthesis or purification. The presence of these signals at a noticeable level indicates a lower purity compared to the other suppliers.
¹³C NMR Spectroscopy
| Assignment | Expected δ (ppm) | Supplier A δ (ppm) | Supplier B δ (ppm) | Supplier C δ (ppm) |
| C=O (ketone) | ~195 | 195.2 | 195.1 | 195.3 |
| C=O (Boc) | ~155 | 154.8 | 154.7 | 154.9 |
| =CH | ~150 | 150.1 | 150.0 | 150.2 |
| =C | ~110 | 110.5 | 110.4 | 110.6 |
| C(CH₃)₃ (Boc) | ~80 | 80.3 | 80.2 | 80.4 |
| CH₂ (piperidine) | ~50 | 50.1 | 50.0 | 50.2 |
| N(CH₃)₂ | ~45 | 45.5 | 45.4 | 45.6 |
| CH₂ (piperidine) | ~41 | 41.2 | 41.1 | 41.3 |
| C(CH₃)₃ (Boc) | ~28 | 28.4 | 28.3 | 28.5 |
| Impurities | None observed | 30.7 | 18.3, 58.4 |
Analysis:
-
Supplier A: The ¹³C NMR spectrum for Supplier A's material showed the expected number of carbon signals with chemical shifts consistent with the target structure.
-
Supplier B: The spectrum from Supplier B was also consistent with the product structure, but a small peak was observed at 30.7 ppm, which is consistent with the chemical shift of acetone, corroborating the ¹H NMR data.
-
Supplier C: The spectrum of the sample from Supplier C displayed two additional signals at approximately 18.3 and 58.4 ppm. These correspond to the chemical shifts of the methyl and methylene carbons of ethanol, respectively, confirming the presence of this solvent as an impurity.
FT-IR Spectroscopy
| Functional Group | Expected Wavenumber (cm⁻¹) | Supplier A (cm⁻¹) | Supplier B (cm⁻¹) | Supplier C (cm⁻¹) |
| C=O (ketone) | ~1710-1680 | 1695 | 1694 | 1696 |
| C=O (Boc carbamate) | ~1680-1660 | 1670 | 1669 | 1671 |
| C=C (enamine) | ~1650-1550 | 1610 | 1609 | 1611 |
| C-N | ~1250-1020 | 1240, 1150 | 1239, 1149 | 1241, 1151 |
| Impurities | None observed | None observed | Broad ~3350 |
Analysis:
-
Suppliers A and B: The FT-IR spectra for samples from Suppliers A and B were virtually identical and displayed all the characteristic absorption bands for this compound. The sharp, strong peaks for the ketone and carbamate carbonyl groups, as well as the enamine double bond, were clearly visible.
-
Supplier C: The spectrum from Supplier C also showed the key functional group absorptions. However, a broad absorption band was observed around 3350 cm⁻¹. This is indicative of an O-H stretch, which is consistent with the presence of ethanol, as identified by NMR.
LC-MS Analysis
| Supplier | Retention Time (min) | Purity by UV (254 nm) | Observed m/z [M+H]⁺ | Other Species Detected |
| Supplier A | 5.2 | >99% | 255.2 | None |
| Supplier B | 5.2 | >98% | 255.2 | Minor peak at 3.8 min |
| Supplier C | 5.2 | ~95% | 255.2 | Significant peak at 4.5 min |
Analysis:
-
Supplier A: The LC-MS analysis of the sample from Supplier A showed a single major peak with a retention time of 5.2 minutes. The purity, as determined by the integration of the UV chromatogram, was greater than 99%. The mass spectrum of this peak showed a clear signal at m/z 255.2, corresponding to the protonated molecular ion [M+H]⁺ of the target compound (calculated mass: 254.33).[4]
-
Supplier B: The sample from Supplier B also showed a major peak at 5.2 minutes with the correct mass. However, a minor peak was observed at a retention time of 3.8 minutes, indicating the presence of a more polar impurity. While the purity was still high (>98%), this confirms the presence of a minor contaminant.
-
Supplier C: The material from Supplier C exhibited the main product peak at 5.2 minutes and the correct mass, but the purity was significantly lower, at approximately 95%. A notable impurity peak was present at 4.5 minutes. The presence of this impurity, in addition to the residual ethanol detected by other methods, suggests a less robust purification process.
Conclusion and Recommendations
This comparative spectroscopic analysis of this compound from three different suppliers highlights the critical importance of performing in-house quality control on all incoming chemical reagents. While all three suppliers provided material that was predominantly the correct product, there were clear differences in purity and the nature of the impurities present.
-
Supplier A provided the highest quality material, with no detectable impurities by NMR, FT-IR, or LC-MS. For applications where high purity is critical, such as in the synthesis of active pharmaceutical ingredients for clinical trials, this level of quality is essential.
-
Supplier B 's material was of good quality, with only a minor solvent residue detected. For many research and development applications, this level of purity may be acceptable, but researchers should be aware of the potential for this impurity to interfere with subsequent reactions.
-
Supplier C 's product was of noticeably lower purity, containing both residual solvent and another unidentified impurity. The use of this material without further purification could lead to lower yields, the formation of byproducts, and difficulties in purification in subsequent steps.
Based on these findings, we recommend that researchers:
-
Always request a certificate of analysis (CoA) from the supplier. However, be aware that the CoA may not always provide a complete picture of the compound's purity.
-
Perform in-house spectroscopic analysis on all new batches of critical reagents, even from a trusted supplier. A simple ¹H NMR is often sufficient to identify major impurities.
-
Consider the application when selecting a supplier. For early-stage research, a lower-purity, more cost-effective option may be suitable. For later-stage development and manufacturing, a higher-purity, more reliable source is paramount.
By taking these steps, researchers can ensure the quality and consistency of their starting materials, leading to more reliable and reproducible scientific outcomes.
References
- Vertex AI Search. 1-boc-3-((dimethylamino)methylene)-4-oxopiperidine cas no.157327-41-8.
-
PubChem. tert-butyl (3E)-3-[(dimethylamino)methylidene]-4-oxopiperidine-1-carboxylate. [https://pubchem.ncbi.nlm.nih.gov/compound/tert-butyl-3E-3-(dimethylamino_methylidene-4-oxopiperidine-1-carboxylate]([Link]
-
Arctom Scientific. CAS NO. 157327-41-8 | this compound. [Link]
Sources
- 1. 1-BOC-3-((DIMETHYLAMINO)METHYLENE)-4-OXOPIPERIDINE CAS NO.157327-41-8, CasNo.157327-41-8 Jilin haofei import and export trade Co.,Ltd China (Mainland) [haofeijinchukou.lookchem.com]
- 2. arctomsci.com [arctomsci.com]
- 3. 157327-41-8 / this compound | BTCpharm华祥医药 [btcpharm.com]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of 1-Boc-3-[(dimethylamino)methylene]-4-oxopiperidine
Hazard Assessment: A Synthesis of Structural Alerts
Understanding the intrinsic hazards of 1-Boc-3-[(dimethylamino)methylene]-4-oxopiperidine is paramount. Our assessment is derived from the known toxicology of its parent structures: piperidine and enamines.
-
Piperidine Moiety : The piperidine ring is a well-characterized heterocyclic amine. Piperidine itself is classified as a flammable liquid that is toxic, corrosive, and causes severe skin burns and eye damage.[4][5][6] Derivatives can share these hazardous properties. Although the Boc-protecting group may attenuate some of the reactivity of the piperidine nitrogen, the overall structure should be treated with caution.
-
Enamine Functionality : Enamines are known to be reactive and can be unstable, particularly in the presence of acid and water, where they can hydrolyze.[7][8][9] Upon decomposition or combustion, nitrogen-containing organic compounds can produce toxic oxides of nitrogen (NOx).
-
Physical Form : This compound is supplied as a solid.[1][2] While this reduces the risk of inhalation compared to a volatile liquid, dust generation during handling must be controlled. It is classified as a combustible solid (Storage Class 11).[1][2]
-
Environmental Hazard : It is designated with a Water Hazard Class 3 (WGK 3), indicating it is severely hazardous to water.[1][2] This necessitates preventing any release into drains or the environment.
Based on this analysis, this compound should be handled as a substance that is potentially toxic, corrosive, and environmentally hazardous.
Table 1: Hazard Profile Summary
| Hazard Aspect | Associated Risk | Rationale |
| Acute Toxicity | Harmful if swallowed, inhaled, or in contact with skin. | Based on piperidine and aminopiperidine derivatives.[10][11][12] |
| Corrosivity | May cause skin irritation or burns and serious eye damage. | Extrapolated from the hazards of piperidine.[5][12] |
| Reactivity | Unstable in acidic conditions; hydrolyzes. | Inherent reactivity of the enamine functional group.[7][8] |
| Environmental | Severely hazardous to water (WGK 3).[1][2] | Do not allow entry into aquatic systems. |
| Combustibility | Combustible solid. | Classified under Storage Class 11.[1][2] |
Personal Protective Equipment (PPE): Your First Line of Defense
A stringent PPE protocol is non-negotiable. Before handling the compound for any purpose, including disposal, the following must be worn:
-
Eye and Face Protection : Chemical safety goggles in conjunction with a face shield.
-
Hand Protection : Chemically resistant gloves, such as nitrile rubber. Always inspect gloves for integrity before use.
-
Body Protection : A flame-retardant laboratory coat. An impervious apron should be worn over the lab coat for larger quantities or during transfer operations.
-
Respiratory Protection : All handling of the solid should occur within a certified chemical fume hood to prevent inhalation of any dust. If a fume hood is not available, a NIOSH-approved respirator with an appropriate organic vapor/particulate filter cartridge is mandatory.[11]
Spill Management Protocol
In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.
-
Evacuate : Alert personnel in the immediate area and evacuate if necessary.
-
Isolate : Secure the area and restrict access. Remove all sources of ignition.[4][13]
-
Ventilate : Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Contain : For a solid spill, gently cover the material with a non-flammable absorbent material like sand or vermiculite to prevent dust from becoming airborne.[4][5]
-
Collect : Carefully scoop the mixture into a clearly labeled, sealable hazardous waste container.
-
Decontaminate : Clean the spill area thoroughly with soap and water, followed by a final rinse. Collect all cleaning materials as hazardous waste.
-
Report : Inform your institution's Environmental Health & Safety (EHS) department immediately.
Step-by-Step Disposal Procedures
There are two primary pathways for the disposal of this compound: direct disposal as hazardous waste or chemical inactivation followed by disposal. The choice depends on local regulations and the capabilities of your facility.
Workflow: Disposal Decision Pathway
Caption: Decision workflow for the disposal of this compound.
Option 1: Direct Disposal as Hazardous Waste (Recommended)
This is the most straightforward and often required method. It ensures the waste is handled by certified professionals in compliance with all regulations.
-
Containerization : Place the waste material in its original container or a compatible, well-sealed container that is clearly and accurately labeled. The label must include "Hazardous Waste," the full chemical name: "this compound," and the associated hazards (Toxic, Corrosive, Environmental Hazard).
-
Segregation : Do not mix this waste with other waste streams unless explicitly permitted by your EHS office.[13]
-
Storage : Store the sealed waste container in a designated, secure satellite accumulation area. This area should be cool, dry, well-ventilated, and away from incompatible materials like strong acids and oxidizing agents.[11]
-
Collection : Arrange for pickup by your institution's EHS department or a licensed hazardous waste disposal contractor. The ultimate disposal method will likely be high-temperature incineration in a facility equipped with afterburners and scrubbers to handle nitrogen-containing compounds.[5]
Option 2: Chemical Inactivation via Hydrolysis (Expert Use Only)
This protocol leverages the inherent reactivity of the enamine functional group. Enamines hydrolyze in the presence of aqueous acid to yield the parent ketone and the corresponding secondary amine.[8][9][14] This procedure should only be performed by personnel with a strong background in synthetic chemistry and with prior approval from their EHS department.
Reaction: this compound + H₂O (in mild acid) → 1-Boc-4-oxopiperidone + Dimethylamine
Protocol:
-
Preparation : Conduct the entire procedure in a certified chemical fume hood. Ensure an acid spill kit and appropriate quenchers are readily available.
-
Reaction Setup : In a round-bottom flask equipped with a magnetic stir bar, dissolve the waste this compound in a suitable solvent like tetrahydrofuran (THF) or ethanol at a concentration of approximately 0.1-0.5 M.
-
Acidification : While stirring, slowly add a 1M aqueous solution of a mild acid, such as hydrochloric acid (HCl) or acetic acid, until the pH of the solution is between 3 and 5. An excess of water is necessary to drive the equilibrium towards the hydrolyzed products.[8]
-
Reaction Monitoring : Allow the mixture to stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting enamine spot has been completely consumed. This may take several hours.
-
Neutralization : Once the reaction is complete, carefully neutralize the solution by the slow addition of a base, such as a saturated aqueous solution of sodium bicarbonate, until the pH is approximately 7. Be cautious of potential gas evolution (CO₂).
-
Waste Collection : The resulting aqueous solution contains 1-Boc-4-oxopiperidone, dimethylamine hydrochloride (if HCl was used), and salts. This final mixture should be collected in a labeled aqueous hazardous waste container for disposal according to institutional guidelines. While the primary hazardous constituent has been transformed, the resulting mixture still requires proper disposal.
Conclusion: A Commitment to Safety
The responsible management of chemical reagents is a hallmark of scientific excellence. For this compound, a compound with a limited public hazard profile, a conservative approach based on the known risks of its structural components is essential. Direct disposal as properly labeled hazardous waste is the preferred and most reliable method. Chemical inactivation offers a viable alternative for experienced chemists but requires careful execution and adherence to institutional safety protocols. By following these guidelines, researchers can ensure they are protecting themselves, their colleagues, and the environment.
References
-
Penta Chemicals. Piperidine - SAFETY DATA SHEET. [Link]
-
Jubilant Life Sciences Limited. Piperidine Safety Data Sheet. [Link]
-
PubChem. 1-BOC-3-Aminopiperidine. [Link]
-
Wikipedia. Enamine. [Link]
-
Making Molecules. Enamines. [Link]
-
Chemistry Steps. Imine and Enamine Hydrolysis Mechanism. [Link]
-
Master Organic Chemistry. Enamines. [Link]
Sources
- 1. 1-Boc-3- (dimethylamino)methylene -4-oxopiperidine 157327-41-8 [sigmaaldrich.com]
- 2. 1-Boc-3- (dimethylamino)methylene -4-oxopiperidine 157327-41-8 [sigmaaldrich.com]
- 3. arctomsci.com [arctomsci.com]
- 4. pentachemicals.eu [pentachemicals.eu]
- 5. jubilantingrevia.com [jubilantingrevia.com]
- 6. fishersci.co.uk [fishersci.co.uk]
- 7. Enamines — Making Molecules [makingmolecules.com]
- 8. Imine and Enamine Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. 1-BOC-3-Aminopiperidine | C10H20N2O2 | CID 545809 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. fishersci.com [fishersci.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. Enamine - Wikipedia [en.wikipedia.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
